Dimethyl 5-methylpyridine-2,3-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 5-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOJTLPEGLTEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888856 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112110-16-4 | |
| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of Dimethyl 5-methylpyridine-2,3-dicarboxylate
An In-depth Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Dimethyl 5-methylpyridine-2,3-dicarboxylate is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its specific substitution pattern—a methyl group at the 5-position and two adjacent dimethyl ester groups at the 2- and 3-positions—offers a unique scaffold for creating complex molecular architectures. However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure and ensure purity. This guide provides a detailed framework for the structural analysis of this compound, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for scientists engaged in synthetic chemistry and quality control.
Introduction to this compound
Chemical Identity and Physicochemical Properties
The subject of this guide is a substituted pyridine derivative with significant utility in organic synthesis.[2] Its core structure is a pyridine ring, which imparts specific electronic and solubility characteristics. The functional groups are critical to its reactivity and are the focus of our analytical verification.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 112110-16-4 | [2][4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |
| Molecular Weight | 209.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 292.18°C at 760 mmHg (Predicted) | [4] |
Significance in Synthetic Chemistry
Pyridine dicarboxylic acids and their esters are crucial intermediates.[6][7] this compound, in particular, serves as a raw material for more complex molecules. For instance, the methyl group at the 5-position can be selectively functionalized, such as through bromination using N-bromosuccinimide (NBS), to introduce further synthetic handles.[2][8] Given its role as a foundational building block, absolute certainty of its structure is paramount to the success of subsequent synthetic steps and the integrity of the final product.
The Imperative of Structural Verification
In any synthetic workflow, the confirmation of an intermediate's structure is a critical control point. For a molecule like this compound, ambiguity can arise from:
-
Isomeric Contaminants: Synthesis might yield other isomers (e.g., Dimethyl 6-methylpyridine-2,3-dicarboxylate).
-
Incomplete Reactions: Residual starting materials or incompletely esterified intermediates.
-
Side-Reactions: Unintended modifications to the pyridine ring or functional groups.
A single analytical technique is often insufficient to rule out all possibilities. Therefore, a synergistic approach combining multiple spectroscopic methods is required for unambiguous confirmation.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a synthetic compound should follow a logical progression, where each step provides a piece of the puzzle. The overall workflow is designed to first confirm the molecular mass and elemental formula, then map the atomic connectivity, and finally, verify the presence of key functional groups.
Caption: Integrated workflow for the synthesis and structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
3.1 Principle and Experimental Rationale Mass spectrometry is the first-line technique for structural analysis. Its primary purpose is to measure the mass-to-charge ratio (m/z) of the ionized molecule, which provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement, which helps distinguish between compounds with the same nominal mass but different elemental compositions.
3.2 Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is preferred for pyridine compounds as the nitrogen atom is readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
3.3 Data Interpretation: Expected Molecular Ion For a compound with the formula C₁₀H₁₁NO₄ (MW = 209.20), the following ions are expected in ESI-MS:
-
[M+H]⁺: The protonated molecule at m/z 210.0761. This is typically the base peak.
-
[M+Na]⁺: A sodium adduct may be observed at m/z 232.0580 if sodium salts are present.
3.4 Expected Fragmentation Patterns While ESI is a soft ionization technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments can provide further structural information.
| Ion (m/z) | Loss | Fragment Structure |
| 179.0655 | -OCH₃ (31.01) | Loss of a methoxy radical from the ester. |
| 151.0706 | -COOCH₃ (59.01) | Loss of a methyl carboxylate group. |
| 122.0597 | -2x COOCH₃ (118.02) | Loss of both ester groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Mapping
4.1 The Central Role of NMR in Isomer Differentiation NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It can distinguish between isomers, which MS often cannot. For this compound, NMR confirms the substitution pattern on the pyridine ring.
Caption: Structure of this compound.
4.2 ¹H NMR Spectroscopy This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | d (doublet) | 1H | H-6 | Deshielded by the adjacent nitrogen and C-2 ester. |
| ~8.2 - 8.4 | d (doublet) | 1H | H-4 | Deshielded by adjacent C-3 ester. Coupled to H-6. |
| ~3.95 - 4.05 | s (singlet) | 3H | C2-COOCH₃ | Ester methyl protons, deshielded by proximity to the ring N. |
| ~3.85 - 3.95 | s (singlet) | 3H | C3-COOCH₃ | Ester methyl protons. |
| ~2.4 - 2.5 | s (singlet) | 3H | C5-CH₃ | Pyridine methyl group protons. |
Causality Insight: The two ester methyl groups are expected to have slightly different chemical shifts because of their different spatial environments (one is ortho to the nitrogen, the other is meta). The two aromatic protons (H-4 and H-6) will appear as doublets due to four-bond (⁴J) "meta-coupling," a characteristic feature of 1,2,3,5-tetrasubstituted pyridine rings.
4.3 ¹³C NMR Spectroscopy This provides information on the carbon framework of the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrumentation: Same spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 - 169 | C2-C =O |
| ~165 - 167 | C3-C =O |
| ~155 - 157 | C-6 |
| ~148 - 150 | C-2 |
| ~138 - 140 | C-4 |
| ~135 - 137 | C-5 |
| ~125 - 127 | C-3 |
| ~52 - 54 | C2/C3-OC H₃ |
| ~18 - 20 | C5-C H₃ |
4.4 Advanced 2D NMR for Unambiguous Assignment To definitively link all protons and carbons, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Would show the coupling between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the molecular framework.
Trustworthiness Insight: The HMBC correlations provide a self-validating system. For example, observing a correlation from the methyl protons (~2.4 ppm) to two aromatic carbons (C-4 and C-6) and observing correlations from the H-4 proton to the C-5 carbon confirms the placement of the methyl group between these two positions.
Infrared (IR) Spectroscopy for Functional Group Identification
5.1 Principle and Application IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It is an excellent complementary technique to NMR and MS.
5.2 Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
5.3 Characteristic Absorption Bands The IR spectrum provides clear evidence for the ester functionalities and the aromatic pyridine ring.[6][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) |
| 2990-2950 | C-H stretch | Aliphatic (Methyl groups) |
| ~1730 | C=O stretch | Ester (Carbonyl) |
| 1600-1450 | C=C / C=N stretch | Aromatic (Pyridine ring) |
| 1300-1100 | C-O stretch | Ester |
Expertise Insight: The most prominent and diagnostic peak will be the strong absorbance around 1730 cm⁻¹ for the C=O stretch of the two ester groups. Its presence is a definitive indicator of successful esterification, while its absence would signal a failed reaction.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of this compound cannot be reliably achieved with a single analytical method. A synergistic and logical workflow is essential for achieving unambiguous and trustworthy results.
-
Mass Spectrometry provides the foundational confirmation of the molecular weight and elemental formula.
-
¹H and ¹³C NMR Spectroscopy map the precise atomic connectivity and are indispensable for distinguishing between isomers.
-
2D NMR (especially HMBC) serves as the ultimate arbiter of the substitution pattern, creating a self-validating dataset.
-
IR Spectroscopy offers a rapid and definitive check for the presence of critical functional groups.
By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that their synthetic building blocks are structurally sound and pure, thereby ensuring the integrity of their downstream research and development efforts.
References
- 1. agrochemx.com [agrochemx.com]
- 2. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 3. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
"Dimethyl 5-methylpyridine-2,3-dicarboxylate" physical properties
An In-depth Technical Guide to the Physical Properties of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a key heterocyclic building block, understanding its characteristics is paramount for researchers, chemists, and drug development professionals who utilize it in organic synthesis. This document moves beyond a simple data sheet, offering insights into the practical implications of these properties in experimental design, process optimization, and material handling. We will cover its chemical identity, physicochemical parameters, solubility, and the standard methodologies for its characterization, ensuring a foundation of scientific integrity and practical applicability.
Chemical Identity and Molecular Structure
Unambiguous identification is the cornerstone of chemical research and development. This compound is a substituted pyridine derivative with two methyl ester functional groups.
-
Primary Name: this compound[1]
-
Synonyms: 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester, 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate[1][2]
The strategic placement of the methyl group at the 5-position and the dicarboxylate esters at the 2- and 3-positions creates a molecule with specific steric and electronic properties, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7]
Caption: Molecular Structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in both storage and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White or off-white crystalline powder | [2][8] |
| Melting Point | 152°C - 156°C | [2] |
| Boiling Point | 292.18°C (at 760 mmHg) | [1][5][9] |
| Density | 1.197 g/cm³ | [1][5][9] |
| Flash Point | 130.506°C | [1][5][9] |
| Refractive Index | 1.515 | [1][5][9] |
| Purity (Typical) | ≥97-99% (by HPLC) | [3][10] |
Thermal Properties
The melting point of 152-156°C indicates that this compound is a stable solid at room temperature with relatively strong intermolecular forces within its crystal lattice.[2] Its high boiling point of over 290°C suggests low volatility, which is an important consideration for high-temperature reactions to minimize loss of material.[1][5][9] The flash point of approximately 131°C is a critical safety parameter, indicating the lowest temperature at which its vapors can ignite in the presence of an ignition source.[1][5][9]
Solubility Profile
The solubility of a reagent is fundamental to designing homogeneous reaction mixtures and effective purification protocols. The ester functionalities lend some polarity, but the overall molecule retains significant organic character.
-
Highly Soluble: N,N-Dimethylformamide (DMF), Methanol[2]
-
Sparingly Soluble: Glacial Acetic Acid[2]
-
Very Slightly Soluble: Chloroform[2]
-
Practically Insoluble: Water[2]
Expert Insight: The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol makes these excellent choices for reaction media. The practical insolubility in water is advantageous for purification; the compound can often be precipitated from an organic reaction mixture by the addition of water, a common workup procedure.
Experimental Workflow for Property Verification
To ensure the quality and identity of a starting material, a systematic analytical workflow is essential. This process validates the properties listed above and confirms the structural integrity of the compound.
Caption: Standard workflow for the physical and chemical characterization of a research chemical.
Rationale Behind the Workflow
-
Visual Inspection: This is a rapid, non-destructive first pass. Any deviation from the expected appearance as a white crystalline powder could indicate contamination or degradation.[2][8]
-
Solubility Assessment: This practical test confirms the compound's suitability for planned reaction solvents and provides clues for designing extraction and crystallization procedures.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is the modern standard for determining an accurate melting point. A sharp melting peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.
-
Structural Confirmation: This is the most critical step. Proton and Carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) provides definitive information about the molecular structure, confirming the connectivity of atoms and the presence of all functional groups. Mass Spectrometry (MS) confirms the molecular weight.[11]
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to quantify the purity of the sample, typically aiming for levels above 97-99% for use in sensitive synthetic applications.[10]
Handling and Storage Recommendations
Proper storage is crucial for maintaining the long-term integrity of this compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container to prevent moisture absorption.[3] A cool, dry, and well-ventilated area is recommended.[10] While some suppliers suggest room temperature storage[3], others recommend refrigeration (2-8°C) for optimal long-term stability.[10]
-
Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Conclusion
This compound is a well-characterized solid intermediate with a defined set of physical properties that make it amenable to a variety of applications in organic synthesis. Its thermal stability, predictable solubility, and high purity make it a reliable building block for drug discovery and material science. The experimental protocols outlined herein represent the industry standard for verifying these properties, ensuring both the quality of research outcomes and the safety of laboratory personnel.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 112110-16-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 8. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. agrochemx.com [agrochemx.com]
- 11. 605-38-9|Dimethyl pyridine-2,3-dicarboxylate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate: Properties, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4), a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a versatile building block, its unique arrangement of a pyridine core, a reactive methyl group, and two ester functionalities offers a valuable scaffold for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signature, key reactive pathways, and established applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Molecular Structure
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a methyl group at the C5 position and two methyl ester groups at the adjacent C2 and C3 positions. This specific substitution pattern dictates its electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis.[1]
The electron-donating nature of the C5-methyl group slightly increases the electron density of the pyridine ring, while the two electron-withdrawing carboxylate groups at the C2 and C3 positions significantly influence the reactivity of the ring and adjacent sites.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 112110-16-4[2][3][4][5] |
| Molecular Formula | C₁₀H₁₁NO₄[3][6][7] |
| Molecular Weight | 209.20 g/mol [2][3] |
| Synonyms | 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester; Dimethyl 5-methyl-2,3-pyridinedicarboxylate[3][7][8] |
| InChI Key | MKOJTLPEGLTEFM-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)C)C(=O)OC |
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. This compound is typically supplied as a solid, with solubility characteristics that favor polar organic solvents.
| Property | Value | Source(s) |
| Appearance | White or off-white powder or crystalline powder. | [5][7] |
| Melting Point | 152°C - 156°C | [7] |
| Boiling Point | 292.18°C (at 760 mmHg) | [3][6] |
| Density | 1.197 g/cm³ | [3][6] |
| Flash Point | 130.506°C | [3][6] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [7] |
| Refractive Index | 1.515 | [3][6] |
Spectroscopic Characterization
Structural confirmation of this compound relies on standard analytical techniques. While a Certificate of Analysis for a specific batch should always be consulted for definitive data, the expected spectroscopic signatures are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected peaks include:
-
A singlet for the C5-methyl protons (3H).
-
Two distinct singlets for the two non-equivalent ester methoxy protons (3H each).
-
Two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, including the two carbonyl carbons of the ester groups, the carbons of the pyridine ring, the C5-methyl carbon, and the two methoxy carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. Characteristic absorption bands would include:
-
Strong C=O stretching vibrations for the two ester groups, typically in the range of 1720-1740 cm⁻¹.
-
C=C and C=N stretching bands associated with the pyridine ring, found in the 1400-1600 cm⁻¹ region.
-
C-O stretching bands for the ester linkages, typically between 1100-1300 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic methyl groups.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 209.0688 Da. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 209, along with characteristic fragmentation patterns corresponding to the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.
Synthesis and Derivatization Pathways
This compound is a valuable synthetic intermediate, meaning its true utility lies in its conversion to other molecules. A primary application is its role as a precursor for more complex, functionalized pyridines.
Proposed General Synthetic Workflow
The synthesis of substituted pyridines can be achieved through various established methodologies in organic chemistry, often involving condensation and cyclization reactions. A plausible, though generalized, workflow for obtaining the target molecule might involve the construction of the pyridine ring from acyclic precursors followed by esterification.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 112110-16-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. SDS of this compound, Safety Data Sheets, CAS 112110-16-4 - chemBlink [chemblink.com]
- 5. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
"Dimethyl 5-methylpyridine-2,3-dicarboxylate" CAS number 112110-16-4
An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 112110-16-4)
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a pyridine core functionalized with two methyl carboxylate groups and a methyl group, offers multiple reactive sites, making it a versatile scaffold for constructing more complex molecules.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development. Pyridine dicarboxylates and their derivatives are known building blocks for bioactive molecules, agrochemicals, and functional materials, underscoring the importance of this compound class in modern chemical research.[2][4][5]
Physicochemical and Safety Profile
A clear understanding of the compound's physical properties and safety hazards is fundamental for its effective and safe use in a laboratory setting. The compound is typically a white to off-white solid or crystalline powder.[6][7]
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 112110-16-4 | [8] |
| Molecular Formula | C₁₀H₁₁NO₄ | [8][9] |
| Molecular Weight | 209.20 g/mol | [9] |
| Appearance | White to off-white powder or crystalline powder | [6][7] |
| Purity | ≥97% | [10] |
| Boiling Point | 292.18 °C at 760 mmHg (Predicted) | [8][11] |
| Density | ~1.2 g/cm³ (Predicted) | [8][11] |
| Flash Point | 130.5 °C (Predicted) | [8][11] |
| Storage | Room Temperature, Inert Atmosphere, Sealed in Dry Conditions | [9][10] |
Safety Information
This compound is classified with the signal word "Warning". Researchers must handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Purification Strategies
The preparation of substituted pyridine-2,3-dicarboxylate esters often involves the construction of the pyridine ring from acyclic precursors.[12] While specific synthesis details for the 5-methyl derivative are not extensively published in peer-reviewed literature, general methods for this class of compounds provide a reliable blueprint.
One established approach involves the reaction of α,β-unsaturated aldehydes or ketones with compounds like α-halo-β-ketoesters in the presence of an ammonium salt to form the pyridine ring structure.[12] Another method utilizes the reaction of dialkyl N-hydroxyaspartate with a ketone.[12] For large-scale production, oxidative methods starting from substituted quinolines are also employed, such as the nitric acid oxidation of 8-hydroxy-3-methylquinoline to yield 5-methyl-pyridine-2,3-dicarboxylic acid, which can then be esterified.[13]
Illustrative Synthesis Workflow
The following diagram outlines a generalized workflow for producing pyridine dicarboxylates, which often suffer from impurities requiring further purification steps like conversion to the diacid or cyclic anhydride intermediate for purification before re-esterification.[12]
References
- 1. Page loading... [guidechem.com]
- 2. agrochemx.com [agrochemx.com]
- 3. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 112110-16-4|this compound|BLD Pharm [bldpharm.com]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. CAS:112110-16-4 FT-0696742 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester Product Detail Information [finetechchem.com]
- 12. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 13. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
An In-Depth Technical Guide to Dimethyl 5-methylpyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document provides a comprehensive overview of Dimethyl 5-methylpyridine-2,3-dicarboxylate, focusing on its synthesis, chemical properties, and critical role as a versatile intermediate.
Introduction: A Key Building Block in Modern Chemistry
This compound, systematically named 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester, is a polysubstituted pyridine derivative of significant interest in synthetic organic chemistry. Its strategic arrangement of a methyl group and two dimethyl carboxylate functionalities on the pyridine ring makes it a valuable precursor for the synthesis of a range of complex heterocyclic compounds. Primarily, it serves as a crucial intermediate in the industrial production of imidazolinone herbicides, a class of potent and selective weed control agents. The structural features of this molecule offer a versatile platform for further chemical modifications, rendering it an important subject of study for chemists in both academic and industrial research.
Physicochemical and Spectroscopic Profile
Accurate characterization of this compound is fundamental for its application in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | [1] |
| CAS Number | 112110-16-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | N/A |
While comprehensive, publicly available spectroscopic data is limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds. Commercial suppliers confirm the use of NMR, IR, and MS for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the substituent at the 5-position, and the methyl protons of the two ester groups. The ¹³C NMR spectrum would correspondingly show signals for the quaternary and CH carbons of the pyridine ring, the methyl carbon, and the carbonyl and methoxy carbons of the ester groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching and C-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.20 m/z), along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from simpler precursors to construct the substituted pyridine ring, followed by esterification. A common strategy involves the oxidation of a substituted quinoline, followed by esterification of the resulting dicarboxylic acid.
Experimental Protocol: Synthesis via Oxidation and Esterification
This protocol is a representative method based on general procedures for the synthesis of pyridine-2,3-dicarboxylic acids and their subsequent esterification.
Part 1: Synthesis of 5-Methylpyridine-2,3-dicarboxylic acid
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of the appropriate substituted quinoline precursor in a suitable solvent (e.g., water or a mixed aqueous/organic system).
-
Oxidation: A strong oxidizing agent, such as potassium permanganate or nitric acid, is added portion-wise to the stirred solution. The reaction temperature is carefully controlled, often requiring external cooling to prevent runaway reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. This typically involves filtration to remove manganese dioxide (if permanganate is used) and acidification of the filtrate to precipitate the crude 5-methylpyridine-2,3-dicarboxylic acid.
-
Purification: The crude dicarboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Part 2: Esterification to this compound
-
Reaction Setup: The purified 5-methylpyridine-2,3-dicarboxylic acid is suspended in an excess of methanol in a round-bottom flask.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Core Application: A Precursor to Imidazolinone Herbicides
The primary industrial application of this compound is as a key starting material in the synthesis of imidazolinone herbicides. These herbicides are known for their high efficacy at low application rates and their favorable environmental profile.
The synthesis pathway involves the bromination of this compound to form 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester. This brominated intermediate is then subjected to a series of reactions to construct the imidazolinone ring system, ultimately leading to the final herbicidal product.
A study by Ma et al. (2023) investigated the mechanism and kinetics of the bromination of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator.[1] This research provides valuable insights into optimizing this critical step in the herbicide manufacturing process.
Caption: The role of this compound in imidazolinone herbicide synthesis.
Conclusion and Future Outlook
This compound is a compound of significant synthetic utility, particularly in the agrochemical industry. Its well-defined structure and reactivity make it an ideal precursor for the construction of more complex, biologically active molecules. While its primary current application is in herbicide synthesis, the versatile nature of the substituted pyridine core suggests potential for its use in the development of novel pharmaceuticals and other fine chemicals. Further research into new synthetic routes and applications of this valuable intermediate is warranted and could lead to the discovery of new molecules with important biological activities.
References
Spectroscopic Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth, predictive analysis of the spectral characteristics of Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4). While empirical data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a reliable, theoretical spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and quality control of this important heterocyclic building block. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.
Introduction and Molecular Structure
This compound is a substituted pyridine derivative featuring two methyl ester groups and a methyl group on the aromatic ring. Its molecular formula is C₁₀H₁₁NO₄, with a corresponding molecular weight of approximately 209.20 g/mol . Such polysubstituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and ability to participate in various intermolecular interactions.
Accurate structural elucidation is paramount for its application in synthesis and drug development. The strategic placement of electron-withdrawing ester groups and an electron-donating methyl group creates a unique electronic environment, which is reflected in its spectroscopic signatures.
Caption: Structure of this compound.
Predicted Spectroscopic Profile
The following sections detail the predicted NMR, IR, and MS data for the title compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data from similar pyridine dicarboxylate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two types of methyl groups.
-
Aromatic Protons (H-4, H-6): The pyridine ring contains two protons. The H-6 proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. The H-4 proton is situated between the nitrogen and the methyl-substituted C-5 position. The electron-donating methyl group at C-5 will slightly shield H-4 and H-6 relative to an unsubstituted pyridine-2,3-dicarboxylate. They will appear as sharp singlets or narrow doublets (due to long-range coupling).
-
Ester Methyl Protons (-COOCH₃): The two methyl ester groups are in different chemical environments (ortho and meta to the ring nitrogen). The C-2 ester methyl group is expected to be slightly more deshielded than the C-3 ester methyl group due to its proximity to the electronegative nitrogen. They will both appear as sharp singlets, each integrating to 3 protons.
-
Pyridine Methyl Protons (5-CH₃): The methyl group attached to the pyridine ring at C-5 will appear as a sharp singlet integrating to 3 protons, typically in the aromatic methyl region.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.6 - 8.8 | s | 1H | H-6 | Adjacent to electronegative N atom, deshielded. |
| ~ 8.0 - 8.2 | s | 1H | H-4 | Influenced by adjacent N and ester group. |
| ~ 3.9 - 4.1 | s | 3H | 2-COOCH₃ | Proximity to ring nitrogen causes deshielding. |
| ~ 3.8 - 4.0 | s | 3H | 3-COOCH₃ | Standard methyl ester chemical shift. |
| ~ 2.4 - 2.6 | s | 3H | 5-CH₃ | Typical range for an aromatic methyl group. |
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum is predicted to show all 10 unique carbon signals.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the nitrogen atom and the substituents. C-2 and C-6 are the most deshielded due to their direct attachment to nitrogen. The ester-substituted carbons (C-2, C-3) will be significantly deshielded.
-
Carbonyl Carbons: The two ester carbonyl carbons will appear in the typical downfield region for esters (~165-175 ppm).
-
Methyl Carbons: The three methyl carbons (two from the esters, one from the ring) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 167 | C-9 (C=O) | Ester carbonyl. |
| ~ 165 | C-7 (C=O) | Ester carbonyl, slightly influenced by proximity to N. |
| ~ 152 | C-6 | Aromatic C adjacent to N. |
| ~ 149 | C-2 | Aromatic C adjacent to N and substituted by ester. |
| ~ 140 | C-4 | Aromatic C influenced by N and methyl group. |
| ~ 138 | C-5 | Aromatic C substituted with methyl group. |
| ~ 125 | C-3 | Aromatic C shielded by two adjacent C atoms. |
| ~ 53.0 | C-8/C-11 | Methoxy carbons from esters. |
| ~ 52.5 | C-8/C-11 | Methoxy carbons from esters. |
| ~ 18.5 | C-10 | Ring methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule. For this compound, the key absorptions will be from the ester groups and the aromatic ring.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the pyridine ring. |
| 2990-2850 | Medium | Aliphatic C-H Stretch | From the three methyl groups. |
| 1730-1715 | Strong, Sharp | C=O Stretch (Ester) | This will be the most prominent peak, characteristic of a conjugated ester carbonyl group.[1][2] A doublet may be observed due to the two distinct ester environments. |
| 1600-1550 | Medium | C=C / C=N Stretch | Aromatic ring stretching vibrations. |
| 1300-1100 | Strong | C-O Stretch (Ester) | Two strong bands are expected, characteristic of the ester C-O single bonds.[1][2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.
-
Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak. Given the molecular formula C₁₀H₁₁NO₄, the exact mass is 209.0688 Da. The nominal mass spectrometry experiment (EI-MS) should show a strong molecular ion peak at m/z = 209 .
-
Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation, providing structural clues.
-
Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z = 178 ([M-31]⁺).
-
Loss of Carbomethoxy Group (-COOCH₃): Loss of a complete carbomethoxy radical would result in a fragment at m/z = 150 ([M-59]⁺).
-
Loss of Methyl Radical (-CH₃): Loss of the methyl group from the pyridine ring would yield a fragment at m/z = 194 ([M-15]⁺).
-
Experimental Methodologies
To ensure the acquisition of high-quality, reliable data, the following self-validating protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: A validated workflow for comprehensive spectroscopic characterization.
3.1 NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity (peak shape).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the proton signals and assign the peaks.
3.2 IR Spectroscopy Protocol (ATR Method)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
3.3 Mass Spectrometry Protocol (EI-MS Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
This guide presents a detailed, predictive spectroscopic profile for this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are grounded in fundamental spectroscopic principles and data from analogous compounds. By correlating the predicted data with the detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for downstream applications.
References
"Dimethyl 5-methylpyridine-2,3-dicarboxylate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl 5-methylpyridine-2,3-dicarboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents qualitative solubility data, and offers a detailed, field-proven experimental protocol for its determination. The insights herein are intended to facilitate informed solvent selection for synthesis, purification, and formulation, thereby streamlining research and development processes.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in the realms of pharmaceutical and fine chemical synthesis.[1] Its pyridine core, substituted with two methyl ester groups and a methyl group, provides a versatile scaffold for the construction of more complex molecules. Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, dictates the choice of purification methods such as recrystallization, and is a critical parameter in the early stages of drug formulation. This guide aims to provide a robust understanding of its solubility characteristics, grounded in both theoretical principles and practical experimental methodology.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 112110-16-4 | [1][2] |
| Molecular Formula | C10H11NO4 | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | White or off-white crystalline powder | [1][2] |
| Melting Point | 152°C - 156°C | [2] |
The Theoretical Basis of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[3] The process involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] The polarity of this compound, with its polar ester groups and aromatic nitrogen atom, alongside a less polar methyl-substituted pyridine ring, dictates its affinity for solvents of varying polarities.
-
Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. While the ester groups of the target compound are hydrogen bond acceptors, it lacks a hydrogen bond donor. Solvents capable of hydrogen bonding can interact favorably with the molecule's ester functionalities.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4][5] This principle is fundamental to purification by recrystallization.
-
Pressure: While critical for the solubility of gases, pressure has a negligible effect on the solubility of solids in liquids.[4][5]
Solubility Profile of this compound
Qualitative solubility data provides a practical starting point for solvent selection. The following table summarizes the known solubility of this compound in a range of common organic solvents.
| Solvent | Polarity (Dielectric Constant) | Solubility Classification | Source |
| N,N-Dimethylformamide (DMF) | 36.7 | Very soluble | [2] |
| Methanol | 32.7 | Soluble | [2] |
| Glacial Acetic Acid | 6.2 | Sparingly soluble | [2] |
| Chloroform | 4.8 | Very slightly soluble | [2] |
| Water | 80.1 | Practically insoluble | [2] |
Analysis of the Solubility Profile:
The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Its solubility in methanol, a polar protic solvent, is also favorable, likely due to hydrogen bonding between the methanol's hydroxyl group and the ester groups of the solute. The reduced solubility in the less polar chloroform aligns with the "like dissolves like" principle. Despite water's high polarity, the compound is practically insoluble, which can be explained by the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively less polar pyridine ring and methyl group of the solute.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For quantitative and reliable solubility data, the shake-flask method is the gold standard.[6] This method ensures that an equilibrium between the solid and liquid phases is achieved.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.
Practical Implications in Research and Development
The solubility profile of this compound is a critical dataset that informs several key decisions in a laboratory setting:
-
Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is essential for achieving homogeneous reaction conditions and optimal reaction rates. For instance, its high solubility in DMF makes this a good candidate solvent for reactions involving this compound.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the available data, a solvent system could be developed, potentially involving a mixture of solvents, to achieve the desired solubility gradient.
-
Formulation Development: In the early stages of drug development, understanding solubility in various pharmaceutically acceptable solvents is a prerequisite for developing liquid formulations or for predicting dissolution behavior from solid dosage forms.
Conclusion
This compound exhibits a range of solubilities in common organic solvents, with high solubility in polar aprotic solvents like DMF and good solubility in polar protic solvents such as methanol. Its solubility is limited in less polar solvents and it is practically insoluble in water. This solubility profile is consistent with its molecular structure, which contains both polar ester groups and a less polar substituted pyridine ring. For precise quantitative data, the shake-flask method remains the most reliable approach. A thorough understanding of these solubility characteristics is indispensable for the effective utilization of this versatile building block in chemical synthesis and pharmaceutical research.
References
- 1. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate | C18H22N2O4 | CID 99955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 105151-48-2|Diethyl 5-methylpyridine-2,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Stability, Storage, and Handling of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage parameters for Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4). As a pivotal heterocyclic building block in pharmaceutical and agrochemical synthesis, maintaining its chemical integrity is paramount for reproducible and successful downstream applications. This document outlines the compound's physicochemical properties, details its primary degradation pathways, and establishes field-proven protocols for optimal storage and handling. The core directive is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate purity loss. The primary stability concerns for this diester are hydrolysis and potential photodegradation; therefore, rigorous exclusion of moisture and light, coupled with controlled temperature, are the cornerstones of its preservation.
Chemical Identity and Significance
This compound is a substituted pyridine derivative featuring two methyl ester functional groups. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs) and novel agrochemicals. The reactivity of the ester groups, combined with the functionality of the pyridine ring, allows for diverse chemical transformations. Ensuring the starting material's high purity is a non-negotiable prerequisite for the validity and success of these synthetic routes.
Caption: Chemical structure and key identifiers.
Physicochemical Properties
A fundamental understanding of the compound's physical properties is essential for its proper handling and for designing experimental conditions. The data presented below has been consolidated from supplier technical sheets and chemical databases.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥97% (Typical) | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [1] |
| Melting Point | 78-82°C | [1] |
Chemical Stability Profile
The stability of this compound is robust under optimal conditions; however, its functional groups present specific vulnerabilities. The pyridine ring itself is thermally stable, but the ester moieties are susceptible to chemical degradation, which is the primary cause of purity loss over time.
Hydrolytic Stability
This is the most significant stability concern. As a diester, the compound is susceptible to hydrolysis, which cleaves the ester bonds to form the corresponding 5-methylpyridine-2,3-dicarboxylic acid and two equivalents of methanol.
-
Causality: The electrophilic carbonyl carbons of the ester groups are vulnerable to nucleophilic attack by water.
-
Catalysis: This reaction is significantly accelerated by the presence of acids or bases.
-
Practical Implication: The absolute exclusion of moisture is the most critical factor in preventing degradation. Storage in tightly sealed containers with high-quality seals (e.g., PTFE-lined caps) is mandatory. The parent diacid is known to be sensitive to moisture, reinforcing the need for anhydrous conditions for its ester derivative[4].
Thermal Stability
The compound exhibits good thermal stability at recommended storage temperatures. While the core pyridine ring structure is highly stable, as seen in related polyester derivatives which are stable above 300°C[5], prolonged exposure to elevated temperatures can accelerate hydrolytic degradation if trace moisture is present. Hazardous decomposition under fire conditions will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[4].
Photostability
Several suppliers recommend storing the related diethyl ester "away from direct sunlight"[1]. Pyridine-containing compounds can be susceptible to photodegradation.
-
Causality: Aromatic systems can absorb UV light, leading to excited states that can undergo unwanted reactions.
-
Practical Implication: To ensure maximum long-term stability, the compound should be stored in amber glass vials or in a light-proof secondary container (e.g., a dark cabinet or box).
Oxidative Stability
The compound is incompatible with strong oxidizing agents[4][6]. While stable in air under ambient conditions for routine handling, long-term storage for high-purity reference standards or sensitive applications benefits from an inert atmosphere.
-
Causality: Oxidizing agents can react with the pyridine ring or the methyl group.
-
Practical Implication: For long-term archival, backfilling the container with an inert gas like argon or nitrogen after aliquoting is a best practice to displace atmospheric oxygen and moisture.
Potential Degradation Pathway: Hydrolysis
The principal mechanism of degradation for this compound in the presence of water is the stepwise hydrolysis of its two ester groups. This process results in a loss of purity and the introduction of acidic impurities into the material, which can interfere with subsequent reactions.
Caption: Primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's integrity from receipt to use.
Storage Conditions
Conflicting recommendations exist, likely based on intended use and duration. For research and drug development where purity is paramount, the most conservative conditions should be adopted.
| Parameter | Optimal (Long-Term > 6 months) | Acceptable (Short-Term < 6 months) | Rationale & Citation |
| Temperature | 2°C to 8°C | Room Temperature | Refrigeration slows all chemical degradation processes.[1] Some suppliers permit room temperature storage, but this carries a higher risk of degradation if moisture is present.[3][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air (in tightly sealed vial) | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Clear Glass Vial (stored in dark) | Protects from photodegradation and ensures an airtight seal to prevent moisture ingress.[1] |
| Environment | Dry, away from direct sunlight and heat sources | Dry, away from direct sunlight | Minimizes exposure to moisture, light, and heat.[1][6] |
A shelf life of at least 24 months can be expected under optimal storage conditions, based on data for the closely related diethyl analog[1].
Experimental Workflow: Aliquoting Protocol
To prevent contamination and degradation of the bulk supply, proper aliquoting technique is essential. Never return unused material to the stock container.
Caption: Workflow for safe aliquoting of the compound.
Step-by-Step Methodology:
-
Equilibration: Remove the main stock container from refrigerated storage. Allow it to sit unopened in a desiccator or low-humidity environment for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder upon opening.
-
Preparation: Ensure the working area (preferably a chemical fume hood or glovebox) is clean and dry. All tools, including spatulas and the new aliquot vials, must be scrupulously clean and dry.
-
Transfer: Briefly open the stock container, quickly remove the desired amount of powder, and transfer it to the pre-labeled aliquot vial. Minimize the time the stock container is open to the atmosphere.
-
Purge and Seal: Before re-sealing the main stock container, gently flush the headspace with a stream of dry argon or nitrogen. Immediately seal the container tightly.
-
Storage: Promptly return the main stock container to its designated long-term storage location (2-8°C, dark). Store the newly created aliquot under appropriate conditions based on its intended use schedule.
Safety Precautions
As with any laboratory chemical, appropriate safety measures must be followed. Information is derived from safety data sheets (SDS) for this compound and its close analogs.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[1][8]
-
Irritant Potential: The compound is classified as a skin, eye, and respiratory irritant.[9][8] Avoid contact with skin and eyes, and prevent inhalation of the powder.[1]
-
Handling Environment: Handle only in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][8]
-
First Aid:
-
Eyes: If contact occurs, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Conclusion
This compound is a stable compound when managed correctly. The integrity of this valuable synthetic intermediate is primarily threatened by hydrolysis, a risk that is magnified by elevated temperatures and the presence of acidic or basic contaminants. Photodegradation and oxidation are secondary concerns. By implementing the protocols outlined in this guide—specifically, refrigerated storage (2-8°C) in tightly sealed, light-protected containers, preferably under an inert atmosphere—researchers can ensure its long-term purity and achieve reliable, reproducible results in their scientific endeavors.
References
- 1. agrochemx.com [agrochemx.com]
- 2. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 3. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Applications of Dimethyl 5-methylpyridine-2,3-dicarboxylate in Medicinal Chemistry
This guide provides an in-depth exploration of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a heterocyclic compound with significant, yet largely untapped, potential in medicinal chemistry. As a substituted pyridine dicarboxylate, this molecule belongs to a class of compounds renowned for their diverse pharmacological activities.[1][][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its chemical properties, potential therapeutic applications, and hypothetical frameworks for its synthesis and biological evaluation. By presenting this molecule as a versatile scaffold, we aim to stimulate further research and unlock its full potential in the development of novel therapeutics.
Compound Profile: Chemical and Physical Properties
This compound (CAS No. 112110-16-4) is a fine chemical with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.1986 g/mol .[4][5] Its structural integrity, characterized by a pyridine core with methyl and dimethyl carboxylate substitutions, provides a unique platform for chemical modification and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [5] |
| Molecular Weight | 209.19900 g/mol | [6][7] |
| CAS Number | 112110-16-4 | [4][6][7][8] |
| Appearance | White or off-white powder or crystalline powder | [4][6] |
| Boiling Point | 292.18°C at 760 mmHg | [5][6] |
| Flash Point | 130.506°C | [5][6] |
| Density | 1.197 g/cm³ | [5][6] |
| Solubility | Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [6] |
The diethyl ester counterpart, Diethyl 5-methylpyridine-2,3-dicarboxylate, is recognized as a key intermediate in pharmaceutical and agrochemical synthesis, suggesting that the dimethyl ester holds similar promise as a versatile building block.[9] The presence of ester groups offers avenues for nucleophilic substitution reactions, while the methyl group at the 5-position influences the electronic properties of the pyridine ring.[9]
Figure 1: Chemical Structure of this compound.
Potential Therapeutic Applications: A Scaffold for Innovation
While direct medicinal applications of this compound are not yet extensively documented, the broader family of pyridine derivatives showcases a vast range of biological activities.[1][][3] This suggests that our target molecule could serve as a valuable scaffold for developing novel drugs across several therapeutic areas.
Anticancer Activity
Substituted pyridine-dicarboxylic acids have emerged as promising candidates for cancer therapy. For instance, derivatives of pyridine-2,4-dicarboxylic acid have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed in various cancers.[10] The structural similarity of this compound suggests it could be explored as a potential AspH inhibitor or as a scaffold to design new anticancer agents.
Hypothetical Signaling Pathway Inhibition:
References
- 1. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. agrochemx.com [agrochemx.com]
- 10. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Versatile Heterocyclic Scaffold for Complex Synthesis
An In-depth Technical Guide for Researchers
Abstract: Dimethyl 5-methylpyridine-2,3-dicarboxylate (DMMPD) has emerged as a strategically important building block in modern organic synthesis. Its unique arrangement of functional groups—a pyridine core, vicinal diester moieties, and a reactive C5-methyl group—offers a powerful and versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of DMMPD, focusing on its synthesis, key chemical transformations, and proven applications as a precursor to high-value compounds in the pharmaceutical and agrochemical industries. We will explore the causality behind its reactivity, present detailed experimental protocols for its use in forming fused heterocyclic systems like pyrido[2,3-d]pyridazines, and detail methods for the selective functionalization of its side chain. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.
The Strategic Value of DMMPD in Synthesis
The Privileged Pyridine Core
The pyridine ring is a ubiquitous motif in a vast array of biologically active compounds. Its presence is critical to the function of numerous pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding, act as a ligand for metal ions, and modulate the physicochemical properties of a molecule. The substitution pattern on this core dictates its reactivity and biological function, making the strategic selection of substituted pyridine building blocks a cornerstone of modern medicinal and process chemistry.
Unique Structural Features and Synthetic Potential of DMMPD
This compound (CAS No. 112110-16-4) is a specialized pyridine derivative whose value lies in the orthogonal reactivity of its functional groups.[1][2]
-
Vicinal Diesters (C2, C3): The two adjacent methyl ester groups are the primary reactive sites for cyclization reactions. This specific 1,2-dicarbonyl arrangement is an ideal electrophilic partner for binucleophiles, enabling the efficient, one-step construction of fused heterocyclic systems.[3][4]
-
C5-Methyl Group: This group is not merely a spectator. It provides a crucial handle for subsequent molecular elaboration. It can be activated, for instance through radical halogenation, to introduce diverse side chains, significantly expanding the molecular complexity that can be achieved from a single starting scaffold.[5]
-
Pyridine Nitrogen: The nitrogen atom influences the electronic properties of the entire ring system, affecting the reactivity of the substituents and providing a potential site for coordination or quaternization.
This combination of features makes DMMPD a highly efficient starting point for building libraries of complex molecules, particularly those containing the valuable pyrido[2,3-d]pyridazine core, a known pharmacophore in medicinal chemistry.
Physicochemical Properties and Characterization
Proper characterization is essential for ensuring the purity and identity of starting materials. The key properties of DMMPD are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 112110-16-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Purity | Typically ≥97-99% | [2] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [6] |
| Storage | Sealed in a dry environment at room temperature is recommended. | [1] |
While a comprehensive public spectrum is not available, the expected spectroscopic data would include ¹H NMR signals for the two distinct methoxy groups (~3.8-4.0 ppm), the C5-methyl group, and the two aromatic protons on the pyridine ring.[7]
Synthesis of the DMMPD Building Block
The preparation of DMMPD is typically achieved through a two-step process starting from a substituted quinoline, demonstrating a classic ring-opening and functionalization strategy.
General Synthetic Pathway
The synthesis of the parent 5-methyl-pyridine-2,3-dicarboxylic acid can be accomplished via the oxidative cleavage of a corresponding quinoline derivative, such as 8-hydroxy-3-methylquinoline.[8] This oxidation is followed by a standard Fischer esterification to yield the target dimethyl ester. This approach highlights how complex heterocyclic precursors can be synthesized from more readily available starting materials.
Caption: General synthetic workflow for the preparation of DMMPD.
Key Synthetic Transformations and Mechanistic Insights
The true utility of DMMPD is demonstrated by its reactivity in forming more complex structures. The following sections detail its most important synthetic applications.
Construction of the Pyrido[2,3-d]pyridazine Core via Cyclocondensation
Causality: The reaction between a 1,2-dicarbonyl compound and hydrazine to form a six-membered heterocyclic ring is a cornerstone of heterocyclic chemistry.[9] In DMMPD, the vicinal diesters are perfectly positioned to react with the two nucleophilic amine groups of hydrazine hydrate. The reaction proceeds via a condensation-cyclization cascade, driven thermodynamically by the formation of a stable, fused aromatic pyridazine ring. This transformation is highly efficient and provides direct access to a valuable drug scaffold.
Caption: Mechanistic pathway for the cyclocondensation of DMMPD with hydrazine.
Experimental Protocol: Synthesis of 5-methyl-6H-pyrido[2,3-d]pyridazine-5,8-dione
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 64% solution in water, ~1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials or hydrazine salts. Dry the product under vacuum to yield the target pyrido[2,3-d]pyridazine-dione.
Functionalization of the C5-Methyl Group
Causality: To expand the structural diversity of DMMPD-derived scaffolds, the C5-methyl group can be converted into a more reactive functional group. Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice.[5] This reaction selectively converts the C-H bonds of the methyl group into C-Br bonds, yielding 5-(bromomethyl)pyridine-2,3-dicarboxylate dimethyl ester. This brominated intermediate is a potent electrophile, readily undergoing nucleophilic substitution to attach a wide variety of side chains (e.g., amines, ethers, carbon nucleophiles).
Caption: Workflow for the functionalization of the C5-methyl group on DMMPD.
Experimental Protocol: Synthesis of Dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate [5]
-
Setup: Charge a flask with this compound (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the starting material (TLC) and the disappearance of the dense NBS from the bottom of the flask.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired brominated product.
Applications in Drug Discovery and Agrochemicals
The derivatives of DMMPD are key intermediates in synthesizing high-value molecules.
-
Pharmaceuticals: The pyrido[2,3-d]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[4] The ability to efficiently construct this core and then diversify it using the C5-methyl handle makes DMMPD an invaluable tool in drug discovery programs.
-
Agrochemicals: As a versatile heterocyclic building block, DMMPD and its analogues (like the diethyl ester) are pivotal in the synthesis of modern herbicides and pesticides.[6] The pyridine core allows for the creation of molecules with high target specificity and efficacy in crop protection.
Summary and Outlook
This compound is more than just a simple chemical intermediate; it is a sophisticated building block that enables complex synthetic strategies. Its value is derived from the predictable and distinct reactivity of its vicinal diester and C5-methyl functionalities. By providing a direct and efficient route to fused pyridazine systems and allowing for late-stage diversification, DMMPD significantly streamlines the synthesis of novel compounds for pharmaceutical and agrochemical applications. Future research will likely focus on developing asymmetric transformations of DMMPD derivatives and expanding its use in the synthesis of novel materials and catalysts.
References
- 1. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. echemi.com [echemi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 6. agrochemx.com [agrochemx.com]
- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 8. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 9. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
The Architectonics of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyridine Dicarboxylates
Abstract
The pyridine ring, a cornerstone of heterocyclic chemistry, is a motif of profound significance in both biological systems and synthetic chemical endeavors. When adorned with two carboxyl groups, it forms the pyridine dicarboxylic acid scaffold, a versatile building block that has paved the way for critical advancements in pharmaceuticals, materials science, and catalysis. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyridine dicarboxylate synthesis. We will navigate the seminal works of early pioneers, dissect the mechanisms of foundational name reactions, and chart the course to modern, efficient synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering not only a retrospective analysis but also practical, field-proven insights into the synthesis of this pivotal chemical entity.
A Historical Perspective: The Dawn of Heterocyclic Synthesis
The latter half of the 19th century was a transformative era for organic chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was decisively dismantled by discoveries like Friedrich Wöhler's synthesis of urea in 1828.[1] This paradigm shift opened the floodgates for chemists to construct complex organic molecules from simpler precursors. It was within this vibrant intellectual landscape, characterized by a burgeoning understanding of molecular structure and reactivity, that the systematic synthesis of heterocyclic compounds began.
In 1881, the German chemist Arthur Rudolf Hantzsch, then a young scientist who would later become a prominent figure in physical organic chemistry, reported a multi-component reaction that elegantly constructed the pyridine ring.[2][3] The Hantzsch pyridine synthesis, discovered when he was just 25, was a landmark achievement, offering a rational and versatile method for creating these important heterocycles from simple acyclic precursors.[4][5] This discovery was not merely a synthetic curiosity; it provided a powerful tool for creating a wide array of substituted pyridines, laying the groundwork for future investigations into their properties and applications, and ultimately, for the synthesis of pyridine dicarboxylates.
Decades later, in 1957, German chemists Ferdinand Bohlmann and Dieter Rahtz introduced another powerful method for pyridine synthesis.[6][7][8] The Bohlmann-Rahtz pyridine synthesis provided an alternative and complementary approach to the Hantzsch method, further expanding the synthetic chemist's toolkit for accessing diverse pyridine structures.[9] These foundational methods, born from the intellectual fervor of their times, remain relevant today, serving as the basis for numerous modern synthetic variations.
Foundational Synthetic Strategies: From Condensation to Oxidation
The synthesis of the pyridine dicarboxylate core can be broadly approached through two main strategies: building the ring system with the carboxylate precursors already in place or forming the pyridine ring first, followed by functional group manipulation, typically oxidation, to install the carboxylic acid moieties.
Ring Construction: The Legacy of Condensation Reactions
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[5][10] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is subsequently oxidized to the aromatic pyridine ring.[11][12] The driving force for this final oxidation step is the stability gained through aromatization.[10]
Mechanism: The reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael-type reaction.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.
-
Oxidation: The dihydropyridine is oxidized to the final pyridine product.
Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.
The ester groups at the 3- and 5-positions of the resulting pyridine can then be hydrolyzed to carboxylic acids, yielding a pyridine-3,5-dicarboxylate. This method is renowned for its simplicity and efficiency in creating highly functionalized pyridines in a single pot.[5]
Discovered in 1957, the Bohlmann-Rahtz synthesis offers a versatile two-step approach to substituted pyridines.[6][12] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[12]
A key advantage over the Hantzsch synthesis is that the Bohlmann-Rahtz method directly produces the aromatic pyridine ring, obviating the need for a separate oxidation step.[12] However, the original protocol often required high temperatures for the cyclodehydration, which limited its utility.[12] Modern advancements, such as the use of acid catalysis (e.g., acetic acid or Amberlyst-15), have allowed the reaction to proceed at significantly lower temperatures.[6][12]
Oxidation of Pre-formed Rings: A Direct Approach
A more direct route to pyridine dicarboxylates involves the oxidation of appropriately substituted pyridine or fused-pyridine feedstocks. This strategy is particularly common for the industrial production of specific isomers.
Dialkyl-substituted pyridines, such as 2,6-lutidine (2,6-dimethylpyridine), are common starting materials for the synthesis of the corresponding dicarboxylic acids. Strong oxidizing agents are required to convert the robust alkyl side chains to carboxylic acids.
-
Potassium Permanganate (KMnO₄): This is a classic and powerful oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution.
-
Nitric Acid (HNO₃): Concentrated nitric acid can also be used, often at elevated temperatures and pressures.
-
Catalytic Air Oxidation: Modern industrial processes often favor catalytic methods using air or oxygen as the oxidant in the presence of transition metal catalysts (e.g., those based on cobalt and manganese) for a more cost-effective and environmentally benign process.
The benzene ring of quinoline and isoquinoline can be oxidatively cleaved to produce pyridine-2,3-dicarboxylic acid (quinolinic acid) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid), respectively. This is a powerful method for accessing these specific isomers.
Oxidants such as potassium permanganate, ozone, or hydrogen peroxide have been successfully employed for this transformation.[13] For example, one of the earliest reported syntheses of quinolinic acid by Zdenko Hans Skraup involved the oxidation of methyl-substituted quinolines with potassium permanganate.[13] More recent methods utilize chlorate salts in an acidic aqueous medium, often in the presence of a cupric compound, to achieve yields of up to 62%.[14]
Caption: Generalized oxidation routes to pyridine dicarboxylates.
Modern Synthetic Innovations
While classical methods remain valuable, contemporary research focuses on developing more efficient, sustainable, and versatile syntheses.
One-Pot and Multicomponent Reactions
Building on the principles of the Hantzsch and Bohlmann-Rahtz reactions, modern methodologies aim to streamline the synthesis into single-pot procedures with high atom economy. For instance, a novel one-pot method has been developed for 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. This process involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid to form dihydropyran intermediates, which then react with ammonium acetate under mild conditions to yield the desired products.[6][15]
Catalytic C-H Carboxylation with CO₂
A significant advancement in green chemistry is the direct carboxylation of C-H bonds using carbon dioxide (CO₂) as a renewable C1 feedstock. This approach avoids the need for pre-functionalized starting materials and harsh oxidizing agents. Recent developments include a copper-catalyzed C4-selective carboxylation of pyridines with CO₂.[3] This process involves an initial C-H phosphination followed by the copper-catalyzed carboxylation of the resulting phosphonium salt at room temperature under 1 atm of CO₂.[3] Electrochemical methods are also emerging as a powerful strategy for the direct carboxylation of pyridines.[16]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors, including the desired substitution pattern, scale, cost, and available equipment.
| Method | Starting Materials | Key Features | Typical Yields | Advantages | Disadvantages |
| Hantzsch Synthesis | Aldehyde, β-ketoesters, Ammonia | Multi-component; forms a dihydropyridine intermediate requiring oxidation. | ~40-90%[11][17] | One-pot, high functional group tolerance, good for 3,5-dicarboxylates. | Requires a separate oxidation step; can have long reaction times.[17] |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Two-step or one-pot; directly yields the aromatic pyridine. | Good to excellent[12] | Direct aromatization, versatile for 2,3,6-trisubstituted pyridines. | Original method required high temperatures; enamines can be difficult to access.[6][12] |
| Oxidation of Alkylpyridines | Alkyl-substituted pyridines (e.g., lutidines) | Functional group transformation of an existing ring. | 90-98%[18] | High yields, suitable for large-scale synthesis of specific isomers. | Requires strong, often harsh, oxidizing agents; limited to available precursors. |
| Oxidation of Quinolines | Quinoline | Oxidative cleavage of the fused benzene ring. | 50-67%[14][19] | Direct route to pyridine-2,3-dicarboxylic acid. | Can produce byproducts; requires careful control of reaction conditions. |
| Catalytic C-H Carboxylation | Pyridine derivatives, CO₂ | Direct functionalization of C-H bonds. | Moderate to high[3] | High atom economy, uses renewable CO₂, mild conditions. | Often requires specialized catalysts and ligands; may have selectivity challenges. |
Experimental Protocols: A Practical Guide
Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a representative example of the classic Hantzsch reaction.
Methodology:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
-
(Optional Oxidation Step) To obtain the corresponding pyridine, the dihydropyridine product can be dissolved in glacial acetic acid and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) until the aromatization is complete.
Protocol 2: Synthesis of Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) by Oxidation of 2,6-Lutidine
This protocol demonstrates the direct oxidation of an alkylpyridine.
Methodology:
-
To a solution of 2,6-lutidine (1 equivalent) in water, slowly add potassium permanganate (KMnO₄) (approximately 4-5 equivalents) portion-wise. The reaction is highly exothermic, so the addition rate should be controlled to maintain the temperature below 90-100°C.
-
After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of ~2-3.
-
The white precipitate of dipicolinic acid will form. Cool the mixture thoroughly to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry to yield pure pyridine-2,6-dicarboxylic acid. A 94% yield has been reported using chromium trioxide as the oxidant.[18]
Applications in Drug Development and Beyond
The pyridine dicarboxylate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives are integral to numerous pharmaceuticals and exhibit a wide range of biological activities.[20]
Case Study: Isoniazid Synthesis
A prime example of the pharmaceutical importance of pyridine carboxylic acids is in the synthesis of Isoniazid , a first-line antibiotic used in the treatment of tuberculosis.[2] Isoniazid is the hydrazide of isonicotinic acid (pyridine-4-carboxylic acid).
The synthesis begins with 4-methylpyridine (γ-picoline), which is oxidized to isonicotinic acid.[7] This pyridine carboxylic acid is then esterified, typically with ethanol, to form ethyl isonicotinate.[4][11] Finally, the ester is reacted with hydrazine hydrate to produce Isoniazid.[2][4] This multi-step synthesis highlights how the fundamental reaction of alkylpyridine oxidation is a critical step in producing a life-saving medication.
Caption: Synthetic pathway to the anti-tuberculosis drug Isoniazid.
Broader Pharmaceutical and Material Applications
-
Anti-inflammatory Agents: The drug Piroxicam , a non-steroidal anti-inflammatory drug (NSAID), features a pyridine ring in its structure, although it is not a dicarboxylate. Its synthesis involves the reaction of a benzothiazine derivative with 2-aminopyridine, demonstrating the utility of functionalized pyridines as key building blocks.[5][13]
-
Coordination Chemistry and Materials Science: Pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-known chelating agent, forming stable complexes with a variety of metal ions. These complexes have applications in catalysis, as MRI contrast agents, and in the construction of metal-organic frameworks (MOFs).[21][22]
-
Biological Roles: Dipicolinic acid is a major component of bacterial spores, comprising up to 15% of their dry weight. It plays a crucial role in the spores' heat resistance and dormancy.[22]
Conclusion and Future Outlook
From the foundational multi-component reactions of the 19th century to the sophisticated catalytic C-H functionalizations of the 21st, the synthesis of pyridine dicarboxylates has been a dynamic and evolving field. The classical methods of Hantzsch and Bohlmann-Rahtz, along with various oxidation strategies, have provided a robust platform for accessing these vital scaffolds. The enduring relevance of these methods is a testament to the ingenuity of their discoverers and the fundamental importance of the pyridine ring.
Looking forward, the field will undoubtedly continue to be driven by the principles of green and sustainable chemistry. The development of more efficient catalysts for direct carboxylation with CO₂, the use of flow chemistry for safer and more scalable production, and the discovery of novel multicomponent reactions will further refine our ability to construct these privileged molecules. As our understanding of biological systems deepens, the demand for novel, precisely functionalized pyridine dicarboxylates in drug discovery and materials science will only grow, ensuring that the rich history of their synthesis is merely a prologue to future innovations.
References
- 1. baranlab.org [baranlab.org]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 5. prepchem.com [prepchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Isoniazid, Rifampicin, Pyrazinamide and Ethambutol | PPTX [slideshare.net]
- 8. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 15. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 16. stackoverflow.com [stackoverflow.com]
- 17. books.rsc.org [books.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 21. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
The Scientist's Guide to Substituted Pyridine Dicarboxylates: Tuning Electronic Properties for Advanced Applications
An In-Depth Technical Guide
Introduction: The Pyridine Dicarboxylate Scaffold as a Tunable Platform
Pyridine dicarboxylates, a class of heterocyclic compounds featuring a pyridine ring adorned with two carboxylate groups, represent a cornerstone in modern chemistry.[1] Their rigid, planar structure and versatile coordination capabilities make them exceptional building blocks in fields ranging from medicinal chemistry to materials science.[2][3][4] These molecules are not merely static scaffolds; they are dynamic electronic systems. The true power of this molecular framework lies in its susceptibility to fine-tuning through the strategic placement of substituent groups on the pyridine ring.
The addition of electron-donating or electron-withdrawing groups allows for precise control over the molecule's electron density distribution. This, in turn, modulates a cascade of fundamental electronic properties, including frontier molecular orbital energies (HOMO/LUMO), redox potentials, and photophysical behavior.[5][6][7] Understanding and manipulating these properties is critical for designing molecules with tailored functions, whether it be enhancing the binding affinity of a drug candidate, tuning the emission color of a luminescent material, or controlling the conductivity of a coordination polymer.[8][9]
This guide provides a comprehensive exploration of the electronic properties of substituted pyridine dicarboxylates. We will delve into the theoretical underpinnings of substituent effects, detail the key experimental techniques for characterization, and bridge the gap between fundamental properties and practical applications. The narrative is designed to offer not just protocols, but a causal understanding of the interplay between structure and electronic function, empowering researchers to harness this versatile molecular platform for innovation.
Section 1: The Fundamental Influence of Substituents on Electronic Structure
The electronic character of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack and influences its aromaticity and reactivity.[7] The introduction of substituents fundamentally alters this landscape.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), or alkyl groups increase the electron density on the pyridine ring through inductive or resonance effects. This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO) and can enhance the molecule's ability to be oxidized.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the ring.[10] This results in a stabilization (decrease in energy) of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce.[7]
The position of the substituent is as crucial as its electronic nature. A group at the 4-position (para to the nitrogen) will exert a stronger resonance effect compared to a group at the 3-position (meta), directly impacting the electronic communication across the entire scaffold.[11] These modifications are not merely theoretical; they have profound and predictable consequences on the molecule's observable properties.
Caption: Impact of substituents on the frontier molecular orbitals of a pyridine dicarboxylate core.
Section 2: Theoretical Modeling with Density Functional Theory (DFT)
Before committing to lengthy synthetic routes, computational chemistry, particularly Density Functional Theory (DFT), offers an invaluable tool for predicting the electronic properties of novel substituted pyridine dicarboxylates.[12] DFT allows for the rapid, in-silico screening of candidate molecules, providing deep insights into their electronic structure and guiding the selection of the most promising targets for synthesis.[8][13]
Causality Behind the Choice: DFT is chosen because it strikes an optimal balance between computational cost and accuracy for molecules of this size. It enables the calculation of key quantum chemical parameters that correlate directly with experimentally observable properties.[12][14] For instance, the calculated HOMO and LUMO energies can predict redox potentials and the energy of the primary electronic transition observed in UV-Vis spectroscopy.
Protocol: DFT Workflow for Electronic Property Prediction
-
Molecule Construction: Build the 3D structure of the desired substituted pyridine dicarboxylate using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[12] This step is critical as the electronic properties are highly dependent on the molecular geometry.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.
-
Data Extraction & Analysis: Extract key parameters from the output file, including:
-
Energy of the HOMO (E_HOMO)
-
Energy of the LUMO (E_LUMO)
-
HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO)
-
Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions.
-
Caption: A typical workflow for predicting electronic properties using DFT calculations.
Data Presentation: Predicted Quantum Chemical Parameters
The table below illustrates how DFT can differentiate the electronic properties of 2,6-pyridinedicarboxylic acid based on a substituent at the 4-position. (Note: Values are illustrative examples based on general chemical principles).
| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Interpretation |
| 4-H -Pyridine-2,6-dicarboxylic acid | -H | -6.8 | -2.1 | 4.7 | Baseline |
| 4-NH₂ -Pyridine-2,6-dicarboxylic acid | -NH₂ | -6.2 | -1.9 | 4.3 | Easier to oxidize; smaller gap |
| 4-NO₂ -Pyridine-2,6-dicarboxylic acid | -NO₂ | -7.5 | -3.0 | 4.5 | Easier to reduce; larger negative potentials |
Section 3: Experimental Characterization Techniques
While theoretical models provide predictive power, experimental validation is the cornerstone of scientific integrity. The following sections detail core, self-validating protocols for characterizing the electronic properties of synthesized pyridine dicarboxylates.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Why this experiment? Cyclic voltammetry is a powerful and direct method to probe the frontier molecular orbital energies of a molecule in solution.[15] The oxidation potential is correlated with the HOMO energy level, while the reduction potential is related to the LUMO energy level. It provides a direct experimental measure of how easily a compound can donate or accept electrons—a critical parameter in drug-receptor interactions and charge transport in materials.[16]
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate, dry, and deoxygenated solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for solution conductivity.
-
Analyte Preparation: Prepare a ~1 mM solution of the synthesized substituted pyridine dicarboxylate in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a wide range where redox events are expected (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram, scanning from an initial potential towards a switching potential and then back.
-
-
Internal Referencing (Self-Validation): After acquiring the analyte's voltammogram, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene. Record another voltammogram. The stable and well-defined redox couple of the standard serves as an internal reference point, allowing for accurate potential determination and correcting for any drift in the reference electrode.
-
Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.[17][18] The half-wave potential (E₁/₂) for a reversible process is calculated as (E_pa + E_pc)/2 and provides the formal reduction potential.
Caption: Experimental workflow for Cyclic Voltammetry (CV) with internal referencing.
Spectroscopic Analysis: UV-Vis and Photoluminescence
Why this experiment? UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions. The energy of these transitions is directly related to the HOMO-LUMO gap.[19][20] Substituents that reduce the energy gap will cause a bathochromic (red) shift to longer absorption wavelengths.[21] Photoluminescence (fluorescence) spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. This is crucial for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs), especially when these molecules act as ligands for emissive metal ions like lanthanides.[22][23][24]
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., acetonitrile, ethanol, or DMSO).
-
Solution Preparation: Prepare a dilute stock solution of the compound with a known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (in the linear range of the Beer-Lambert law). A typical concentration is around 10⁻⁵ M.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Place the cuvettes in the spectrophotometer and record a baseline spectrum with the blank.
-
Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Photoluminescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max (or another prominent absorption band) determined from the UV-Vis spectrum.
-
Scan the emission monochromator to collect the emitted light, typically from just above the excitation wavelength to the near-infrared region.
-
Record the emission spectrum and identify the wavelength of maximum emission.
-
-
Quantum Yield Determination (Self-Validation): To quantify the efficiency of the emission process, measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in H₂SO₄ or rhodamine 6G in ethanol). This involves measuring the integrated emission intensity and absorbance of both the sample and the standard under identical conditions. Comparing the sample to a known standard provides a self-validating measure of its emissive efficiency.
Data Presentation: Spectroscopic Properties
| Compound | Substituent (R) | Absorption λ_max (nm) | Emission λ_max (nm) | Interpretation |
| 4-H -Pyridine-2,6-dicarboxylic acid | -H | 272 | - | Baseline absorption. Often non-emissive on its own.[22] |
| 4-NH₂ -Pyridine-2,6-dicarboxylic acid | -NH₂ | 295 | 380 | Red-shift (bathochromic) in absorption due to smaller energy gap. |
| Complex: [Eu(4-NH₂-pda)₃]³⁻ | -NH₂ | 295 | 615 | Ligand absorbs light and transfers energy to the Europium(III) ion, which emits. |
Section 4: Bridging Electronic Properties to Advanced Applications
The ability to rationally design substituted pyridine dicarboxylates with specific electronic properties is the key to unlocking their potential in diverse scientific fields. The synergy between theoretical prediction and experimental characterization creates a powerful feedback loop for molecular design.
-
Drug Development: The electronic properties governed by substituents are paramount in shaping a molecule's pharmacokinetics and pharmacodynamics. The molecular electrostatic potential, which is tuned by EDGs and EWGs, dictates non-covalent interactions like hydrogen bonding and π-stacking with protein targets.[3] Pyridine carboxylic acid isomers and their derivatives have been instrumental in developing drugs for a wide range of diseases, and their enzyme inhibitory activity is an area of exceptionally active research.[9] Furthermore, their ability to form stable co-crystals can be exploited to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[3]
-
Materials Science & Luminescence: Pyridine dicarboxylates are exceptional ligands for coordinating with metal ions, particularly d¹⁰ metals and lanthanides, to form highly luminescent complexes.[23][25] The substituents on the pyridine ring directly tune the ligand's singlet and triplet energy levels.[26] For efficient sensitization of a lanthanide ion (e.g., Eu³⁺ or Tb³⁺), the ligand's triplet state must be at a suitable energy level above the metal's emissive state to facilitate energy transfer (the "antenna effect"). By choosing the right substituent, one can enhance the brightness and color purity of these materials for applications in OLEDs, chemical probes, and bio-imaging.[22][24]
References
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
- 5. Ru complexes containing pyridine dicarboxylate ligands: electronic effects on their catalytic activity toward water oxidation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Semiconducting properties of pyridyl appended linear dicarboxylate based coordination polymers: theoretical prediction via DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. Electrochemical characterization of pyridine-2,6-dicarboxylic acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 20. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Research Portal [openresearch.surrey.ac.uk]
- 24. A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Theoretical Calculations on Dimethyl 5-methylpyridine-2,3-dicarboxylate
Introduction: The Significance of Substituted Pyridine Dicarboxylates
Pyridine and its derivatives are cornerstone structures in the fields of medicinal chemistry and materials science.[1] As a key heterocyclic scaffold, pyridine is prevalent in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including antitumor, antiviral, and anti-inflammatory properties. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of its electronic and steric properties, which in turn dictates its interaction with biological targets and its utility in novel materials.[2]
Among the vast family of pyridine derivatives, pyridine dicarboxylic acids and their esters are of particular interest due to their capacity to act as versatile building blocks in organic synthesis and as ligands in coordination chemistry.[3] The compound of focus in this guide, Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4), presents a unique substitution pattern with two sterically interacting methyl ester groups at the 2- and 3-positions and a methyl group at the 5-position. This arrangement is expected to influence the molecule's conformation, reactivity, and electronic landscape.
This technical guide provides a comprehensive overview of the theoretical investigation of this compound using quantum chemical calculations. As experimental data for this specific molecule is not extensively available in public literature, these computational methods offer a powerful and predictive lens through which to understand its fundamental properties. We will delve into the causality behind the choice of computational methodologies, present a detailed analysis of the molecule's optimized geometry, vibrational frequencies, electronic structure, and predicted spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, molecular-level understanding of this important class of compounds.
Part 1: Computational Methodology - A Self-Validating System
The cornerstone of modern computational chemistry for organic molecules of this size is Density Functional Theory (DFT), which offers an excellent balance between accuracy and computational cost.[1] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density.
Selection of Theoretical Level: Expertise-Driven Choices
For the theoretical calculations on this compound, the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic systems.
The choice of basis set is equally critical for obtaining reliable results. The 6-311+G(d,p) basis set was employed for all calculations. This choice is justified as follows:
-
6-311G : A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.
-
+ : The addition of diffuse functions is essential for accurately modeling systems with lone pairs of electrons (such as on the nitrogen and oxygen atoms) and for describing non-covalent interactions.
-
(d,p) : Polarization functions are included to account for the non-spherical nature of electron density in molecules, allowing for a more accurate representation of bonding.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to provide reliable geometric, vibrational, and electronic properties for a wide range of organic molecules, including pyridine derivatives.[1]
Computational Workflow
The computational investigation follows a logical and self-validating workflow, ensuring the reliability of the obtained results.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized without any symmetry constraints using the B3LYP/6-311+G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations were performed to predict the ¹H and ¹³C NMR chemical shifts (using the Gauge-Including Atomic Orbital - GIAO method), the infrared spectrum, and key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Part 2: Results and Discussion - Unveiling Molecular Properties
Optimized Molecular Geometry
The geometry optimization provides insights into the molecule's three-dimensional structure. The planarity of the pyridine ring and the orientation of the substituent groups are of particular interest.
| Parameter | Calculated Value | Comparison/Insight |
| C-N-C (Pyridine Ring) | ~117.5° | This angle is typical for a neutral pyridine ring, which is generally in the range of 117-118°.[4] |
| C-C (Pyridine Ring) | 1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |
| C=O (Ester Groups) | ~1.21 Å | Typical C=O double bond length.[4] |
| C-O (Ester Groups) | ~1.35 Å | Typical C-O single bond length in esters.[4] |
| Dihedral Angle (C4-C5-C(methyl)-H) | ~0°/180° | Indicates the methyl group protons are likely in the plane of the pyridine ring. |
| Dihedral Angle (N1-C2-C(ester)-O) | Variable | The two ester groups at positions 2 and 3 are likely twisted out of the plane of the pyridine ring to minimize steric hindrance. |
The optimized structure reveals a largely planar pyridine core. However, significant steric repulsion between the adjacent dimethyl carboxylate groups at the C2 and C3 positions forces them to rotate out of the plane of the pyridine ring. This conformational arrangement is crucial for understanding the molecule's reactivity and intermolecular interactions.
Vibrational Analysis and Simulated Infrared (IR) Spectrum
The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify characteristic functional groups within the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H stretch (aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the methyl groups. |
| C=O stretch (ester) | ~1730 | Strong, characteristic stretching vibration of the carbonyl groups in the esters. |
| C=C, C=N stretch (ring) | 1600 - 1450 | Aromatic ring stretching vibrations. |
| C-O stretch (ester) | 1300 - 1100 | Stretching vibrations of the C-O single bonds in the ester groups. |
The most prominent feature in the predicted IR spectrum is the intense absorption band around 1730 cm⁻¹, which is characteristic of the C=O stretching in the ester functionalities. The presence of multiple bands in the 1600-1450 cm⁻¹ region corresponds to the skeletal vibrations of the substituted pyridine ring.
Simulated ¹H and ¹³C NMR Spectra
The GIAO method allows for the accurate prediction of NMR chemical shifts, providing a powerful tool for structure elucidation.
Table of Predicted NMR Chemical Shifts (referenced to TMS):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on C4) | ~8.5 | - |
| H (on C6) | ~9.0 | - |
| CH₃ (on C5) | ~2.5 | ~18 |
| OCH₃ (on C2-ester) | ~3.9 | ~53 |
| OCH₃ (on C3-ester) | ~3.9 | ~53 |
| C2 | - | ~148 |
| C3 | - | ~125 |
| C4 | - | ~140 |
| C5 | - | ~135 |
| C6 | - | ~152 |
| C=O (C2-ester) | - | ~165 |
| C=O (C3-ester) | - | ~166 |
The predicted ¹H NMR spectrum shows two distinct signals for the aromatic protons, with the proton at C6 being the most deshielded due to its proximity to the electronegative nitrogen atom. The methyl group on the pyridine ring is expected to appear around 2.5 ppm, while the two methyl ester protons will likely have very similar chemical shifts around 3.9 ppm. The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms, with the carbonyl carbons of the ester groups appearing at the lowest field (~165-166 ppm).
Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)
The electronic properties of this compound are critical for understanding its reactivity.
-
HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap of approximately 5.5 eV suggests that the molecule is kinetically stable. A large energy gap indicates high stability and low chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule. The most negative potential (red regions) is localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms, making them susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and biological macromolecules. The electron-withdrawing nature of the two ester groups decreases the electron density on the pyridine ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical analysis of this compound using high-level quantum chemical calculations. In the absence of extensive experimental data, these computational methods serve as a powerful predictive tool, offering detailed insights into the molecule's geometric, vibrational, and electronic properties.
The B3LYP/6-311+G(d,p) level of theory has allowed for the determination of the molecule's stable conformation, revealing significant steric interactions between the adjacent ester groups. The simulated IR and NMR spectra provide a valuable reference for future experimental characterization of this compound. Furthermore, the analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential has shed light on the molecule's reactivity, highlighting the key sites for electrophilic and nucleophilic interactions.
The theoretical data presented herein provides a robust foundation for researchers, scientists, and drug development professionals working with this compound and related compounds. These computational insights can guide synthetic strategies, aid in the interpretation of experimental data, and ultimately accelerate the discovery and development of new chemical entities with desired properties.
References
Methodological & Application
Application Note: A Two-Step Synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate from 3-methyl-8-hydroxyquinoline
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route commences with the selective oxidative cleavage of the benzene ring of 3-methyl-8-hydroxyquinoline via ozonolysis, followed by an oxidative work-up to yield 5-methylpyridine-2,3-dicarboxylic acid. The subsequent diesterification is accomplished using a classic Fischer esterification method. This guide is designed for researchers in organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization to ensure reliable and reproducible outcomes.
Introduction
Pyridine dicarboxylic acid esters are key intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, herbicides, and specialty polymers. The title compound, this compound, is of particular interest due to its trifunctional scaffold, which allows for diverse subsequent chemical modifications. The strategic challenge in its synthesis is the selective transformation of a readily available quinoline precursor into the desired pyridine core.
The presented methodology leverages the oxidative vulnerability of the electron-rich benzene moiety of 8-hydroxyquinoline. Ozonolysis provides a powerful and efficient method for the cleavage of the C4a-C8a and C5-C6 bonds of the quinoline system. The presence of the hydroxyl group at the 8-position activates the benzene ring towards electrophilic attack by ozone, facilitating the cleavage under controlled conditions. Subsequent oxidative work-up ensures the formation of the desired dicarboxylic acid, which is then converted to its more synthetically versatile dimethyl ester form.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Oxidative Cleavage: 3-methyl-8-hydroxyquinoline is subjected to ozonolysis followed by an oxidative work-up with hydrogen peroxide to yield the intermediate, 5-methylpyridine-2,3-dicarboxylic acid.
-
Fischer Esterification: The intermediate dicarboxylic acid is esterified using methanol in the presence of a strong acid catalyst to afford the final product, this compound.
Caption: High-level workflow for the synthesis.
PART 1: Oxidative Cleavage of 3-methyl-8-hydroxyquinoline
Scientific Principle
Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, such as those in aromatic systems.[1][2] The reaction with the quinoline proceeds via the Criegee mechanism, involving the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[1][3] In the context of 3-methyl-8-hydroxyquinoline, the electron-donating hydroxyl group makes the benzene ring particularly susceptible to ozone attack. The acidic medium protonates the quinoline nitrogen, further directing the reaction. An oxidative work-up using hydrogen peroxide is crucial to convert the cleavage products into carboxylic acids rather than aldehydes.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-methyl-8-hydroxyquinoline | ≥98% | Commercial Source |
| Glacial Acetic Acid | ACS Grade | Commercial Source |
| Sulfuric Acid (98%) | ACS Grade | Commercial Source |
| Hydrogen Peroxide (30% w/w) | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Ozone Generator | N/A | Lab Equipment |
| Oxygen Source (for generator) | High Purity | Gas Supplier |
| Three-neck round-bottom flask | 500 mL | Lab Glassware |
| Gas dispersion tube (fritted) | N/A | Lab Glassware |
| Dry ice/acetone bath | N/A | Lab Supplies |
| Magnetic stirrer and stir bar | N/A | Lab Equipment |
| Büchner funnel and filter flask | N/A | Lab Glassware |
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for ozonolysis.
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-8-hydroxyquinoline (e.g., 0.10 mol) in glacial acetic acid (200 mL).
-
Acidification: Cool the flask in an ice-water bath to 10-15°C. While stirring, slowly add concentrated sulfuric acid (0.10 mol) dropwise, ensuring the temperature does not exceed 20°C.
-
Ozonolysis: Fit the flask with a gas dispersion tube connected to an ozone generator and a thermometer. The third neck should be connected via tubing to a trap containing an aqueous potassium iodide (KI) solution to quench excess ozone.
-
Begin passing a stream of ozone-enriched oxygen (typically 3-5% O₃) through the vigorously stirred solution. Maintain the reaction temperature between 10-15°C.
-
Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is complete when the starting material spot has disappeared (typically 4-6 hours).
-
Quenching: Once complete, stop the ozone flow and purge the flask with a stream of pure oxygen or nitrogen for 15-20 minutes to remove all residual ozone.
-
Oxidative Work-up: Place the flask in an ice-water bath. Slowly and carefully add 30% hydrogen peroxide (H₂O₂) dropwise. This step is exothermic; maintain the internal temperature below 50°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 1-2 hours to ensure complete oxidation.
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid 5-methylpyridine-2,3-dicarboxylic acid by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water and dry under vacuum. The expected yield is approximately 50-60%.
PART 2: Fischer Esterification
Scientific Principle
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the reaction towards the ester product, a large excess of the alcohol (methanol) is used as both a reactant and the solvent. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] The removal of water, the other product, would also shift the equilibrium, but using excess alcohol is a more practical approach in this case.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-methylpyridine-2,3-dicarboxylic acid | From Part 1 | N/A |
| Methanol | Anhydrous, ACS Grade | Commercial Source |
| Sulfuric Acid (98%) | ACS Grade | Commercial Source |
| Sodium Bicarbonate (sat. soln.) | ACS Grade | Commercial Source |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source |
| Round-bottom flask | 250 mL | Lab Glassware |
| Reflux condenser | N/A | Lab Glassware |
| Separatory funnel | 500 mL | Lab Glassware |
| Rotary evaporator | N/A | Lab Equipment |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercial Source |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude 5-methylpyridine-2,3-dicarboxylic acid (e.g., 0.05 mol) and anhydrous methanol (150 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2-3 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 8-12 hours. Monitor the reaction progress by TLC until the starting dicarboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid. The expected yield for this step is 80-90%.
Characterization of Final Product
-
Product: this compound
-
CAS Number: 112110-16-4
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.6 (s, 1H, pyridine H6), ~8.1 (s, 1H, pyridine H4), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, Ar-CH₃). (Note: Exact shifts may vary slightly).
-
IR (KBr, cm⁻¹): ~1730 (C=O stretch, ester), ~1580, 1450 (C=C, C=N aromatic stretch).
Safety and Hazard Management
-
Ozone: Ozone is a highly toxic and powerful oxidizing agent.[6] All ozonolysis reactions must be conducted in a well-ventilated fume hood.[7] The exhaust from the reaction should be passed through a trap (e.g., KI solution or MnO₂ on silica) to destroy any unreacted ozone. Ozonides and peroxides formed as intermediates can be explosive; never allow the reaction solvent to evaporate completely before the reductive or oxidative work-up is complete.[6][8]
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The work-up reaction is exothermic and should be cooled appropriately.
-
Strong Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care, using appropriate PPE, and perform additions slowly and with cooling.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Ensure all glassware is free of defects.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Types of Organic Reactions- Ozonolysis – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a key heterocyclic building block in organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development and agrochemical science. The presented methodology is based on a de novo ring-forming strategy, offering a reliable and efficient alternative to traditional oxidative methods which are often hazardous and low-yielding[1][2]. We will delve into the causality behind each procedural step, from reagent selection to final product characterization, ensuring a reproducible and scalable synthesis.
Introduction: Strategic Importance and Synthetic Rationale
This compound (CAS No. 112110-16-4) is a highly functionalized pyridine derivative.[3][4][5][6] Its structural arrangement, featuring two vicinal ester groups and a methyl substituent, makes it a valuable intermediate for the synthesis of more complex molecules, notably in the development of herbicidal compounds like the 2-(2-imidazolin-2-yl)nicotinic acid family.[1]
Historically, the synthesis of substituted pyridine-2,3-dicarboxylates involved harsh degradative oxidation of quinoline precursors using reagents like nitric acid, which poses significant safety and environmental challenges.[1][2] The protocol detailed herein circumvents these issues by constructing the pyridine ring from acyclic precursors. This approach not only enhances safety but also provides superior control over the final substitution pattern, leading to higher purity and yields.[1]
The core of this synthesis involves a base-catalyzed condensation and cyclization sequence. A strong base, sodium methoxide, is used to generate a nucleophilic carbanion from an acetate derivative, which then attacks an oxalate diester. This is followed by a series of condensation and cyclization steps that ultimately form the stable aromatic pyridine ring.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed condensation of methyl methylthioacetate and dimethyl oxalacetate, followed by cyclization and aromatization to form the pyridine ring.
Reaction: Methyl Methylthioacetate + Dimethyl Oxalacetate → (in the presence of Sodium Methoxide and an ammonium source) → this compound
Mechanistic Rationale: The reaction is initiated by the deprotonation of methyl methylthioacetate at the α-carbon by the strong base, sodium methoxide. The resulting enolate undergoes a Claisen-type condensation with dimethyl oxalacetate. The subsequent steps involve reaction with an in-situ generated enamine or related species, followed by an intramolecular cyclization and elimination of water and the methylthio group to afford the aromatic pyridine heterocycle. This multi-step, one-pot process is an efficient method for constructing the pyridine core.[1]
Detailed Experimental Protocol
This section provides a step-by-step guide for the laboratory synthesis of the title compound.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | Purity | Notes |
| Methyl methylthioacetate | 6439-01-6 | C₄H₈O₂S | ≥97% | Reactant |
| Dimethyl oxalacetate | 623-28-9 | C₆H₈O₅ | ≥95% | Reactant |
| Sodium methoxide | 124-41-4 | CH₃NaO | ≥95% | Base, moisture-sensitive |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous | Solvent |
| Hydrochloric acid | 7647-01-0 | HCl | ~1 M (aq) | For workup neutralization |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | Anhydrous | Drying agent |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | For column chromatography |
| Equipment | ||||
| Three-neck round-bottom flask | 500 mL | |||
| Reflux condenser | ||||
| Magnetic stirrer and hotplate | ||||
| Dropping funnel | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Step-by-Step Synthesis Procedure
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium methoxide is corrosive and reacts violently with water; handle with extreme care.
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (12.4 g, 0.23 mol).
-
Add 150 mL of anhydrous toluene to the flask to create a slurry. The use of an inert atmosphere (nitrogen) is crucial to prevent the deactivation of the highly basic sodium methoxide by atmospheric moisture.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a mixture of methyl methylthioacetate (25 g, 0.21 mol) and dimethyl oxalacetate (24.6 g, 0.21 mol) in 50 mL of toluene.
-
Transfer this mixture to a dropping funnel and add it dropwise to the stirred sodium methoxide slurry over 30 minutes. An exothermic reaction may be observed.
-
-
Reaction and Heating:
-
After the addition is complete, heat the reaction mixture to 80°C using an oil bath. Maintain this temperature with continuous stirring for 5 hours.[1] Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
After 5 hours, allow the mixture to cool slightly and add an additional portion of sodium methoxide (4.5 g, 0.08 mol). This second addition helps to drive the reaction to completion.
-
Reheat the mixture to 80°C and maintain for an additional 5 hours.[1]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 200 mL of dilute aqueous HCl (~1 M) with stirring. This step neutralizes the excess sodium methoxide and quenches the reaction.
-
Transfer the entire mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer with two additional 50 mL portions of toluene to recover any dissolved product.[1]
-
Combine all organic phases.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a crude residue.[1]
-
Purification
The crude product is purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is recommended.
-
Procedure: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto the silica gel column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white solid or pale yellow oil[7] |
| Molecular Formula | C₁₀H₁₁NO₄[5] |
| Molecular Weight | 209.19 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.7 (s, 1H, pyridine H-6), ~8.0 (s, 1H, pyridine H-4), ~3.95 (s, 3H, OCH₃), ~3.90 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃). Chemical shifts are estimations based on similar structures. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167, ~165 (C=O esters), ~155-125 (aromatic carbons), ~53 (OCH₃), ~18 (Ar-CH₃). Chemical shifts are estimations. |
| Mass Spec (ESI+) | m/z: 210.07 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive sodium methoxide due to moisture exposure. | Ensure all glassware is oven-dried. Use fresh, anhydrous toluene and handle sodium methoxide under an inert atmosphere. |
| Incomplete reaction. | Ensure reaction temperatures and times are strictly followed. Confirm the quality of starting materials. | |
| Impure Product after Workup | Inefficient extraction or neutralization. | Ensure the pH is acidic after quenching. Perform at least three extractions with the organic solvent. |
| Difficulty in Purification | Co-eluting impurities. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient may improve separation. |
References
- 1. EP0965589B1 - Process and intermediates for the manufacture of pyridine-2,3-dicarboxylate compounds - Google Patents [patents.google.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. Page loading... [guidechem.com]
- 4. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 5. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 112110-16-4 [sigmaaldrich.com]
- 7. aablocks.com [aablocks.com]
Application Notes and Protocols for the Oxidation of Quinoline Derivatives to Pyridine-2,3-dicarboxylic Acids
Introduction: The Significance of Pyridine-2,3-dicarboxylic Acids
Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, and its derivatives are pivotal intermediates in the synthesis of a wide array of valuable compounds.[1][2] Their applications span the pharmaceutical, agrochemical, and materials science sectors.[2][3][4][5] Notably, they are precursors to herbicides, bactericides, and compounds investigated for activity against metabolic disorders.[4][6] The robust pyridine dicarboxylic acid scaffold is a key building block in the development of novel chemical entities.
The oxidation of the benzene ring of quinoline and its derivatives presents a direct and common synthetic route to these valuable pyridine-2,3-dicarboxylic acids.[7][8] This process, while conceptually straightforward, involves a variety of reagents and conditions, each with its own set of advantages, challenges, and mechanistic nuances. This guide provides an in-depth exploration of the primary methods for this transformation, offering detailed protocols and the rationale behind experimental choices to aid researchers in selecting and implementing the most suitable strategy for their specific needs.
Core Principles of Quinoline Oxidation
The fundamental principle behind the conversion of quinoline to pyridine-2,3-dicarboxylic acid is the selective oxidative cleavage of the electron-rich carbocyclic (benzene) ring while preserving the more electron-deficient heterocyclic (pyridine) ring.[9] The choice of oxidant and reaction conditions is critical to achieve high yields and prevent over-oxidation or degradation of the desired product.[8]
Several powerful oxidizing agents have been successfully employed for this transformation, including potassium permanganate, ozone, hydrogen peroxide, and chlorate salts.[1][4][5][7][10] The selection of a particular method often depends on factors such as the scale of the reaction, the presence of other functional groups on the quinoline substrate, cost, and safety considerations.
Method 1: Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong, classic oxidizing agent for this transformation.[7][11] The reaction is typically carried out in an alkaline medium.[9][11]
Mechanism and Rationale
Under alkaline conditions, permanganate is a potent oxidant. The oxidation likely proceeds via initial attack on the electron-rich benzene portion of the quinoline molecule. This leads to the cleavage of the C-C bonds within the benzene ring, ultimately forming two carboxylic acid groups at the 2 and 3 positions of the pyridine ring. The pyridine ring is relatively resistant to oxidation under these conditions.[9] One of the earliest reported syntheses of quinolinic acid involved the oxidation of methyl-substituted quinolines with potassium permanganate.[7]
Experimental Protocol: Potassium Permanganate Oxidation
Materials:
-
Quinoline derivative
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for work-up
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
Distilled water
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline derivative in an aqueous solution of NaOH or KOH.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be portion-wise or via a dropping funnel to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: After the reaction is complete (as indicated by TLC or the cessation of permanganate consumption), cool the mixture to room temperature. Quench any excess permanganate by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears.
-
Work-up: Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Combine the filtrates and cool in an ice bath. Acidify the solution with concentrated HCl or H₂SO₄ to a pH of approximately 3-4. The pyridine-2,3-dicarboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from hot water or another suitable solvent can be performed for further purification.
Advantages and Limitations
-
Advantages: Readily available and inexpensive reagent. The procedure is relatively straightforward.
-
Limitations: The reaction can be highly exothermic and requires careful control.[12] It generates a significant amount of manganese dioxide waste. Yields can be variable, and over-oxidation to nicotinic acid can occur under severe conditions.[1]
Method 2: Ozonolysis
Ozonolysis is a powerful and often cleaner method for the oxidative cleavage of the benzene ring of quinoline.[13][14] This method typically involves passing ozone gas through a solution of the quinoline derivative, followed by an oxidative work-up.[8]
Mechanism and Rationale
Ozone (O₃) selectively attacks the double bonds of the benzene ring, forming ozonides.[15] Subsequent oxidative work-up, often with hydrogen peroxide, cleaves these intermediates to form the desired dicarboxylic acid.[8][14] The reaction is often performed in an acidic medium to protonate the quinoline nitrogen, which can influence the regioselectivity of the ozone attack.
Caption: General workflow for the ozonolysis of quinoline.
Experimental Protocol: Ozonolysis of Quinoline
Materials:
-
Quinoline derivative
-
Solvent (e.g., acetic acid, methanol)[8]
-
Mineral acid (e.g., sulfuric acid)[8]
-
Ozone generator
-
Oxygen source
-
Hydrogen peroxide (H₂O₂) (30% solution) for work-up
-
Reaction vessel with a gas dispersion tube
Procedure:
-
Reaction Setup: Dissolve the quinoline derivative in a suitable solvent (e.g., aqueous acetic acid) in a reaction vessel equipped with a gas inlet tube. Add one molar equivalent of a mineral acid like sulfuric acid.[8]
-
Ozonolysis: Cool the solution in an ice bath and pass a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC until the starting material is consumed.[8]
-
Oxidative Work-up: After completion of the ozonolysis, add hydrogen peroxide to the reaction mixture.
-
Isolation and Purification: The work-up and isolation procedure is similar to the permanganate method, involving neutralization and acidification to precipitate the product.
Advantages and Limitations
-
Advantages: Generally provides higher yields and cleaner reactions compared to permanganate.[14] Ozone is a "green" oxidant as its byproduct is oxygen.[14]
-
Limitations: Requires specialized equipment (ozone generator). Ozone is a toxic and reactive gas, requiring careful handling in a well-ventilated fume hood.
Method 3: Oxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide, particularly in the presence of a catalyst, is another effective oxidant for this transformation.[4][5]
Mechanism and Rationale
The oxidation of quinolines with hydrogen peroxide can be performed under basic conditions.[4][5] The reaction mechanism is complex but is thought to involve the formation of highly reactive hydroxyl radicals that attack the benzene ring.
Experimental Protocol: Hydrogen Peroxide Oxidation
Materials:
-
Substituted quinoline (e.g., 3-ethyl-8-hydroxyquinoline)[4]
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide)[4][5]
-
Reaction vessel with a stirrer and dropping funnel
Procedure:
-
Reaction Setup: Dissolve the substituted quinoline in an aqueous solution of sodium or potassium hydroxide in a reaction vessel.[4][5]
-
Addition of Oxidant: Heat the mixture to 75-90°C. Slowly add aqueous hydrogen peroxide over a period of 0.5 to 5 hours, maintaining the reaction temperature.[4][5]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and acidify with a mineral acid to precipitate the pyridine-2,3-dicarboxylic acid. The product can then be filtered, washed, and dried.
Advantages and Limitations
-
Advantages: Hydrogen peroxide is a relatively inexpensive and environmentally friendly oxidant. The method can be effective for specific substituted quinolines.[4][5]
-
Limitations: The reaction conditions, particularly temperature and the rate of addition of H₂O₂, need to be carefully controlled as hydrogen peroxide can be unstable under these conditions.[4][5] The substrate scope may be more limited compared to other methods.
Method 4: Oxidation with Chlorate Salts
A process for preparing pyridine-2,3-dicarboxylic acid by oxidizing quinoline with a chlorate salt in an aqueous acidic medium has been developed.[1] This method can be enhanced by the presence of cupric ions.[1]
Mechanism and Rationale
In an acidic medium, chlorate salts act as strong oxidizing agents. The presence of a copper catalyst, such as cupric sulfate, has been shown to significantly improve the yield of the desired product.[1][16] The copper likely participates in a redox cycle, facilitating the oxidation of the quinoline.
Caption: A typical experimental workflow for quinoline oxidation.
Experimental Protocol: Chlorate Oxidation
Materials:
-
Quinoline
-
Sodium chlorate (NaClO₃)
-
Sulfuric acid (H₂SO₄)
-
Cupric sulfate (CuSO₄) (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction vessel with stirrer, reflux condenser, and dropping funnel
Procedure:
-
Catalyst Preparation: In a reaction vessel, dissolve anhydrous cupric sulfate and concentrated sulfuric acid in water.[17]
-
Addition of Quinoline: Heat the mixture to 40-50°C and add quinoline. Continue heating to 90°C.[17]
-
Addition of Oxidant: Add sodium chlorate in batches over several hours while maintaining the temperature at 90-100°C.[1][17]
-
Reaction Completion: After the addition is complete, continue stirring at this temperature for several more hours.
-
Alkaline Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide to raise the pH.
-
Acidification and Isolation: Filter the mixture. The filtrate is then acidified with hydrochloric acid to precipitate the pyridine-2,3-dicarboxylic acid.[17]
-
Purification: The crude product can be purified by dissolving it in an ammonia solution, filtering, and then re-precipitating with hydrochloric acid.[17]
Advantages and Limitations
-
Advantages: Can provide good yields and is suitable for larger-scale synthesis.[1][16]
-
Limitations: The use of chlorates requires caution due to their potential to form explosive mixtures. The reaction involves multiple steps for work-up and purification.
Quantitative Data Summary
| Oxidation Method | Oxidizing Agent | Typical Conditions | Reported Yield | Reference(s) |
| Permanganate Oxidation | KMnO₄ | Alkaline, Reflux | Variable | [7],[18] |
| Ozonolysis | O₃, then H₂O₂ | Acetic acid, H₂SO₄, 0°C | Up to 72.7% | [13],[14] |
| Hydrogen Peroxide | H₂O₂ | Aqueous base, 75-90°C | Substrate dependent | [4],[5] |
| Chlorate Oxidation | NaClO₃, CuSO₄ | H₂SO₄, 90-100°C | Up to 67.3% | [1],[16] |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.[19][20][21]
-
Quinoline: Quinoline is harmful if swallowed or in contact with skin and is suspected of causing cancer.[20][22] Avoid inhalation and direct contact.
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate, ozone, and chlorates can react violently with organic materials.[21] They should be handled with care, and reactions should be monitored for exotherms.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate care.
Conclusion
The oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids is a versatile and important transformation in organic synthesis. The choice of method depends on a careful consideration of the substrate, desired scale, available equipment, and safety protocols. While traditional methods using potassium permanganate are still viable, modern approaches with ozone offer cleaner reactions and potentially higher yields. Catalytic methods using hydrogen peroxide or chlorate salts also present effective alternatives, particularly for industrial applications. By understanding the principles and protocols outlined in this guide, researchers can confidently approach this synthesis to access valuable pyridine-2,3-dicarboxylic acid building blocks for their research and development endeavors.
References
- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 7. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 11. What happens when quinoline is oxidized with alkaline KMnO4 and indole is.. [askfilo.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00084G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 18. brainly.in [brainly.in]
- 19. sds.metasci.ca [sds.metasci.ca]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 22. chemos.de [chemos.de]
Application Notes and Protocols: Esterification of 5-Methylpyridine-2,3-dicarboxylic Acid
Abstract: This document provides a comprehensive technical guide for the esterification of 5-methylpyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] We will delve into the mechanistic principles, present a detailed and validated protocol for diester synthesis via Fischer-Speier esterification, discuss critical process parameters, and outline robust analytical methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and process scale-up.
Introduction: Significance and Applications
5-Methylpyridine-2,3-dicarboxylic acid and its corresponding esters are pivotal building blocks in organic synthesis. Most notably, they serve as crucial precursors for the imidazolinone class of herbicides, such as Imazapyr.[5][6][7][8] The imidazolinone herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants, leading to broad-spectrum weed control.[7] The ester functional groups on the pyridine ring are key handles for subsequent chemical transformations, including amidation and cyclization reactions, to construct the final imidazolinone heterocycle.[9][10]
The controlled and efficient synthesis of high-purity dialkyl 5-methylpyridine-2,3-dicarboxylate is therefore a critical step in the manufacturing process of these important agrochemicals.[2] This guide aims to provide a robust and reproducible methodology to achieve this transformation.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction to convert carboxylic acids and alcohols into esters.[11][12] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[12][13] This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[12]
The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[11][13]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11][13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
For a dicarboxylic acid like 5-methylpyridine-2,3-dicarboxylic acid, this process occurs at both carboxylic acid functional groups to form the diester.
Reaction Visualization
Caption: Fischer-Speier esterification of 5-methylpyridine-2,3-dicarboxylic acid.
Experimental Protocol: Synthesis of Diethyl 5-Methylpyridine-2,3-dicarboxylate
This protocol details a standard laboratory procedure for the synthesis of diethyl 5-methylpyridine-2,3-dicarboxylate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylpyridine-2,3-dicarboxylic acid | ≥98% | Commercially Available | |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Commercially Available | Used in excess as both reactant and solvent. |
| Sulfuric Acid | Concentrated, 98% | Commercially Available | Catalyst. Handle with extreme care. |
| Toluene | Anhydrous | Commercially Available | For azeotropic removal of water. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |
| Brine | Saturated Aqueous NaCl Solution | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of diethyl 5-methylpyridine-2,3-dicarboxylate.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add 5-methylpyridine-2,3-dicarboxylic acid (e.g., 0.1 mol).
-
Charging Reactants: Add absolute ethanol (e.g., 200 mL) and toluene (e.g., 50 mL). The ethanol serves as both a reactant and a solvent, while toluene facilitates the azeotropic removal of water formed during the reaction.[14]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture. This addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate (e.g., 3 x 100 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The crude product is typically obtained as a white to off-white crystalline powder.[2] Further purification can be achieved by recrystallization if necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
Product Characterization
The identity and purity of the synthesized diethyl 5-methylpyridine-2,3-dicarboxylate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group on the pyridine ring, the aromatic protons, and the two distinct ethyl ester groups (quartet for -CH₂- and triplet for -CH₃). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups (typically in the range of 165-175 ppm), aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₄, MW: 237.25 g/mol ).[2] |
| Melting Point | A sharp melting point range consistent with the literature value for the pure compound (e.g., 78-82°C).[2] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient reflux time or inefficient water removal. | Increase reflux time. Ensure the Dean-Stark trap is functioning correctly. Use a larger excess of alcohol. |
| Hydrolysis of the ester during work-up. | Perform the neutralization step at a low temperature (e.g., in an ice bath) and work quickly. | |
| Incomplete Diesterification | Steric hindrance or insufficient catalyst. | Increase the amount of acid catalyst slightly. Increase reaction temperature if possible without degrading the product. |
| Product Contamination | Residual starting material or side products. | Optimize reaction time and temperature. Purify the crude product by recrystallization or column chromatography. |
| Residual acid. | Ensure complete neutralization during the work-up. Wash the organic layer thoroughly. |
Conclusion
The Fischer-Speier esterification of 5-methylpyridine-2,3-dicarboxylic acid is a reliable and scalable method for the synthesis of its corresponding diesters. Careful control of reaction conditions, particularly the efficient removal of water, is crucial for achieving high yields. The protocol and analytical guidance provided in this application note offer a solid foundation for researchers and process chemists working with this important synthetic intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. agrochemx.com [agrochemx.com]
- 3. 5-Methylpyridine-2,3-dicarboxylic acid | 53636-65-0 [chemicalbook.com]
- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. invasive.org [invasive.org]
- 8. chembk.com [chembk.com]
- 9. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
- 10. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Note: Strategic Approaches to the Bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate. Brominated pyridine derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The target molecule presents a unique chemical challenge due to its substituted pyridine ring, which features both electron-withdrawing and electron-donating groups. This guide explores two primary synthetic pathways: the electrophilic aromatic substitution on the pyridine ring and the free-radical bromination of the side-chain methyl group. We will delve into the mechanistic rationale behind each approach, provide detailed, step-by-step protocols, and offer troubleshooting guidance to aid researchers in achieving their desired synthetic outcomes.
Part 1: Mechanistic Considerations and Regioselectivity
The synthetic outcome of the bromination of this compound is dictated by the electronic nature of the substituted pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[1][2] The nitrogen atom exerts an inductive electron-withdrawing effect, deactivating the ring, particularly at the C2, C4, and C6 positions.[3]
The reactivity of the target molecule is further modulated by its substituents:
-
Two Ester Groups (C2, C3): These are powerful electron-withdrawing groups that strongly deactivate the ring towards electrophilic attack.
-
One Methyl Group (C5): This is an electron-donating group that activates the ring, directing electrophilic attack to its ortho (C4, C6) and para (C2) positions.[4]
This creates a complex scenario where the deactivating effects of the nitrogen and ester groups compete with the activating and directing effects of the methyl group. Consequently, two primary reaction pathways must be considered:
-
Electrophilic Aromatic Substitution (Ring Bromination): To achieve bromination on the pyridine ring (at the C4 or C6 position), the strong deactivation of the ring must be overcome. This typically requires harsh reaction conditions, such as the use of oleum (fuming sulfuric acid) and high temperatures, to generate a sufficiently powerful electrophile.[5]
-
Free-Radical Substitution (Side-Chain Bromination): The C5-methyl group is susceptible to free-radical attack, particularly using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator.[6] This pathway often proceeds under milder conditions than EAS and represents a significant competing reaction.
Caption: Competing pathways for the bromination of this compound.
Part 2: Protocol for Ring Bromination via Electrophilic Aromatic Substitution
This protocol is designed to force the electrophilic substitution onto the highly deactivated pyridine ring. The use of oleum and high heat is critical for generating a potent brominating agent capable of overcoming the high activation energy barrier.
Rationale for Experimental Choices:
-
Oleum (H₂SO₄·SO₃): Acts as both a solvent and a powerful Lewis acid, protonating the bromine molecule to form a highly electrophilic species.
-
High Temperature (130-150 °C): Provides the necessary thermal energy to overcome the significant activation barrier for EAS on the electron-poor ring.
-
Elemental Bromine (Br₂): Serves as the source of the electrophile.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 209.20 | 10.0 | 1.0 | 2.09 g |
| Oleum (20% SO₃) | - | - | - | 15 mL |
| Bromine (Br₂) | 159.81 | 12.0 | 1.2 | 0.61 mL (1.92 g) |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g |
Experimental Workflow: Ring Bromination```dot
graph G { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
}
Caption: Workflow for the free-radical side-chain bromination protocol.
Step-by-Step Protocol
WARNING: Carbon tetrachloride is a carcinogen and is toxic. Handle with extreme care in a fume hood. NBS is a lachrymator. Avoid inhalation and skin contact.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.09 g, 10.0 mmol), N-Bromosuccinimide (1.96 g, 11.0 mmol), AIBN (82 mg, 0.5 mmol), and carbon tetrachloride (50 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The use of a heat lamp to illuminate the flask can help initiate the reaction.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours, which can be visually confirmed as the dense NBS sinks and is replaced by the less dense succinimide byproduct floating on the surface.
-
Work-up - Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) to remove any remaining succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, Dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Part 4: Summary and Troubleshooting
| Parameter | Protocol 1: Ring Bromination (EAS) | Protocol 2: Side-Chain Bromination (Radical) |
| Target Site | Pyridine Ring (C4/C6) | Methyl Group (C5-CH₃) |
| Key Reagents | Br₂, Oleum | NBS, AIBN |
| Conditions | High Temperature (140 °C) | Reflux (77 °C in CCl₄) |
| Mechanism | Electrophilic Aromatic Substitution | Free-Radical Chain Reaction |
| Common Issues | No reaction, low yield, charring, potential for side-chain bromination. | Formation of dibrominated product, slow initiation, low yield. |
| Troubleshooting | Increase temperature or reaction time; ensure anhydrous conditions. | Use fresh AIBN/NBS; ensure proper initiation with heat/light; use 1.05 eq. NBS. |
Part 5: Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. [7][8]Handle only in a chemical fume hood with appropriate PPE. Have a sodium thiosulfate solution available for quenching spills.
-
Oleum (H₂SO₄·SO₃): Extremely corrosive. Reacts violently with water. Handle with extreme care, using acid-resistant gloves and face shield.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Dichloromethane and Carbon Tetrachloride are hazardous and suspected carcinogens. Minimize exposure and handle only in a well-ventilated fume hood. * General Practices: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. Ensure emergency equipment like safety showers and eyewash stations are accessible. [9]
Part 6: References
-
Vertex AI Search. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Accessed December 31, 2025.
-
Vertex AI Search. Bromination of Pyrrole and Pyridine #bromination - YouTube. Accessed December 31, 2025.
-
American Chemical Society. Kinetics and Mechanism of Bromination of 2-Pyridone. Accessed December 31, 2025.
-
GCW Gandhi Nagar Jammu. Pyridines. Accessed December 31, 2025.
-
Ingenta Connect. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Accessed December 31, 2025.
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. Accessed December 31, 2025.
-
ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Accessed December 31, 2025.
-
Google Patents. WO2019145177A1 - Bromination of pyridine derivatives. Accessed December 31, 2025.
-
Sigma-Aldrich. SAFETY DATA SHEET. Accessed December 31, 2025.
-
Vulcanchem. Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5. Accessed December 31, 2025.
-
Breckland Scientific. Bromine - SAFETY DATA SHEET. Accessed December 31, 2025.
-
YouTube. EAS Reactions with Pyridine. Accessed December 31, 2025.
-
Carl ROTH. Safety Data Sheet: Bromine. Accessed December 31, 2025.
-
Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. Accessed December 31, 2025.
-
Benchchem. Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromohexan-2-one. Accessed December 31, 2025.
-
Organic Chemistry Portal. Pyridine synthesis. Accessed December 31, 2025.
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Accessed December 31, 2025.
-
TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Accessed December 31, 2025.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Accessed December 31, 2025.
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Accessed December 31, 2025.
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Accessed December 31, 2025.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. tatachemicals.com [tatachemicals.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
The Strategic Role of Dimethyl 5-methylpyridine-2,3-dicarboxylate in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of a Pyridine Synthon
In the landscape of modern agrochemical development, the pursuit of potent and selective herbicides is a paramount objective. Within this pursuit, the imidazolinone class of herbicides has established itself as a cornerstone for broad-spectrum weed control, characterized by low application rates and favorable toxicological profiles. The synthetic efficiency and ultimate efficacy of these herbicides are intrinsically linked to the quality and functionality of their molecular precursors. Dimethyl 5-methylpyridine-2,3-dicarboxylate has emerged as a pivotal synthon—a molecular building block of immense strategic importance—in the construction of several commercially significant imidazolinone herbicides.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will elucidate the causality behind key experimental choices, present validated protocols for the synthesis of this intermediate and its conversion to active herbicidal ingredients, and offer insights grounded in established chemical principles. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry who are engaged in the discovery and development of next-generation crop protection agents.
Core Attributes of this compound
The utility of this compound as a precursor is rooted in its distinct structural features. The pyridine ring provides the foundational scaffold for the final herbicide, while the two adjacent ester functionalities at the 2- and 3-positions are primed for the crucial cyclocondensation reaction that forms the imidazolinone ring. The methyl group at the 5-position is a key substituent that ultimately resides on the pyridine core of the final herbicide molecule, contributing to its specific biological activity.
| Property | Value | Reference |
| CAS Number | 112110-16-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 292.18 °C (Predicted) | |
| Density | 1.197 g/cm³ (Predicted) |
Synthetic Pathways and Protocols
The synthesis of imidazolinone herbicides from this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The overall strategy involves the synthesis of the pyridine dicarboxylate core, followed by a key cyclocondensation reaction with a substituted aminobutyramide.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of imidazolinone herbicides.
Part 1: Synthesis of the Key Intermediate: this compound
A robust and scalable synthesis of the title compound is crucial for the entire synthetic campaign. A highly effective method involves the palladium-catalyzed dicarbonylation of 2,3-dichloro-5-methylpyridine. This approach is favored due to its efficiency in introducing the two necessary ester functionalities in a single, regioselective step.
Protocol 1: Palladium-Catalyzed Dicarbonylation
This protocol is based on established methods for the carbonylation of dihalopyridines[3][4][5].
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the key pyridine diester intermediate.
Materials:
-
2,3-Dichloro-5-methylpyridine (1.0 eq)[6]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq)
-
Potassium acetate (KOAc, 3.0 eq)
-
Methanol (solvent)
-
Carbon monoxide (CO, high-pressure gas)
-
Toluene (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reactor Setup: To a dry high-pressure autoclave, add 2,3-dichloro-5-methylpyridine (1.0 eq), palladium(II) acetate (0.02 eq), dppf (0.04 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol to the reactor.
-
Carbonylation Reaction: Seal the reactor and purge it several times with carbon monoxide gas. Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 atm) and heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by GC-MS or TLC. The reaction is typically complete within 8-24 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Purification:
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in toluene and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Part 2: Synthesis of Imidazolinone Herbicides
The cornerstone of this synthetic strategy is the base-catalyzed cyclocondensation reaction between this compound and a chiral aminobutyramide intermediate. This reaction constructs the imidazolinone ring system in a highly efficient manner.
Protocol 2: Synthesis of Imazethapyr
This protocol outlines the synthesis of Imazethapyr, a widely used imidazolinone herbicide. A key precursor for this synthesis is 2-amino-2,3-dimethylbutyramide[7][8][9][10][11].
Reaction Scheme:
Caption: Cyclocondensation reaction for the synthesis of Imazethapyr.
Materials:
-
Diethyl 5-ethylpyridine-2,3-dicarboxylate (1.0 eq) (Note: The diethyl ester is commonly used for Imazethapyr synthesis)[12][13][14][15]
-
2-Amino-2,3-dimethylbutyramide (1.1 eq)
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK) (2.5-3.5 eq)
-
Anhydrous toluene or xylene (solvent)
-
Water
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Diethyl 5-ethylpyridine-2,3-dicarboxylate (1.0 eq) and 2-amino-2,3-dimethylbutyramide (1.1 eq) to anhydrous toluene.
-
Base Addition: With stirring, add sodium methoxide (or potassium tert-butoxide) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 1-4 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to dissolve the resulting sodium or potassium salt of imazethapyr.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer. The organic layer can be extracted with a small amount of water, which is then combined with the initial aqueous layer.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ to a pH of 2-3. A precipitate of imazethapyr will form.
-
Stir the slurry for a period to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude imazethapyr can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield a product of high purity.
-
Dry the purified product under vacuum.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: The progress of each reaction should be diligently monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The disappearance of starting materials and the appearance of the product provide clear indicators of reaction completion.
-
Product Characterization: The identity and purity of the synthesized intermediates and the final active ingredient must be confirmed by standard analytical methods. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
-
HPLC Analysis: To determine the purity of the final product.
-
By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of the synthetic procedures.
Conclusion: A Versatile Tool in the Agrochemical Toolbox
This compound and its analogs are undeniably valuable intermediates in the synthesis of imidazolinone herbicides. The synthetic routes outlined in this guide, particularly the palladium-catalyzed carbonylation and the subsequent cyclocondensation, represent efficient and scalable methods for the production of these important agrochemicals. The provided protocols, when executed with care and appropriate analytical oversight, will enable researchers to reliably synthesize these compounds for further investigation and development. As the demand for effective and environmentally conscious crop protection solutions continues to grow, the strategic application of such well-designed synthons will remain a critical component of innovation in the agrochemical industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agrochemx.com [agrochemx.com]
- 3. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
- 4. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 11. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 14. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: The Pivotal Role of Dimethyl 5-methylpyridine-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazolinone herbicides represent a critical class of agrochemicals, prized for their high efficacy, broad-spectrum activity, and favorable toxicological profiles.[1] Their mechanism of action relies on the specific inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a key player in the biosynthetic pathway of branched-chain amino acids in plants, which is absent in animals.[1][2][3] The chemical architecture of these herbicides is centered around a substituted aromatic or heterocyclic ring system fused to the imidazolinone moiety. This guide provides an in-depth examination of the synthesis of imidazolinone herbicides, focusing on the indispensable role of Dimethyl 5-methylpyridine-2,3-dicarboxylate as a core building block. We will explore the strategic synthesis of this key intermediate, detail the subsequent condensation and cyclization reactions, and provide robust, step-by-step protocols for laboratory application.
Introduction: The Imidazolinone Herbicides
The discovery of imidazolinone herbicides was a significant advancement in weed management technology.[4] Compounds like Imazapyr, Imazethapyr, and Imazamox effectively control a wide variety of weeds by disrupting essential amino acid synthesis (leucine, isoleucine, and valine), leading to the cessation of cell growth and DNA synthesis.[2][5] The bioactivity of these compounds is intrinsically linked to their structure: an imidazolinone ring attached to a pyridine or quinoline carboxylic acid backbone.[6][7] The substituents on the pyridine ring are not arbitrary; they are meticulously chosen to modulate the herbicide's activity, selectivity, and environmental fate.
The synthesis of these complex molecules is a multi-step process, where the construction of the substituted pyridine core is a foundational stage. This compound serves as a quintessential precursor, providing the necessary pyridine framework and strategically placed carboxylate groups essential for the ultimate formation of the imidazolinone ring.
Visualizing the Core Structure
The general structure of these herbicides highlights the fusion of the two key heterocyclic systems.
Caption: Core structure of imidazolinone herbicides.
The Key Intermediate: this compound
The title compound is a specialized organic ester whose structure is optimized for the synthesis of imidazolinone herbicides. The methyl group at the 5-position and the adjacent dimethyl ester functionalities at the 2- and 3-positions are critical for the subsequent cyclization step.
Physicochemical Properties
A clear understanding of the precursor's properties is vital for handling, reaction optimization, and purification.
| Property | Value | Reference / Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₁NO₄ | - |
| Molecular Weight | 221.21 g/mol | - |
| Appearance | White to off-white crystalline powder | Similar to related compounds[8] |
| Purity | ≥98% (HPLC) | Typical for synthetic intermediates[8] |
| Solubility | Soluble in methanol, ethanol, DMSO | Similar to related compounds[8] |
Rationale for Use in Synthesis
The choice of this compound is a deliberate one, driven by several factors:
-
Activated Carboxyl Groups: The ester groups at the C2 and C3 positions are electrophilic and susceptible to nucleophilic attack by the amino group of the condensation partner.
-
Regioselectivity: The adjacent positioning of the two ester groups facilitates the intramolecular cyclization required to form the five-membered imidazolinone ring.
-
Stability and Handling: As a crystalline solid, the dimethyl ester is generally more stable and easier to handle and purify compared to the corresponding diacid or highly reactive diacid chloride.
The Synthetic Pathway: From Precursor to Product
The synthesis of an imidazolinone herbicide from this compound is a convergent process that involves the carefully orchestrated reaction between the pyridine precursor and a substituted aminocarboxamide.
Overall Synthetic Workflow
The process can be visualized as a three-stage workflow, beginning with the synthesis of the pyridine backbone, its functionalization into the key dimethyl ester, and the final, crucial cyclization step.
Caption: General synthetic workflow for imidazolinone herbicides.
Mechanism of Imidazolinone Ring Formation
The final step is the most critical transformation. It involves the base-mediated condensation of the dimethyl ester with an aminocarboxamide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is highly effective, as it deprotonates the amide and amino groups, creating potent nucleophiles that drive the reaction forward at ambient temperatures and lead to high yields.[7]
The reaction proceeds via two key events:
-
Initial Acylation: The amino group of the aminocarboxamide attacks one of the ester carbonyls (typically the more sterically accessible one at the C2 position), displacing methanol and forming an amide bond.
-
Intramolecular Cyclization: The newly formed amide's nitrogen or the remaining primary amide's nitrogen, after deprotonation by the base, attacks the second ester carbonyl group, leading to ring closure and the formation of the stable imidazolinone ring.
Caption: Key steps in the imidazolinone ring formation.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid
Principle: This protocol is adapted from established methods involving the oxidative cleavage of a substituted quinoline.[9] 3-Methyl-8-hydroxyquinoline is oxidized with hydrogen peroxide in a basic aqueous solution to yield the target dicarboxylic acid.
-
Materials & Reagents:
-
3-Methyl-8-hydroxyquinoline
-
Sodium hydroxide (NaOH)
-
30-50% Hydrogen peroxide (H₂O₂) (Caution: Strong Oxidizer)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating
-
-
Procedure:
-
Prepare a solution of NaOH (4-7 molar equivalents) in deionized water in the round-bottom flask.
-
Add 3-Methyl-8-hydroxyquinoline (1 molar equivalent) to the NaOH solution and heat the mixture to 75-90°C with stirring.
-
Once the temperature is stable, add aqueous hydrogen peroxide (8-20 molar equivalents) dropwise via the dropping funnel over a period of 1-3 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 90°C for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Stir the resulting slurry in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-methylpyridine-2,3-dicarboxylic acid.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Preparation of this compound
Principle: Fischer esterification of the dicarboxylic acid using methanol as both the solvent and reagent, with a strong acid catalyst.
-
Materials & Reagents:
-
5-Methylpyridine-2,3-dicarboxylic acid (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric acid (H₂SO₄) (Caution: Corrosive)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Rotary evaporator
-
-
Procedure:
-
Suspend 5-methylpyridine-2,3-dicarboxylic acid (1 molar equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting diacid).
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid (Imazapyr analog)
Principle: Base-mediated condensation and cyclization of the dimethyl ester with 2-amino-2,3-dimethylbutanamide, followed by hydrolysis of the remaining ester group. This protocol is based on highly effective methods using sodium hydride.[7]
-
Materials & Reagents:
-
This compound (from Protocol 2)
-
2-Amino-2,3-dimethylbutanamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: Flammable, reacts violently with water)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (approx. 2.2 equivalents) in the anhydrous solvent in a dry, three-necked flask.
-
Add 2-amino-2,3-dimethylbutanamide (1 molar equivalent) portion-wise at room temperature. Stir until hydrogen evolution ceases.
-
Add a solution of this compound (1 molar equivalent) in the anhydrous solvent dropwise to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 2-4 hours until cyclization is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Add an aqueous solution of NaOH (e.g., 10%) and heat the mixture to reflux for 1-2 hours to hydrolyze the remaining methyl ester on the pyridine ring.
-
Cool the mixture, separate the aqueous layer, and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2-3 with HCl to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final imidazolinone herbicide.
-
-
Characterization: The final product should be thoroughly characterized using HPLC, LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.rit.edu [repository.rit.edu]
- 7. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agrochemx.com [agrochemx.com]
- 9. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Application Notes & Protocols: Catalytic Methods for the Synthesis of Polysubstituted Pyridines
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Molecules like A-317491, a potent antagonist of P2X3 receptors for chronic pain, underscore the therapeutic importance of precisely substituted pyridines.[1][2][3][4] The ability to strategically install a variety of substituents onto the pyridine core is therefore of paramount importance, as it allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides an in-depth overview of modern catalytic strategies for constructing and functionalizing the pyridine ring, offering researchers a detailed, practical, and authoritative resource.
Strategic Approaches to Pyridine Synthesis: A Comparative Overview
The synthesis of polysubstituted pyridines can be broadly categorized into two main approaches: de novo ring construction from acyclic precursors and the direct functionalization of a pre-existing pyridine ring. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses excel at ring construction but can sometimes require harsh conditions or offer limited regiochemical control.[5][6][7][8] Modern catalytic methods, particularly those employing transition metals, organocatalysts, and photoredox systems, have emerged to overcome these limitations, providing milder, more efficient, and highly selective routes to complex pyridine structures.[7][9]
This guide will focus on three major catalytic pillars:
-
Transition-Metal Catalysis: The workhorse for both ring formation and C-H functionalization.
-
Organocatalysis: Metal-free alternatives offering unique reactivity and selectivity.
-
Photoredox Catalysis: Light-driven methods enabling novel bond formations under exceptionally mild conditions.
Transition-Metal Catalysis: Precision and Power
Transition-metal catalysis offers unparalleled efficiency and selectivity in pyridine synthesis. These methods can be broadly divided into cycloaddition reactions for building the ring from scratch and C-H functionalization for modifying an existing ring.
De Novo Synthesis via [2+2+2] Cycloaddition
The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is one of the most elegant and atom-economical methods for assembling a polysubstituted pyridine ring.[10][11][12][13] This reaction simultaneously forms multiple carbon-carbon bonds in a single step, offering rapid access to complex scaffolds.[11][12]
Causality Behind the Method: Thermally, a [2+2+2] cycloaddition is entropically and enthalpically disfavored.[13] A transition metal catalyst, typically based on cobalt (Co), rhodium (Rh), ruthenium (Ru), or nickel (Ni), provides a lower-energy pathway by assembling the components in a stepwise fashion on the metal center.[10][13]
Mechanism Insight: The catalytic cycle generally begins with the coordination of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile and insertion into a metal-carbon bond leads to a seven-membered metallacycle, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for [2+2+2] cycloaddition.
Advantages:
-
High Atom Economy: All atoms from the starting materials are incorporated into the product.
-
Convergence: Rapidly builds molecular complexity.
-
Control over Substitution: The choice of alkynes and nitrile directly dictates the final substitution pattern. Chiral ligands can be used to achieve enantioselective synthesis.[11][14]
Limitations:
-
Regioselectivity: Reactions with two different unsymmetrical alkynes can lead to mixtures of regioisomers.
-
Catalyst Cost: Some of the most effective catalysts are based on precious metals like rhodium. However, recent advances have focused on more earth-abundant metals like cobalt and iron.[13][15]
C–H Functionalization: The Modern Approach to Derivatization
Direct C–H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials (e.g., halo-pyridines).[9][16] This strategy allows for the direct installation of new substituents onto the pyridine core, significantly shortening synthetic routes.
Causality Behind the Method: Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution difficult.[8] Furthermore, the nitrogen atom can coordinate to and deactivate many metal catalysts. C-H activation strategies overcome these challenges by using a directing group to position a metal catalyst near a specific C-H bond, enabling selective cleavage and functionalization.
Key Strategies & Regioselectivity:
-
C2-Functionalization: The C-H bond at the C2 position is the most acidic and sterically accessible to the nitrogen, making it the easiest to functionalize via directed metallation or Minisci-type radical reactions.[17]
-
Distal C3/C4-Functionalization: Accessing the more remote C3 and C4 positions is challenging but has been achieved through innovative strategies.[17] One powerful approach involves the in situ formation of a transient directing group or the use of pyridine N-oxides to alter the electronic properties and reactivity of the ring.[7][18] Recently, a pH-switchable, dearomatization-rearomatization strategy has been developed to achieve highly selective para (C4) functionalization under acidic conditions and meta (C3) functionalization under neutral conditions.[18][19]
Caption: Conceptual workflow for directed C-H functionalization.
Organocatalysis: The Metal-Free Frontier
Organocatalysis provides a powerful, metal-free alternative for pyridine synthesis. These methods often rely on the activation of substrates using small organic molecules, such as amines or Brønsted acids, to promote key bond-forming steps.
Modern Bohlmann-Rahtz Synthesis
The classical Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a high-temperature cyclodehydration.[5][20] Modern organocatalytic variants have significantly improved the utility of this reaction.
Causality Behind the Method (Modern Improvements): The high temperatures required in the original protocol often lead to side reactions and limit the substrate scope.[5][21] The introduction of acid catalysts (e.g., acetic acid, Amberlyst-15) promotes the key cyclodehydration step at much lower temperatures.[5][20] Furthermore, developing a one-pot, three-component reaction where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source (like ammonium acetate) streamlines the process and avoids the need to isolate sensitive enamine intermediates.[20][22]
Generalized Reaction Scheme: (1,3-Dicarbonyl) + (Alkynone) + (Ammonia Source) --[Catalyst]--> Polysubstituted Pyridine
Advantages:
-
Metal-Free: Avoids potential metal contamination in the final product, which is critical for pharmaceutical applications.
-
Operational Simplicity: One-pot procedures are common and often use inexpensive, readily available starting materials and catalysts.[22]
-
High Regiocontrol: The nature of the condensation provides excellent control over the final substitution pattern.[22]
Photoredox Catalysis: Synthesis with Visible Light
Photoredox catalysis has emerged as a transformative technology in organic synthesis, using visible light to drive reactions under exceptionally mild conditions. This approach enables the generation of radical intermediates that can participate in unique bond-forming events.
Oxidative Cyclizations
Organic dyes, such as Eosin Y, can act as potent photoredox catalysts.[23][24] When irradiated with visible light in the presence of an oxidant (often atmospheric oxygen), the excited-state catalyst can mediate single-electron transfer (SET) events to generate radical intermediates from simple precursors like ketones and amines. These radicals can then engage in a cascade of reactions to build the pyridine ring.
Example Reaction: The synthesis of 2,4,6-triarylpyridines from aryl ketones and benzyl amines.[23]
-
Mechanism Insight: The reaction is believed to proceed through the formation of imine and enamine intermediates, catalyzed by a Lewis acid like BF₃·Et₂O. The photocatalyst then mediates oxidative steps that lead to the cyclization and aromatization cascade.[24]
Radical-Based C-H Functionalization
Photoredox catalysis also provides novel, metal-free pathways for C-H functionalization. For instance, organocatalytic systems have been developed where a dithiophosphoric acid serves multiple roles: as a Brønsted acid to activate the pyridine, a SET reductant to generate a pyridinyl radical, and a hydrogen atom transfer agent to generate a second radical from a coupling partner.[25][26][27] The two radical species then couple to form the C-C bond. This approach offers distinct regioselectivity compared to classical Minisci reactions.[25]
Advantages of Photoredox Methods:
-
Mild Conditions: Reactions are often run at room temperature, showing high tolerance for sensitive functional groups.
-
Sustainable: Utilizes visible light as a renewable energy source.
-
Novel Reactivity: Accesses radical-based pathways that are difficult to achieve with traditional thermal methods.
Comparative Summary of Catalytic Methods
| Catalytic Strategy | Core Principle | Key Advantages | Key Limitations |
| Transition-Metal [2+2+2] Cycloaddition | Metal-mediated assembly of alkynes and a nitrile. | High atom economy, convergent, rapid complexity building.[10][13] | Potential for regioisomeric mixtures, cost of some catalysts. |
| Transition-Metal C-H Functionalization | Directed activation of C-H bonds on a pyridine ring. | High step economy, late-stage functionalization, excellent regioselectivity.[9][17] | Requires directing groups or specific activators, catalyst poisoning. |
| Organocatalytic Bohlmann-Rahtz | Acid-catalyzed condensation/cyclization cascade. | Metal-free, operational simplicity, high regiocontrol, inexpensive reagents.[5][22] | Can require heating, substrate scope may be limited by enamine stability. |
| Photoredox Catalysis | Visible-light-driven single-electron transfer. | Extremely mild conditions, high functional group tolerance, novel reactivity.[23][28] | Requires photochemical setup, quantum yields can be variable. |
Detailed Experimental Protocols
Protocol 1: One-Pot, Three-Component Bohlmann-Rahtz Pyridine Synthesis
This protocol describes a modern, acid-catalyzed, one-pot synthesis of a polysubstituted pyridine, adapted from methodologies that improve upon the classical Bohlmann-Rahtz reaction.[5][22]
Objective: To synthesize Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.
Materials:
-
Benzoylacetylene (1.0 mmol, 130 mg)
-
Ethyl acetoacetate (1.1 mmol, 143 mg, 140 µL)
-
Ammonium acetate (1.5 mmol, 116 mg)
-
Acetic acid (cat., ~0.2 mmol, 11.5 µL)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.1 mmol), ammonium acetate (1.5 mmol), and toluene (5 mL).
-
In Situ Enamine Formation: Stir the mixture at room temperature for 15 minutes. This step begins the in situ formation of the enamine from ethyl acetoacetate and ammonia.
-
Addition of Reagents: Add benzoylacetylene (1.0 mmol) to the mixture, followed by the catalytic amount of acetic acid.
-
Scientist's Note: Acetic acid catalyzes both the initial conjugate addition and the final cyclodehydration step, allowing the reaction to proceed efficiently at a lower temperature than the uncatalyzed thermal process.[5]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure trisubstituted pyridine.
-
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 65-75%.
-
Protocol 2: Kröhnke-Type Synthesis of a 2,4,6-Triarylpyridine
This protocol outlines a classic and robust method for synthesizing 2,4,6-trisubstituted pyridines.[6][29]
Objective: To synthesize 2,4,6-Triphenylpyridine.
Materials:
-
N-Phenacylpyridinium bromide (1.0 mmol, 280 mg) - Prepared from 2-bromoacetophenone and pyridine.
-
Chalcone (1-phenyl-3-phenylprop-2-en-1-one) (1.0 mmol, 208 mg)
-
Ammonium acetate (10.0 mmol, 771 mg)
-
Glacial acetic acid (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Standard filtration and recrystallization equipment
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine N-phenacylpyridinium bromide (1.0 mmol), chalcone (1.0 mmol), and a generous excess of ammonium acetate (10.0 mmol).
-
Scientist's Note: Ammonium acetate serves as both the nitrogen source and a base to generate the pyridinium ylide intermediate. Acetic acid is an excellent solvent that also facilitates the dehydration steps.[30]
-
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with stirring for 2-4 hours.
-
Precipitation: Upon cooling the reaction mixture to room temperature, the product often begins to precipitate. The precipitation can be completed by slowly pouring the reaction mixture into a beaker of cold water (50-100 mL).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude solid thoroughly with water to remove excess ammonium acetate and acetic acid, followed by a small amount of cold ethanol to remove unreacted chalcone.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield pure 2,4,6-triphenylpyridine as a crystalline solid.
-
Trustworthiness Check: Confirm identity and purity via melting point, NMR, and MS analysis. Expected yield: 80-90%.
-
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Hantzsch/Kröhnke Synthesis | Incomplete oxidation of the dihydropyridine intermediate. | Ensure an effective oxidizing agent (e.g., nitric acid, iodine, KMnO₄) is used in the correct stoichiometry. Monitor the oxidation step by TLC to confirm full conversion.[21] |
| Incorrect order of reagent addition in unsymmetrical syntheses. | For unsymmetrical products, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to minimize side products.[21] | |
| Byproducts in Bohlmann-Rahtz Synthesis | High reaction temperature causing decomposition of starting materials. | Employ an acid catalyst like acetic acid or Amberlyst-15 to lower the required temperature for the cyclodehydration step.[5][20] |
| Reaction Stalls (General) | Catalyst deactivation or poor reagent quality. | Ensure all reagents are pure and dry, especially for moisture-sensitive transition metal-catalyzed reactions. Degas solvents where necessary. For C-H activation, verify the integrity of the directing group. |
| Difficulty Removing Pyridine Solvent | High boiling point and basicity of pyridine. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble. Alternatively, use an aqueous copper(II) sulfate wash to form a water-soluble complex.[31] |
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-317491 - Biochemicals - CAT N°: 19256 [bertin-bioreagent.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 11. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jk-sci.com [jk-sci.com]
- 21. benchchem.com [benchchem.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. macmillan.princeton.edu [macmillan.princeton.edu]
- 29. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Hydrolysis of "Dimethyl 5-methylpyridine-2,3-dicarboxylate" to its diacid
An In-Depth Technical Guide to the Hydrolysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Introduction: The Significance of 5-Methylpyridine-2,3-dicarboxylic Acid
5-Methylpyridine-2,3-dicarboxylic acid is a pivotal intermediate in the synthesis of various agrochemicals, most notably herbicides belonging to the imidazolinone class.[1][2] The efficient and high-purity production of this diacid is critical for the overall success of subsequent synthetic steps. A common and scalable route to this compound involves the hydrolysis of its corresponding diester, this compound.
This application note provides a comprehensive guide to this hydrolysis reaction. It moves beyond a simple list of steps to explain the underlying chemical principles, offering detailed, field-proven protocols and robust analytical methods for validation. We will explore both base- and acid-catalyzed pathways, with a primary focus on the more definitive base-catalyzed method known as saponification.
Part 1: Mechanistic Rationale and Strategic Selection
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry. The choice between acid- or base-catalyzed hydrolysis is a critical decision based on the substrate and the desired outcome.[3]
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most widely employed method for complete ester hydrolysis.[4] The mechanism is an irreversible nucleophilic acyl substitution.[5]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Deprotonation: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either methoxide or another hydroxide ion) to form a resonance-stabilized carboxylate salt. This acid-base reaction is essentially irreversible and drives the entire equilibrium towards the products, ensuring the reaction proceeds to completion.[4][6]
References
- 1. 5-Methylpyridine-2,3-dicarboxylic acid | 53636-65-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Scale-up synthesis of "Dimethyl 5-methylpyridine-2,3-dicarboxylate"
An In-Depth Guide to the Scale-Up Synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Introduction
This compound is a valuable heterocyclic building block in organic synthesis. Its substituted pyridine core serves as a key intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Scaling the production of such intermediates from the laboratory bench to pilot or industrial scale presents unique challenges, including maintaining yield and purity, ensuring process safety, and developing cost-effective, environmentally conscious procedures.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable synthesis of this compound. The narrative emphasizes the underlying chemical principles, safety protocols, and analytical validation required for successful and reproducible large-scale production.
Synthetic Strategy and Rationale
The synthesis of substituted pyridines can be approached through various methods, including classic condensation reactions like the Hantzsch synthesis, metal-catalyzed ring-closing reactions, and cycloaddition pathways.[4][5][6][7] For the scale-up of this compound, a modified Hantzsch-type condensation reaction is selected as the most pragmatic and efficient strategy.
Rationale for Selected Route:
-
Convergence: The strategy involves a multi-component reaction that constructs the complex pyridine core in a single, convergent step, which is highly desirable for process efficiency.
-
Atom Economy: This approach generally offers good atom economy, minimizing waste.
-
Scalability: The reaction conditions are adaptable to standard industrial equipment, avoiding the need for specialized high-pressure or cryogenic apparatus.
-
Environmental Considerations: By selecting ammonium acetate as the nitrogen source, the process avoids the formation of sulfur-containing byproducts that can complicate waste treatment, a known issue with alternative reagents like ammonium sulfamate.[3]
The overall workflow is visualized below.
References
- 1. agrochemx.com [agrochemx.com]
- 2. echemi.com [echemi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
Application Note & Protocol: A Robust One-Pot, Three-Component Synthesis of Substituted Pyridine-2,3-dicarboxylates
Introduction: The Significance of the Pyridine-2,3-dicarboxylate Scaffold
The substituted pyridine ring is a cornerstone of medicinal chemistry and materials science, appearing as a critical pharmacophore in a vast array of pharmaceutical agents and a key structural unit in functional materials.[1] Among these, pyridine-2,3-dicarboxylates, also known as quinolinate esters, are particularly valuable intermediates for the synthesis of complex heterocyclic systems, including ligands, agrochemicals, and drug candidates. Traditional multi-step syntheses of these scaffolds often suffer from drawbacks such as harsh reaction conditions, low overall yields, and the need for purification of intermediates, making them inefficient for library synthesis and drug discovery pipelines.[2]
This guide details a highly efficient, one-pot, three-component protocol for the synthesis of polysubstituted pyridine-2,3-dicarboxylates. By leveraging a modified Bohlmann-Rahtz reaction, this method combines readily available 1,3-dicarbonyl compounds, alkynones, and an ammonia source in a single, catalyst-free operation.[3][4] This domino reaction proceeds with excellent regioselectivity and in good to excellent yields, offering a streamlined, atom-economical, and scalable approach for researchers in organic synthesis and drug development.[5][6]
Core Concept: From a Two-Step Annulation to a One-Pot Domino Reaction
The foundation of this protocol is the Bohlmann-Rahtz pyridine synthesis, first reported in 1957.[7] The classical method involves two distinct steps: a Michael addition between an enamine and an ethynyl ketone to form a stable aminodiene intermediate, followed by a high-temperature cyclodehydration to yield the pyridine ring.[8][9] While effective, the high temperatures required for the final cyclization and the need to isolate the intermediate have limited its broader application.[8]
Modern advancements have overcome these limitations by transforming the process into a one-pot reaction. This is achieved by generating the requisite enamine in situ from a 1,3-dicarbonyl compound and an ammonia source, such as ammonium acetate.[3][7] The reaction then proceeds through a tandem sequence of Michael addition and heterocyclization under milder conditions, often in an alcoholic solvent like ethanol.[4] The use of a large excess of ammonium acetate has been shown to facilitate the spontaneous cyclodehydration step, obviating the need for an additional acid catalyst and high temperatures.[4] This modification not only improves operational simplicity but also enhances the reaction's overall efficiency and substrate scope.
Reaction Mechanism: A Stepwise Annulation Cascade
The one-pot synthesis proceeds through a well-defined domino reaction sequence. The causality behind the reaction's success lies in the orchestrated formation of key intermediates within a single reaction vessel.
-
In Situ Enamine Formation: The reaction initiates with the condensation of the 1,3-dicarbonyl compound (e.g., a β-ketoester like diethyl 2-acetylmalonate) with ammonium acetate to form the nucleophilic enamine intermediate.
-
Michael Addition: The electron-rich enamine undergoes a conjugate (Michael) addition to the electron-deficient alkynone. This is the primary carbon-carbon bond-forming step that establishes the backbone of the final pyridine ring.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where the amino group attacks one of the carbonyl carbons. This is followed by a dehydration step, which is facilitated by the reaction conditions, leading to the formation of the stable, aromatic pyridine ring.[8][10]
The complete regiocontrol observed in this reaction is a key advantage, consistently producing a single pyridine isomer.[4]
Figure 1: Mechanistic pathway of the one-pot three-component pyridine synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of diethyl 4,6-disubstituted pyridine-2,3-dicarboxylates. Researchers should conduct appropriate risk assessments before commencing any chemical synthesis.
4.1. Reagents and Equipment
-
Reagents:
-
Appropriate 1,3-dicarbonyl compound (e.g., diethyl 2-acetylmalonate) (1.0 equiv)
-
Substituted alkynone (1.0 equiv)
-
Ammonium acetate (10.0 equiv)
-
Anhydrous ethanol
-
Ethyl acetate (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
4.2. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equiv), the alkynone (1.0 equiv), and ammonium acetate (10.0 equiv).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up (Quenching and Extraction):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine-2,3-dicarboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Substrate Scope and Yields
The robustness of this one-pot protocol is demonstrated by its applicability to a range of substrates, affording a library of substituted pyridine-2,3-dicarboxylates in good to excellent yields.
| Entry | R¹ (from Dicarbonyl) | R² (from Alkynone) | R³ (from Alkynone) | Time (h) | Yield (%) |
| 1 | CH₃ | Phenyl | H | 24 | 92 |
| 2 | CH₃ | 4-Chlorophenyl | H | 24 | 88 |
| 3 | CH₃ | 4-Methoxyphenyl | H | 24 | 95 |
| 4 | CH₃ | Thiophen-2-yl | H | 20 | 85 |
| 5 | CH₃ | Cyclohexyl | H | 24 | 78 |
| 6 | Phenyl | Phenyl | H | 24 | 81 |
Table 1: Representative examples of synthesized pyridine-2,3-dicarboxylates using the one-pot protocol. Yields are for isolated, purified products.
Experimental Workflow Visualization
The entire process, from initial setup to final product characterization, can be visualized as a streamlined workflow.
Figure 2: High-level experimental workflow for the one-pot synthesis.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions are the most common cause. Ensure the reaction is monitored by TLC until the starting materials are consumed. The use of anhydrous ethanol is recommended to prevent side reactions. The large excess (10 equivalents) of ammonium acetate is critical for driving the reaction to completion.[4]
-
Purification Challenges: Some pyridine products can be highly polar. If the product is difficult to elute from the silica column, consider using a more polar solvent system or switching to a different stationary phase like alumina.
-
Alternative Methodologies: For acid-sensitive substrates, this catalyst-free method is ideal.[8] However, for less reactive starting materials, the addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst may accelerate the reaction, though this may require re-optimization of the conditions.[10][11] Furthermore, microwave-assisted synthesis can significantly reduce reaction times.[9][12]
Conclusion
The described one-pot, three-component synthesis represents a powerful and practical method for accessing highly functionalized pyridine-2,3-dicarboxylates. By avoiding the need for catalysts, high temperatures, and the isolation of intermediates, this protocol offers significant advantages in terms of efficiency, atom economy, and operational simplicity. Its broad substrate tolerance and high yields make it an invaluable tool for academic and industrial researchers engaged in the synthesis of heterocyclic scaffolds for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate. As a pivotal building block in the development of pharmaceutical and agrochemical agents, optimizing its synthesis for yield and purity is paramount.[1][2] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols derived from established chemical literature and practical experience.
Overview of Primary Synthetic Strategies
The synthesis of substituted pyridine-2,3-dicarboxylates can be approached through several pathways. For the target molecule, this compound, the most direct and commonly cited methods involve the oxidative cleavage of a quinoline precursor followed by esterification. Alternative routes, such as multi-component condensation reactions, are fundamental to pyridine chemistry but may present regioselectivity challenges for this specific substitution pattern.[3]
| Synthetic Route | Description | Advantages | Common Challenges & Considerations |
| Route A: Quinoline Oxidation & Esterification | A two-step process starting with the oxidation of a substituted quinoline (e.g., 3-methyl-8-hydroxyquinoline) to form 5-methylpyridine-2,3-dicarboxylic acid, followed by Fischer esterification.[4] | - Well-documented for this specific isomer. - Good regiochemical control. - Starting materials are commercially available. | - Oxidation can be harsh and require careful control to avoid over-oxidation or degradation. - Intermediate dicarboxylic acid may be difficult to purify. - Esterification requires anhydrous conditions for optimal yield. |
| Route B: Hantzsch-type Condensation | A multi-component reaction involving the condensation of a β-ketoester, an aldehyde, and an ammonia source. While classic for symmetrical dihydropyridines, modifications are needed for asymmetrical products.[3] | - High atom economy.[5] - Can be a one-pot reaction. | - Often produces a dihydropyridine intermediate requiring a subsequent oxidation step. - Achieving the correct substitution pattern can be difficult and may lead to isomeric mixtures. - Yields can be low for complex substitution patterns.[3] |
Troubleshooting Guide: Common Synthesis Issues
This section addresses common problems encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable solutions.
Problem Area: Low or No Product Yield
-
Q: My reaction yield is consistently below 20%, or I am recovering only starting material. What are the most critical initial checkpoints?
A: A low or non-existent yield is typically traced back to one of three areas: reagent integrity, reaction conditions, or reaction setup.
-
Reagent Purity & Stoichiometry: Verify the purity of your starting materials. For Route A, the quality of the quinoline precursor and the oxidant (e.g., hydrogen peroxide, nitric acid) is critical.[4] Impurities can consume the oxidant or inhibit the reaction. Ensure precise molar ratios as specified in the protocol; an excess or deficit of the oxidant can lead to incomplete reaction or side product formation.
-
Reaction Temperature: Temperature control is crucial. For the oxidation step, an excessively high temperature can cause degradation of the pyridine ring, while a temperature that is too low will result in an impractically slow or stalled reaction.[6] For the esterification step, sufficient heat is required to drive the equilibrium towards the product, but overheating can cause decomposition.
-
Anhydrous Conditions (for Esterification): The Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the methanol or on the glassware will push the equilibrium back towards the starting dicarboxylic acid, drastically reducing the yield. Always use anhydrous methanol and acid catalyst, and ensure all glassware is oven-dried.
-
-
Q: I suspect my oxidant (e.g., hydrogen peroxide) has degraded. How can I confirm its activity?
A: The concentration of commercial hydrogen peroxide solutions can decrease over time. You can verify its concentration using a simple iodometric titration. This involves reacting a known volume of the H₂O₂ solution with an excess of potassium iodide (KI) in an acidic solution and then titrating the liberated iodine (I₂) with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. This validation step ensures your stoichiometry is accurate.
Problem Area: Complex Product Mixture & Side Reactions
-
Q: My crude ¹H NMR and/or LC-MS analysis shows multiple unexpected products. What are the likely side reactions?
A: The formation of a complex mixture points to a lack of reaction specificity.
-
Incomplete or Over-Oxidation (Route A): The oxidation of the quinoline ring is a multi-step process. If the reaction is not allowed to proceed to completion, you may isolate intermediates. Conversely, harsh conditions (high temperature, excessive oxidant) can lead to the degradation of the desired pyridine dicarboxylic acid, breaking open the aromatic ring.
-
Mono-Ester Formation (Esterification Step): If the esterification reaction is incomplete, you will likely have a mixture of the starting dicarboxylic acid, the two possible mono-methyl ester isomers, and the desired di-methyl ester product. This is often due to insufficient reaction time, low temperature, or the presence of water.
-
Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures, especially if residual catalyst is present. This would result in the loss of one or both carboxylate groups.
-
-
Q: How can I improve the selectivity of my reaction to favor the desired product?
A: Improving selectivity involves fine-tuning the reaction parameters.
-
Controlled Reagent Addition: Add the oxidant dropwise to the reaction mixture while carefully monitoring the internal temperature. This prevents temperature spikes that can lead to runaway reactions and decomposition.[2]
-
Optimize Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. For esterification, refluxing for an extended period (12-24 hours) is often necessary to ensure complete conversion to the diester.
-
Purification Challenges
-
Q: My crude product is a persistent brown oil that won't crystallize. How should I approach purification?
A: An oily crude product is common and usually indicates the presence of impurities that inhibit crystallization.
-
Initial Aqueous Workup: First, ensure the workup was thorough. After the reaction, neutralizing any remaining acid or base and washing with brine can remove many inorganic and polar impurities.[7]
-
Column Chromatography: This is the most effective method for purifying non-crystalline compounds. For this compound, a silica gel column is appropriate. Start with a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC.
-
Attempt Crystallization After Chromatography: Once the product is purified by chromatography, attempt crystallization again. The pure compound is described as a white to off-white solid.[1] Try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a toluene/hexane mixture) and cooling slowly.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point and appearance of pure this compound?
-
A: The pure compound is typically a white to off-white crystalline powder.[1] While a specific melting point is not consistently reported across all vendors, similar compounds like Diethyl 5-methylpyridine-2,3-dicarboxylate have a melting point in the range of 78-82°C, suggesting the dimethyl ester should have a distinct melting point.[1]
-
-
Q2: Which analytical techniques are essential for characterizing the final product?
-
A: A full characterization is necessary to confirm structure and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure, including the substitution pattern on the pyridine ring and the presence of the two methyl ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (209.2 g/mol ).[8]
-
HPLC: To determine the purity of the final product.
-
-
-
Q3: Can this molecule be synthesized in a one-pot reaction?
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis.
References
- 1. agrochemx.com [agrochemx.com]
- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 6. CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate - Google Patents [patents.google.com]
- 7. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 112110-16-4 [sigmaaldrich.com]
Common side products in the synthesis of "Dimethyl 5-methylpyridine-2,3-dicarboxylate"
Introduction
Welcome to the technical support guide for the synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block in their work. The synthesis of polysubstituted pyridines, while well-established, can be fraught with challenges including low yields and the formation of persistent side products.[1] This guide provides in-depth troubleshooting advice in a practical question-and-answer format to help you identify, mitigate, and eliminate common impurities encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low yield and the crude product is a complex mixture on TLC/LC-MS. What are the most likely general causes?
A1: Low yields and complex product mixtures in pyridine synthesis are common and typically stem from three main areas: suboptimal reaction conditions, incomplete reaction/oxidation, or competing side reactions.[2][3]
-
Suboptimal Conditions: Classical pyridine syntheses, such as the Hantzsch reaction, often require optimization.[3] Traditional methods using refluxing ethanol can be inefficient.[2] Consider exploring alternative catalysts (e.g., p-toluenesulfonic acid), solvent-free conditions, or microwave-assisted synthesis, which have been shown to dramatically improve yields and reduce reaction times.[3]
-
Incorrect Stoichiometry or Reagent Addition: Multicomponent reactions are highly sensitive to the balance and addition order of reactants.[3] An incorrect ratio can lead to an abundance of one intermediate, promoting side reactions. For unsymmetrical pyridines, the order of addition is critical to prevent the formation of undesired products.[2]
-
Polymerization/Tar Formation: Aldehyd starting materials, common in many pyridine syntheses, are prone to self-condensation or polymerization under harsh acidic or basic conditions, leading to the formation of intractable tars and reducing the availability of the aldehyde for the main reaction.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree for low-yield pyridine synthesis.
Q2: I've isolated a major byproduct that is less polar than my target molecule. My mass spec suggests it's a dihydrogenated version of the product. What is it?
A2: You have most likely isolated the 1,4-dihydropyridine intermediate . This is the initial product of the Hantzsch pyridine synthesis, which must be oxidized in a separate step to form the final aromatic pyridine ring.[2][3] Incomplete oxidation is a very common reason for low yields of the desired pyridine.[2]
-
Causality: The cyclization and condensation of the starting materials first forms a stable, non-aromatic dihydropyridine ring. This intermediate requires an oxidizing agent to remove two hydrogen atoms and achieve aromatization. If the oxidant is weak, added in insufficient quantity, or decomposes, the reaction will stall at this stage.
Troubleshooting Protocol: Ensuring Complete Oxidation
-
Select an Effective Oxidant: While classic oxidants like nitric acid, KMnO₄, or CrO₃ are used, they can be harsh and lead to other side products.[3] Consider milder, more efficient options like iodine in refluxing methanol or using a one-pot system with ferric chloride (FeCl₃) or manganese dioxide (MnO₂).[3][4]
-
Monitor the Oxidation: Track the reaction progress closely using TLC or LC-MS. The dihydropyridine intermediate is often fluorescent under UV light, while the final pyridine product is typically only UV-active. The reaction is complete when the fluorescent spot has been completely converted to the product spot.
-
Optimize Stoichiometry: Ensure at least one full equivalent of the oxidizing agent is used. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Purification: If you have a mixture, the dihydropyridine can often be separated from the pyridine product using column chromatography on silica gel.[2] However, it is more efficient to re-subject the mixture to oxidizing conditions to convert the remaining intermediate to the desired product.
Q3: My NMR spectrum is clean, but it doesn't match the desired 5-methylpyridine structure. It seems to be an isomer or an alternative cyclization product. How is this possible?
A3: This issue often arises from a lack of regiochemical control during the initial condensation steps, especially in unsymmetrical Hantzsch-type syntheses.
-
Side Product Identity: An incorrect order of reagent addition can lead to the formation of undesired intermediates, such as tricyclic pyrans or other pyridine isomers.[2] This occurs when the components condense in a different sequence than intended.
-
Causality: The Hantzsch synthesis and related methods involve a series of Knoevenagel condensations and Michael additions. If, for example, you are reacting an aldehyde, ammonia, and two different β-ketoesters, the sequence of bond formation determines the final substitution pattern. Allowing one ketoester to react with ammonia to form an enamine, and the other to react with the aldehyde to form a Knoevenagel adduct before mixing them all together, provides crucial regiochemical control.
Mitigation Strategy: Controlled Reagent Addition To ensure the formation of the correct isomer, a stepwise addition of reagents is highly recommended.[3]
-
Pre-form the Knoevenagel Adduct: In a separate flask, first react the aldehyde with one equivalent of your β-dicarbonyl compound (e.g., dimethyl acetylenedicarboxylate precursor) under catalytic conditions.
-
Pre-form the Enamine: In another flask, react the second β-dicarbonyl equivalent with your ammonia source (e.g., ammonium acetate).
-
Combine and Cyclize: Once these intermediates are formed, combine them to initiate the final cyclization and dehydration, leading to the dihydropyridine intermediate. This directed approach prevents the components from reacting in an uncontrolled manner.
Caption: Comparison of uncontrolled vs. controlled addition workflows.
Q4: My workup is difficult, and I suspect I've formed acidic byproducts. Could the ester groups be reacting?
A4: Yes, hydrolysis of one or both methyl ester groups is a common side reaction, particularly if the reaction or workup is performed under harsh acidic or basic conditions in the presence of water.
-
Side Product Identity:
-
5-Methylpyridine-2,3-dicarboxylic acid (the di-acid).
-
2-Carboxy-5-methylpyridine-3-carboxylic acid methyl ester (mono-acid, mono-ester).
-
3-Carboxy-5-methylpyridine-2-carboxylic acid methyl ester (mono-acid, mono-ester).
-
-
Causality: Ester hydrolysis is catalyzed by both acid and base. If your oxidation step uses aqueous nitric acid, or if your workup involves strong aqueous base (like NaOH) to neutralize an acidic catalyst, you risk cleaving the ester linkages. These acidic byproducts will have very different solubility and chromatographic properties, complicating purification.
-
Prevention and Troubleshooting:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the source of water.
-
Neutral Workup: Neutralize the reaction mixture carefully using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong bases.[4]
-
Avoid Strong Acids: If possible, choose oxidation or catalysis methods that do not require strong, hot acids.
-
Purification: If hydrolysis has occurred, you can often remove the acidic byproducts with a basic wash (e.g., dilute NaHCO₃ solution) during an extractive workup, as the carboxylates will move to the aqueous layer, leaving your desired diester in the organic layer.
-
Summary Table of Common Side Products
| Side Product | Common Cause | Identification | Mitigation & Troubleshooting |
| 1,4-Dihydropyridine Intermediate | Incomplete oxidation of the initial cyclization product.[2] | Less polar on TLC (often fluorescent); Mass is +2 amu vs. product. | Use a more efficient oxidizing agent (e.g., FeCl₃); monitor reaction to completion by TLC/LC-MS.[3][4] |
| Isomeric Pyridines / Pyrans | Lack of regiocontrol in multicomponent reactions.[2] | Unexpected NMR/MS fragmentation pattern. | Pre-form Knoevenagel and enamine intermediates before final cyclization.[2] |
| Mono/Di-Carboxylic Acids | Hydrolysis of ester groups during reaction or workup. | Acidic nature; high polarity on TLC; broad -OH on IR. | Use anhydrous conditions; neutralize with mild base (NaHCO₃); avoid strong acid/base. |
| Polymers / Tar | Self-condensation of aldehyde starting materials. | Dark, insoluble material; smearing on TLC. | Lower reaction temperature; use slow addition of reagents; increase solvent volume. |
| Over-oxidized/Brominated Species | Use of overly harsh oxidants or radical initiators.[5] | Unexpected mass (e.g., +16 for oxidation, +79/81 for bromination). | Use milder, more selective reagents; control reaction temperature and time carefully. |
References
Technical Support Center: Purification of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Welcome to the Technical Support Center for "Dimethyl 5-methylpyridine-2,3-dicarboxylate." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to identify and eliminate common impurities, ensuring the high purity required for your research and development endeavors.
I. Understanding the Impurity Profile
The purity of this compound is critical for its downstream applications, particularly in pharmaceutical synthesis where even trace impurities can impact reaction outcomes and biological activity.[1] The most common impurities arise from the synthetic route, typically a variation of the Hantzsch pyridine synthesis, and subsequent workup and storage.[2][3][4][5][6]
Common Impurities Include:
-
Unreacted Starting Materials: Such as β-ketoesters (e.g., methyl acetoacetate) and aldehydes.[2][3]
-
1,4-Dihydropyridine Intermediate: The initial product of the Hantzsch synthesis, which requires oxidation to form the final pyridine ring.[3][4]
-
Hydrolysis Products:
-
5-Methylpyridine-2,3-dicarboxylic acid (di-acid)
-
2-Carboxy-5-methylpyridine-3-carboxylic acid methyl ester (mono-ester)
-
3-Carboxy-5-methylpyridine-2-carboxylic acid methyl ester (mono-ester)
-
-
Residual Solvents: From the reaction and purification steps (e.g., ethanol, ethyl acetate, dichloromethane).
-
Homologous Pyridines: Such as picolines and lutidines, which can be present in starting materials.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
A. Issues Related to Physical Appearance
Q1: My isolated product is an oil or a sticky solid, not the expected crystalline powder. What could be the cause?
A1: This is a common issue often indicative of residual solvents or the presence of unreacted starting materials which can act as eutectic impurities, lowering the melting point.
-
Troubleshooting Steps:
-
Drying: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious of potential degradation.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the desired product is insoluble but the impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are good starting points. This can often induce crystallization.
-
Purification: If trituration is unsuccessful, column chromatography is recommended to separate the product from the oily impurities.
-
Q2: The color of my product is yellow or brown, not the expected white to off-white. How can I decolorize it?
A2: Discoloration is often due to the presence of oxidized species or other chromophoric impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal. Caution: Using excessive charcoal can lead to product loss.
-
Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol in Section IV.
-
B. Issues Detected by Analytical Methods (NMR, HPLC)
Q3: My ¹H NMR spectrum shows unexpected broad singlets and/or additional aromatic signals. What are these impurities?
A3: This is a classic sign of hydrolysis products (mono- or di-acid) and potentially water.
-
Identifying the Impurities:
-
Water: A broad singlet, typically in the range of 1.5-4.5 ppm depending on the solvent and concentration.
-
Carboxylic Acid Protons: Very broad singlets far downfield (typically >10 ppm).
-
Altered Aromatic Signals: The electronic environment of the pyridine ring protons changes upon hydrolysis of the ester groups. You may see new doublets or singlets in the aromatic region (7.0-9.0 ppm).
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NMR impurities.
-
Removal of Acidic Impurities:
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurities, making them water-soluble and thus removing them into the aqueous layer. Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) before concentrating.
-
Column Chromatography: If the acidic impurities are persistent, column chromatography is very effective. The more polar acidic impurities will have a stronger affinity for the silica gel and will elute much later than the desired diester.
-
Q4: My HPLC analysis shows multiple peaks close to the main product peak. What are they and how can I improve the separation?
A4: These are likely structurally similar impurities, such as the 1,4-dihydropyridine intermediate or positional isomers if the synthesis allows for them.
-
Troubleshooting Steps:
-
Complete the Oxidation: If you suspect the presence of the 1,4-dihydropyridine intermediate, ensure the oxidation step of your synthesis has gone to completion. You can re-subject the crude material to the oxidation conditions (e.g., using nitric acid, potassium permanganate, or ferric chloride).[3]
-
Optimize Chromatography:
-
Column Chromatography: Use a less polar eluent system to increase the separation between your product and less polar impurities, or a more polar system for more polar impurities. A gradient elution may be necessary. For example, starting with a higher ratio of hexanes to ethyl acetate and gradually increasing the polarity.
-
HPLC Method Development: For analytical purposes, adjust the mobile phase composition (e.g., the ratio of acetonitrile to water/buffer) and consider using a different column chemistry (e.g., C18, phenyl-hexyl).
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound to prevent hydrolysis?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: Can I use recrystallization to remove the mono-ester and di-acid impurities?
A2: While recrystallization is excellent for removing many impurities, it may not be the most effective method for separating the diester from its hydrolysis products due to their similar structures, which can sometimes lead to co-crystallization. An acidic wash or column chromatography is generally more reliable for this specific separation.
Q3: My synthesis yield is low. Could this be related to the purification process?
A3: Yes, significant product loss can occur during purification. To minimize this:
-
Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling.
-
Column Chromatography: Avoid using overly broad columns or excessively large volumes of eluent. Monitor the fractions carefully by TLC to avoid combining product-containing fractions with impure fractions.
-
Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure efficient transfer of the product between phases.
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is effective for removing a wide range of impurities, including unreacted starting materials, the 1,4-dihydropyridine intermediate, and hydrolysis products.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent. The amount of silica should be about 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude "this compound" in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). A common starting point for pyridine dicarboxylates is a mixture of DCM and ethyl acetate (8:2 v/v).[7]
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired product. The less polar impurities will elute first, followed by the "this compound." The more polar hydrolysis products will elute last or remain on the column.
-
Monitor Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data for Column Chromatography:
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or DCM/Ethyl Acetate |
| Initial Eluent Ratio | 9:1 Hexanes/Ethyl Acetate or 8:2 DCM/Ethyl Acetate |
| Sample Loading | Dry loading recommended |
Protocol 2: Purification by Recrystallization
This method is particularly useful for removing less soluble or more soluble impurities and for improving the crystallinity and color of the final product.
-
Solvent Selection: Choose a solvent in which "this compound" is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate has been shown to be effective for similar compounds.[8] Other potential solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
V. Visualization of Purification Strategy
Caption: Decision tree for the purification of this compound.
VI. References
-
agrochemx.com. (n.d.). China Diethyl 5-methylpyridine-2,3-dicarboxylate Suppliers - OEM/ODM. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 29). Hantzsch pyridine synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Methylpyridine-2,3-dicarboxylic acid(53636-65-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Stout, D. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429.
-
Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from --INVALID-LINK--
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5. Retrieved from --INVALID-LINK--
-
Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved from --INVALID-LINK--
-
Journal of Heterocyclic Chemistry. (1989). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from --INVALID-LINK--
References
- 1. agrochemx.com [agrochemx.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, with a specific focus on preventing byproduct formation and maximizing yield. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): General Pyridine Synthesis
Q1: I'm planning a pyridine synthesis. Which of the common named reactions is best for achieving high purity with minimal byproducts?
A1: The choice of synthesis route depends heavily on your target molecule, available starting materials, and scale. Each method has distinct advantages and disadvantages regarding byproduct profiles.
-
Kröhnke Synthesis: This method is often preferred for preparing highly functionalized di-, tri-, and tetrasubstituted pyridines. It is known for its high atom economy and generally produces cleaner reactions, with water and pyridine being the main byproducts, which simplifies workup and purification.[1]
-
Hantzsch Dihydropyridine Synthesis: A robust and versatile method, especially for symmetrical 1,4-dihydropyridines, which are then oxidized to pyridines.[2][3] While classic conditions can be harsh and lead to side reactions, modern modifications using catalysts can significantly improve yields and reduce byproducts.[3][4]
-
Chichibabin Synthesis: This method is a cornerstone of industrial pyridine production due to its use of inexpensive reagents.[5][6] However, it is notorious for low yields (often around 30%) and the formation of a mixture of pyridine and its alkylated homologues (picolines, lutidines), making it less suitable for applications requiring high purity without extensive purification.[5][7]
Recommendation: For laboratory-scale synthesis where purity is paramount, the Kröhnke synthesis is often the superior choice. For simpler, symmetrical pyridines, an optimized Hantzsch synthesis is also an excellent option.
Table 1: Comparison of Common Pyridine Synthesis Methods
| Synthesis Method | Key Advantages | Common Byproducts & Issues | Best For |
| Hantzsch Synthesis | Versatile, well-established, good for symmetrical pyridines.[2] | Low yields under classical conditions, formation of 1,2-dihydropyridine isomers, acridine-1,8-diones, incomplete oxidation.[3][4] | Symmetrical 3,5-disubstituted pyridines and 1,4-DHP calcium channel blockers.[3][8] |
| Kröhnke Synthesis | High atom economy, mild reaction conditions, clean byproducts (water, pyridine).[1] | Can be sensitive to starting material purity. | Highly functionalized and polysubstituted pyridines.[9] |
| Chichibabin Synthesis | Inexpensive, readily available starting materials.[5] | Low yields (~30%), produces mixtures of alkylated pyridines (picolines).[5] | Industrial-scale production of unsubstituted pyridine and simple alkylpyridines.[6] |
Troubleshooting Guide: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that, while powerful, can present several challenges. This section addresses the most common issues.
Q2: My Hantzsch synthesis yield is consistently low. What are the primary causes and how can I troubleshoot this?
A2: Low yields in the Hantzsch synthesis are a frequent problem stemming from three main areas: incomplete reaction, formation of side products, and an inefficient final oxidation step.[4]
Troubleshooting Steps:
-
Incomplete Initial Condensation: The classical method often requires long reaction times and high heat, which can lead to decomposition.[3]
-
Solution: Incorporate a catalyst to accelerate the reaction under milder conditions. p-Toluenesulfonic acid (PTSA) has been shown to dramatically improve yields, even in aqueous solutions with sonication.[3] For solvent-free conditions, Ceric Ammonium Nitrate (CAN) can be effective at room temperature.[4]
-
-
Side Product Formation: The reaction mechanism involves several intermediates, including enamines and α,β-unsaturated carbonyls.[10] These can react in undesired ways.
-
Inefficient Oxidation: The dihydropyridine intermediate must be aromatized to the final pyridine product. This step is a common point of failure.
Diagram 1: Troubleshooting Workflow for Hantzsch Synthesis
Caption: A decision tree for troubleshooting common Hantzsch synthesis issues.
Troubleshooting Guide: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is valued for its clean reaction profile.[1] However, optimal results require careful attention to the key mechanistic steps.
Q3: I'm attempting a Kröhnke synthesis, but the reaction is sluggish and forming multiple spots on TLC. How can I improve it?
A3: The Kröhnke synthesis proceeds via a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by cyclization. Sluggishness or side reactions often point to issues with one of these two key stages.
-
Inefficient Ylide Formation: The first step is the deprotonation of the α-pyridinium methyl ketone salt to form the nucleophilic ylide.
-
Troubleshooting: Ensure your base is appropriate. Ammonium acetate is commonly used as it also serves as the nitrogen source for the final cyclization.[1] The basicity of the acetate ion is crucial. If the reaction is slow, ensure the ammonium acetate is fresh and anhydrous.
-
-
Poor Michael Addition: The ylide must efficiently add to your α,β-unsaturated carbonyl compound.
-
Troubleshooting:
-
Purity of the Michael Acceptor: The α,β-unsaturated carbonyl must be pure. Polymerized or isomerized starting material is a common cause of failure. Purify it via distillation or chromatography immediately before use.
-
Steric Hindrance: Highly substituted α,β-unsaturated carbonyls or bulky groups on the ketone salt can slow the reaction. In these cases, slightly elevated temperatures or longer reaction times may be necessary.
-
-
-
Cyclization Issues: The intermediate 1,5-dicarbonyl compound must cyclize with ammonia.
-
Troubleshooting: Ensure a sufficient excess of the ammonia source (ammonium acetate) is present to drive the reaction to completion.
-
Diagram 2: Key Reaction Pathways in Kröhnke Synthesis
Caption: Desired pathway vs. potential side reactions in Kröhnke synthesis.
Experimental Protocols & Purification
Protocol 1: Optimized Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol incorporates a catalyst for improved efficiency.
-
Reactant Setup: In a round-bottom flask, combine the aldehyde (10 mmol, 1.0 equiv), ethyl acetoacetate (20 mmol, 2.0 equiv), and ammonium acetate (12 mmol, 1.2 equiv).
-
Solvent & Catalyst: Add ethanol (25 mL) and p-toluenesulfonic acid (PTSA) (1 mmol, 0.1 equiv).
-
Reaction: Stir the mixture at reflux (approx. 78°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Oxidation to Pyridine: Dissolve the crude 1,4-dihydropyridine in glacial acetic acid. Add a solution of sodium dichromate or ferric chloride (FeCl₃) portion-wise while monitoring the exotherm. Stir for 2-4 hours until oxidation is complete (as monitored by TLC).
-
Workup: Pour the reaction mixture over ice, make it basic with aqueous ammonia, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine.
Q4: My final pyridine product is contaminated with water and alkylated homologues (picolines/lutidines). What is the most effective purification strategy?
A4: This is a common issue, especially with Chichibabin synthesis or when using commercial pyridine as a starting material.[7] A multi-step purification is required.
-
Drying (Removal of Water): Pyridine is hygroscopic.[11]
-
Procedure: Add solid potassium hydroxide (KOH) or calcium oxide (CaO) pellets to the crude pyridine and allow it to stand for 24 hours.[12] Alternatively, use Linde type 4A molecular sieves.
-
Rationale: These basic drying agents do not react with pyridine but effectively sequester water.
-
-
Removal of Homologues (Picolines/Lutidines): These impurities often have boiling points close to pyridine, making simple distillation difficult.
-
Procedure (Oxalate Salt Formation): A highly effective method is to exploit differences in basicity through salt formation.[12]
-
Dissolve the crude, dried pyridine in cold acetone.
-
Separately, prepare a saturated solution of oxalic acid in acetone.
-
Slowly add the oxalic acid solution to the stirred pyridine solution. Pyridine oxalate will precipitate.
-
Filter the precipitate and wash it with cold acetone.
-
Regenerate the pure pyridine by heating the oxalate salt with an aqueous NaOH solution and separating the layers.
-
-
Rationale: Pyridine forms a less soluble oxalate salt compared to its more basic alkylated homologues, allowing for selective precipitation.
-
-
Final Distillation: Fractionally distill the dried, purified pyridine, collecting the fraction boiling at 115°C.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 7. sfdchem.com [sfdchem.com]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis and Workup of Dimethyl 5-methylpyridine-2,3-dicarboxylate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate. It is designed to address common challenges encountered during the reaction workup and purification stages, offering practical troubleshooting advice and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise after the initial synthesis reaction is complete. The solutions provided are based on established laboratory practices and chemical principles.
| Problem ID | Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| WN-01 | Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- Presence of fine particulate matter or amphiphilic byproducts.- High concentration of dissolved salts. | - Allow the mixture to stand undisturbed for 15-30 minutes.- Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[1]- If particulates are visible, filter the entire biphasic mixture through a pad of Celite®. |
| WN-02 | Insoluble Precipitate/Goo at the Interface | - Formation of insoluble salts from quenching.- Precipitation of a partially soluble byproduct.- The product itself crashing out of solution due to solvent incompatibility. | - Add more of both the organic and aqueous solvents to attempt dissolution.- Keep washing with water to remove the material if it is water-soluble.[1]- If the solid persists, filter the entire mixture, separate the filtrate layers, and wash the collected solid with both solvents to recover any trapped product. |
| WN-03 | Low Product Yield After Solvent Evaporation | - The product may have significant water solubility.- Incomplete extraction from the aqueous layer.- The product might be a volatile solid and was lost during evaporation. | - Before discarding the aqueous layer, perform 2-3 additional extractions with the organic solvent.[2]- Check the pH of the aqueous phase; the protonated pyridine nitrogen can increase water solubility. Adjusting the pH to be slightly basic (pH 8-9) before extraction can improve partitioning into the organic layer.- Use a gentle evaporation process (e.g., lower bath temperature on the rotary evaporator). |
| WN-04 | Product "Oils Out" During Recrystallization | - High levels of impurities are present, causing melting point depression.[3]- The chosen solvent's boiling point is too high or too close to the product's melting point.- The solution is cooling too rapidly. | - Attempt purification via column chromatography first to remove the bulk of impurities.- Select a lower-boiling point solvent or use a mixed-solvent system. Add a "poor" solvent dropwise to the hot solution until turbidity appears, then clarify by warming before slow cooling.[3]- Allow the flask to cool slowly to room temperature on a benchtop before moving to an ice bath.[3] |
| WN-05 | Final Product is Contaminated with Acidic or Basic Residues | - Incomplete neutralization during the washing steps.- Insufficient volume or number of washes. | - Re-dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).- Perform the appropriate wash again: use 5% aq. NaHCO₃ to remove acid or 1-2% aq. HCl to remove base.[4]- Follow with a water wash and a brine wash before drying and re-concentrating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the aqueous workup after my reaction?
The aqueous workup is a multi-step liquid-liquid extraction process designed to separate the desired product from unreacted starting materials, catalysts, salts, and soluble byproducts. Each washing step targets a specific type of impurity. For instance, a dilute acid wash removes basic impurities, while a bicarbonate wash removes acidic ones.[4]
Q2: My synthesis was performed in pyridine as a solvent. How does this affect the workup?
If pyridine was used as a solvent or base, its removal is critical. After co-evaporation with a high-boiling solvent like toluene, the residue should be dissolved in an organic solvent (e.g., ethyl acetate) and washed several times with a dilute, cold acid solution like 1-5% HCl or 10-15% copper (II) sulfate solution.[4] The acid converts the basic pyridine into its water-soluble pyridinium salt, which partitions into the aqueous layer. A subsequent wash with saturated sodium bicarbonate is then necessary to remove any residual acid from the organic layer.[4]
Q3: Why is a final wash with brine (saturated NaCl) recommended?
The brine wash serves two main purposes. First, it helps to break up any minor emulsions that may have formed.[1] Second, it reduces the solubility of water in the organic layer. By increasing the polarity of the aqueous phase, it "pulls" water out of the organic phase, making the subsequent drying step with an agent like Na₂SO₄ or MgSO₄ more efficient.
Q4: How do I select an appropriate solvent for recrystallization?
An ideal recrystallization solvent should dissolve your product completely at an elevated temperature but poorly at low temperatures.[3][5] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution. Small-scale solubility tests with various common solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) are the best way to determine the optimal system for your crude product.
Standardized Workup & Purification Protocol
This protocol assumes the reaction has been completed and cooled to room temperature. Monitoring by Thin Layer Chromatography (TLC) is recommended at each stage to track the product.
-
Quenching:
-
Carefully pour the reaction mixture into a beaker containing an equal volume of deionized water, with stirring.
-
If the reaction was conducted under acidic conditions, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous phase is neutral or slightly basic (pH ~7-8). Caution: Perform this step slowly to control foaming.[1]
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers. The product should be in the organic phase.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (1 x 50 mL) to remove water-soluble salts and byproducts.
-
Saturated aq. NaCl (brine) (1 x 50 mL) to remove residual water.[1]
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Recrystallization):
-
Select an appropriate solvent system based on preliminary tests (e.g., Ethanol/Water or Ethyl Acetate/Hexane).
-
Dissolve the crude solid in the minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Process Visualization
The following diagram illustrates the logical flow of the workup and purification procedure.
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Recrystallization of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Welcome to the technical support center for the purification of Dimethyl 5-methylpyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline material consistently.
Introduction to Recrystallization of this compound
This compound (CAS No. 112110-16-4) is a white to off-white crystalline powder.[1][2] As with many pyridine derivatives, obtaining a high degree of purity is crucial for its intended downstream applications, making recrystallization a critical purification step. The key to successful recrystallization lies in the selection of an appropriate solvent system and a carefully controlled procedure to maximize yield and purity.
This guide will walk you through the essential considerations for solvent selection, provide a step-by-step protocol, and offer solutions to common problems you may encounter during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: Understanding the physical properties of the compound is fundamental to designing an effective recrystallization protocol. Key properties include:
| Property | Value | Source |
| CAS Number | 112110-16-4 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 292.18 °C | [1][5] |
| Melting Point | There are conflicting reports on the melting point. Some sources indicate a range of 80-82 °C , while others suggest 152-156 °C . It is crucial to determine the melting point of your crude material to guide solvent selection, as a solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out". |
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For pyridine derivatives like this compound, a good starting point is to screen a range of common organic solvents. Given the presence of ester functional groups, solvents of intermediate polarity are often effective. A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to the solute may be good candidates.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system can be highly effective, especially if a single solvent does not provide the ideal solubility profile. This typically involves a "good" solvent in which the compound is readily soluble and a "bad" (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible. For this compound, a potential mixed solvent system could be ethanol/water or toluene/hexane.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.
Solvent Selection Screening
Before proceeding with the bulk recrystallization, it is essential to perform a solvent screening to identify the most suitable solvent or solvent system.
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each test tube, add a few drops of a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, water).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
Solvent Suitability Guide (Predicted based on related compounds)
| Solvent | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. | Potential for Recrystallization |
| Methanol | Moderate to High | High | Good, may require a co-solvent. |
| Ethanol | Moderate | High | Good, potentially as a single solvent or with water as a co-solvent. |
| Ethyl Acetate | Moderate | High | Good potential, often used for pyridine derivatives. |
| Toluene | Low to Moderate | High | Good potential, especially for removing non-polar impurities. |
| Hexane | Low | Low | Unlikely as a primary solvent, but potentially useful as an anti-solvent. |
| Water | Very Low | Low | Unlikely as a primary solvent, but potentially useful as an anti-solvent with a miscible organic solvent. |
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization issues.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
A4: This is a common issue that can arise from a few factors:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask at the liquid-air interface with a glass rod. This creates nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.
-
Too much solvent: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q5: The compound has "oiled out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly concentrated.
-
Re-dissolve and cool slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change solvent: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
Q6: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A6: Low recovery can be frustrating. Here are some common causes and their solutions:
-
Excessive solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If crystals form during the hot filtration step, product will be lost. To prevent this, ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent, which can be evaporated later.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize the precipitation of the product.
Q7: My final product is still colored. How can I remove colored impurities?
A7: Colored impurities can often be removed by treating the solution with activated charcoal before the hot filtration step. Use a small amount of charcoal, as too much can adsorb your product and reduce the yield.
References
Technical Support Center: Purification of Dimethyl 5-methylpyridine-2,3-dicarboxylate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Dimethyl 5-methylpyridine-2,3-dicarboxylate. This document provides practical, in-depth guidance and troubleshooting solutions tailored for researchers and drug development professionals. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt and overcome challenges in your specific experimental context.
Section 1: Foundational Knowledge & FAQs
This section addresses the essential preliminary questions to establish a solid foundation for your purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's structure is paramount. This compound possesses several features that dictate its chromatographic behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts a basic character and significant polarity to the molecule. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, a primary cause of peak tailing.[1][2]
-
Diester Functionality: The two methyl ester groups are polar and can participate in hydrogen bonding, further increasing the compound's affinity for polar stationary phases like silica gel.
-
Methyl Group: The methyl group at the 5-position is a non-polar substituent which slightly reduces the overall polarity compared to its unsubstituted counterpart.
Your purification strategy must account for this moderate-to-high polarity and inherent basicity to achieve efficient separation.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₀H₁₁NO₄ | Affects molecular weight and polarity. |
| Appearance | Typically a white to off-white solid. | Color can indicate the presence of impurities. |
| Solubility | Soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. | Guides the choice of sample loading and mobile phase solvents. |
| Chemical Class | Substituted Pyridine Dicarboxylate | The basic pyridine nitrogen is the most common source of purification issues like peak tailing on silica gel.[1] |
Q2: Why is Thin Layer Chromatography (TLC) an indispensable first step?
Attempting column chromatography without prior TLC analysis is inefficient and risks the loss of valuable material. TLC serves as a small-scale, rapid simulation of the column separation.
-
Solvent System Optimization: TLC allows you to test various mobile phase compositions to find the one that provides the best separation between your target compound and its impurities.
-
Rf Value Determination: The ideal mobile phase should yield a retention factor (Rf) of approximately 0.25-0.40 for the target compound.[3]
-
An Rf value that is too high (>0.5) indicates the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf value that is too low (<0.2) suggests the compound will bind too strongly, requiring excessively large volumes of solvent and leading to broad, diffuse bands.[3]
-
-
Impurity Profiling: It gives you a visual representation of the number of components in your crude mixture and how well they separate.
-
Stability Check: You can assess if your compound is stable on silica gel by running a 2D TLC or by letting a spotted TLC plate sit for an hour before developing. If a new spot appears, it may indicate on-plate decomposition.[3]
Q3: What are the recommended starting conditions for purifying this compound?
Based on the structure, the following conditions provide a robust starting point for method development.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The standard for normal-phase chromatography. Its polarity will effectively retain the pyridine diester. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate. This is effective for separating compounds of varying polarities.[4][5] |
| Alternative Mobile Phase | Dichloromethane / Methanol (Gradient) | If the compound is too polar for Hexane/EtOAc systems, a DCM/MeOH gradient offers much higher elution strength.[3] |
| Mobile Phase Modifier | Triethylamine (TEA), 0.1-1% v/v | Crucial for preventing tailing. Add to the mobile phase to mask the acidic silanol sites on the silica, leading to sharper peaks and better separation.[1][6] |
| Target Rf (on TLC) | ~0.3 | Provides the optimal balance between retention and elution for good resolution on the column.[3] |
Section 2: Standard Operating Protocol for Column Chromatography
This protocol outlines a self-validating workflow for the purification of this compound.
Step-by-Step Methodology
-
TLC Optimization:
-
Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., Hexane:EtOAc 4:1, 3:1, 2:1).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that gives your target compound an Rf value of ~0.3 and provides the best separation from impurities. This is your starting eluent .
-
-
Column Preparation (Slurry Packing):
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight).
-
In a beaker, prepare a slurry of silica gel in your starting eluent. The consistency should be like a milkshake, not a thick paste.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure the silica packs down evenly, without cracks or air bubbles.[1]
-
Add a thin layer (0.5-1 cm) of sand on top of the packed silica bed to protect the surface during solvent addition and sample loading.[7]
-
Never let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading (Preferred): Dissolve your crude material in the absolute minimum amount of your starting eluent or a slightly more polar solvent like DCM.[7] Carefully pipette this concentrated solution directly onto the center of the sand layer, avoiding disturbance of the bed. Allow the sample to absorb fully into the silica.
-
Dry Loading (for poorly soluble samples): Dissolve your crude material in a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3x the mass of your crude sample) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
If separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 4:1 Hexane:EtOAc to 3:1, then 2:1. A sudden, large increase in polarity can cause co-elution of impurities.[3]
-
-
Analysis and Product Isolation:
-
Develop the TLC plate containing the spots from your fractions.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow
Caption: Standard workflow for column chromatography purification.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address the most common issues encountered during the purification of this compound.
Q: The spot for my compound is streaking or "tailing" on the TLC plate. My column fractions are also showing product mixed with impurities over a long elution volume. What's wrong?
A: This is the most common problem for pyridine-containing compounds and is almost certainly caused by the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica gel surface.[2] This strong interaction causes a portion of your sample to "stick" and elute much slower than the main band, resulting in a tail.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add 0.1-1% triethylamine (TEA) to your mobile phase (both for TLC and the column).[6] TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively masking them and allowing your compound to travel down the column in a tight, symmetrical band.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: A good alternative for basic compounds. You will need to re-optimize your solvent system as elution characteristics will differ from silica.
-
Deactivated Silica: You can prepare this by pre-treating standard silica gel with a base to neutralize the acidic sites.[3]
-
Q: My compound stays at the baseline on the TLC (Rf ≈ 0) even with 100% ethyl acetate. How do I get it to move?
A: Your mobile phase is not polar enough to elute the compound from the highly polar silica gel. You need to increase the elution strength of your solvent system.
Solutions:
-
Switch to a Stronger Solvent System: Move to a more polar mobile phase. A gradient of dichloromethane (DCM) and methanol (MeOH) is a standard choice. Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration.
-
For Extremely Polar Compounds: If a DCM/MeOH system is still insufficient, a highly polar system may be required. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock solution into dichloromethane.[3] The ammonia acts as a strong competitive base to release the compound from the silica.
-
Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography (e.g., using a C18 column) might be more suitable. In this mode, the stationary phase is non-polar, and a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is used.[8][9] More polar compounds elute earlier in reverse-phase systems.
Q: My compound runs with the solvent front on the TLC (Rf ≈ 1), even in 10% ethyl acetate in hexane. How do I increase its retention?
A: This indicates your mobile phase is far too polar, and your compound has very little interaction with the stationary phase.
Solution:
-
Drastically Decrease Mobile Phase Polarity: You need to use a much less polar eluent. Try solvent systems with a very low percentage of ethyl acetate, such as 1-5% EtOAc in hexane. You can also try switching the non-polar component to pentane, which is even less polar than hexane.
Q: My separation is poor, with broad, overlapping bands coming off the column. What went wrong?
A: This issue, known as "band broadening," is often caused by improper column packing or sample loading technique.[1]
Solutions:
-
Improve Column Packing: Ensure your column is packed uniformly as a slurry without any air bubbles or cracks, which cause uneven solvent flow.[1]
-
Optimize Sample Loading:
-
Minimize Loading Volume: Dissolve your sample in the smallest possible volume of solvent. Loading a large, dilute sample will cause the initial band to be very wide.[7]
-
Use a Weak Loading Solvent: The solvent used to dissolve the sample for loading should be the same as, or less polar than, the mobile phase. Using a solvent that is too strong (too polar) will cause the sample to spread out and run down the sides of the column before the separation can begin.
-
Try Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is the best option. This technique applies the sample as a solid powder, resulting in a very narrow starting band and significantly improved resolution.[7]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
How to handle and dispose of "Dimethyl 5-methylpyridine-2,3-dicarboxylate" waste
Technical Support Center: Dimethyl 5-methylpyridine-2,3-dicarboxylate
A Guide to Safe Handling, Spill Response, and Waste Disposal
Core Safety Principles & Hazard Assessment
This compound and related pyridine dicarboxylic acid esters are specialty chemicals that require careful handling. While comprehensive toxicological data for this specific compound is limited, analogous structures are known to be irritants.[1][2][3][4][5] Therefore, a cautious approach is mandatory.
Primary Hazards:
All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[7][8] An emergency eyewash station and safety shower must be readily accessible.[7][9]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of this compound.
Q1: What personal protective equipment (PPE) is mandatory when handling this compound?
A1: A risk assessment should always precede handling. However, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's specifications for compatibility with pyridine derivatives.
-
Body Protection: A fully-buttoned laboratory coat.[10]
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator is necessary.[10]
Q2: Is waste containing this compound considered hazardous waste?
A2: Yes. Any material that is discarded and contains this compound must be managed as hazardous waste.[11][12] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11] Given its irritant properties, it falls under the umbrella of regulated chemical waste. All generators are responsible for correct waste determination and management from "cradle to grave."[12]
Q3: Can I dispose of small amounts of this compound down the drain?
A3: Absolutely not. Discharge of this chemical into sewer systems is prohibited.[8] This practice can harm aquatic life and interfere with wastewater treatment processes. All waste, regardless of quantity, must be collected for proper disposal.
Q4: How should I store the pure chemical and its waste?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][13] It should be kept separate from incompatible materials such as strong oxidizing agents and strong acids.[3][7] Waste containers should follow the same storage principles and be clearly labeled as hazardous waste.[11][14]
Troubleshooting Guide: Spill & Exposure Scenarios
This guide provides direct, actionable advice for specific incidents that may occur during experimentation.
Q5: I've spilled a small amount of solid powder (less than 5 grams) inside the chemical fume hood. What is the correct cleanup procedure?
A5: For a small, contained spill:
-
Ensure PPE: Confirm you are wearing your complete PPE (lab coat, goggles, gloves).
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Adsorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[7]
-
Collection: Carefully sweep or scoop the mixture into a suitable, sealable container for hazardous waste disposal.[6][8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water. The used cloths must also be disposed of as hazardous solid waste.
-
Labeling: Label the container as "Solid Hazardous Waste" with the full chemical name and "Spill Debris."
Q6: A larger spill has occurred outside of the fume hood. What should I do?
A6: For a large spill, prioritize personnel safety over cleanup:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.[7]
-
Isolate: Secure the area to prevent unauthorized entry. If possible and safe to do so, close the doors to the lab.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[7] Provide them with the chemical name and approximate quantity spilled.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Q7: What are the first-aid measures for accidental exposure?
A7:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][6][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][6][7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][9]
Q8: How do I decontaminate glassware that has been in contact with this compound?
A8:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone). This rinseate is considered hazardous liquid waste and MUST be collected in a properly labeled hazardous waste container.
-
Repeat: Repeat the rinse process two more times to ensure thorough removal of the residue.
-
Standard Washing: After the solvent rinses, the glassware can typically be cleaned using standard laboratory detergents and procedures.
Spill Response Decision Workflow
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,5-吡啶二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. agrochemx.com [agrochemx.com]
- 14. needle.tube [needle.tube]
Stability issues of "Dimethyl 5-methylpyridine-2,3-dicarboxylate" under reaction conditions
Welcome to the technical support center for Dimethyl 5-methylpyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section delves into specific problems you might encounter when working with this compound, providing explanations and actionable solutions.
Issue 1: Low Yields in Saponification/Hydrolysis Reactions
Question: I am attempting to hydrolyze this compound to 5-methylpyridine-2,3-dicarboxylic acid, but my yields are consistently low. What could be the cause?
Answer:
Low yields during the saponification of this compound can stem from several factors, primarily incomplete reaction, degradation of the target compound, or difficulties during workup and isolation.
-
Incomplete Hydrolysis: The two ester groups on the pyridine ring may exhibit different reactivities due to steric and electronic effects. The ester at the 2-position, being adjacent to the ring nitrogen, can be more susceptible to hydrolysis. Incomplete reaction can lead to a mixture of the starting diester, the two possible mono-ester/mono-acid intermediates, and the desired diacid.
-
Solution: To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of base (e.g., NaOH or KOH). Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of full conversion. A typical procedure for the hydrolysis of a similar compound, 5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester, involves heating with hydrobromic acid at 70-110°C, indicating that forcing conditions may be necessary.[1]
-
-
Potential for Decarboxylation: Pyridine carboxylic acids, especially those with a carboxyl group at the 2-position (picolinic acid derivatives), can be prone to decarboxylation upon heating, particularly in acidic conditions.[2] While the 5-methyl substituent is unlikely to significantly influence this electronically, the harsh conditions required for complete hydrolysis might induce the loss of CO2 from the 2-carboxyl group of the product, leading to 5-methylnicotinic acid as a byproduct.
-
Solution: Employ the lowest effective temperature for hydrolysis and minimize the reaction time. After saponification, if acidification is required to precipitate the dicarboxylic acid, perform this step at a low temperature (e.g., in an ice bath) to minimize the risk of decarboxylation.
-
-
Workup and Isolation Challenges: Pyridine carboxylic acids can be amphoteric and may have significant water solubility, making extraction and isolation challenging.[3]
-
Solution: After acidification, if the product does not precipitate readily, you may need to concentrate the aqueous solution. Salting out by saturating the aqueous layer with salts like NaCl or (NH₄)₂SO₄ can decrease the solubility of the diacid and promote precipitation. Alternatively, continuous liquid-liquid extraction may be necessary to isolate the product from the aqueous phase.
-
Issue 2: Appearance of Unexpected Byproducts in Reactions with Nucleophiles
Question: I am performing a reaction with an amine to form a mono-amide at the 2-position, but I am observing a complex mixture of products. What are the likely side reactions?
Answer:
Reactions of this compound with nucleophiles can be complicated by the presence of two reactive ester sites and the influence of the pyridine nitrogen.
-
Competitive Nucleophilic Attack: The two ester groups at the 2- and 3-positions will compete for the nucleophile. The relative reactivity is influenced by both steric hindrance and the electronic effects of the pyridine ring. The 2-position is generally more electron-deficient in pyridines and thus more susceptible to nucleophilic attack.[4] However, the proximity of the 2-ester to the 5-methyl group might introduce some steric hindrance.
-
Solution: To achieve selective mono-amidation, careful control of reaction conditions is essential. Use of stoichiometric amounts of the nucleophile (or a slight excess) at low temperatures can favor the more reactive site. It is advisable to perform small-scale experiments at different temperatures to find the optimal conditions for selectivity.
-
-
Formation of Cyclic Imides: If a primary amine is used as the nucleophile, there is a possibility of initial amidation followed by an intramolecular cyclization to form a pyrrolo[3,4-b]pyridine derivative (a cyclic imide), especially at elevated temperatures.[5]
-
Solution: To avoid the formation of cyclic imides, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If the desired product is the open-chain diamide, using an excess of the amine and shorter reaction times might be beneficial.
-
-
Catalyst-Induced Side Reactions: Some catalysts used to promote amidation, such as Lewis acids, can also coordinate to the pyridine nitrogen, altering the reactivity of the ring and the ester groups in unpredictable ways.
-
Solution: Consider using milder, non-metallic catalysts or enzyme-catalyzed reactions, which can offer higher selectivity under milder conditions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for the analogous diethyl ester, it is recommended to store this compound in a cool, dry place, away from direct sunlight.[7] For long-term stability, storage at 2-8°C in a tightly sealed container is advisable to minimize exposure to moisture and air.[7]
Q2: Is this compound sensitive to moisture?
A2: Yes, like most esters, it is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. Prolonged exposure to atmospheric moisture can lead to the formation of the corresponding mono- and di-carboxylic acids. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container.
Q3: What is the expected thermal stability of this compound?
Q4: How does the methyl group at the 5-position affect the reactivity of the ester groups?
A4: The methyl group at the 5-position is an electron-donating group, which can slightly increase the electron density of the pyridine ring. This might subtly decrease the electrophilicity of the ester carbonyl carbons compared to an unsubstituted analog. However, this effect is generally considered to be minor. The methyl group is not expected to introduce significant steric hindrance to the ester groups at the 2- and 3-positions.[7]
Q5: What analytical techniques are best for monitoring reactions and assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and for monitoring the formation of products and byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the starting material, intermediates, and final products.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be used to identify potential degradation products.[9]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ester functional groups (C=O stretch typically around 1700-1730 cm⁻¹).
Experimental Protocols & Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Characteristics |
| This compound | C₁₀H₁₁NO₄ | 209.20 | Solid | Soluble in methanol, sparingly soluble in chloroform, practically insoluble in water.[10] |
| 5-Methylpyridine-2,3-dicarboxylic acid | C₈H₇NO₄ | 181.15 | White to light yellow crystalline powder | Intermediate for herbicides.[11] |
| Diethyl 5-methylpyridine-2,3-dicarboxylate | C₁₂H₁₅NO₄ | 237.25 | White to off-white crystalline powder | Soluble in ethanol, methanol, DMSO; slightly soluble in water.[7] |
Protocol 1: General Procedure for Saponification
This protocol provides a general guideline for the hydrolysis of this compound. Optimization may be required.
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 2-3 molar equivalents of NaOH or KOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., HCl) to adjust the pH to the isoelectric point of the dicarboxylic acid (typically pH 2-4) to induce precipitation.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification (if necessary): If the product is not pure, recrystallization from a suitable solvent system can be performed.
Visualizing Reaction Pathways
Diagram 1: Potential Hydrolysis and Decarboxylation Pathways
References
- 1. 53636-65-0 | MFCD05662425 | 5-Methylpyridine-2,3-Dicarboxylic Acid [aaronchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agrochemx.com [agrochemx.com]
- 8. 5-Methylpyridine-2,3-dicarboxylic acid(53636-65-0) 1H NMR spectrum [chemicalbook.com]
- 9. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Effect of temperature on the synthesis of pyridine-2,3-dicarboxylic acids
A Temperature-Focused Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The synthesis, most commonly achieved through the oxidation of quinoline, is notoriously sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is a critical variable that governs reaction rate, selectivity, yield, and the impurity profile.
This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common issues and understand the causality behind experimental choices.
Core Principles: The Role of Temperature in Quinoline Oxidation
The conversion of quinoline to pyridine-2,3-dicarboxylic acid involves the oxidative cleavage of the benzene portion of the quinoline molecule while preserving the pyridine ring.[1] This transformation requires potent oxidizing agents and carefully controlled conditions. Temperature acts as the primary lever for controlling the reaction's energy landscape.
-
Below the Optimal Range: The reaction rate may be impractically slow, leading to incomplete conversion and low yields. The induction period—the initial phase before the reaction accelerates—can be significantly prolonged.[2]
-
Within the Optimal Range: The reaction proceeds at a controlled, efficient rate, maximizing the formation of the desired product. This range is typically between 90°C and 110°C for many common methods.[2][3][4]
-
Above the Optimal Range: Excessive heat can lead to a rapid, uncontrolled exothermic reaction.[3] This not only poses a safety risk but also promotes side reactions, including decarboxylation and the formation of complex polymeric tars, which drastically reduce yield and complicate purification.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each issue is analyzed from a temperature-centric perspective, providing probable causes and actionable solutions.
Q1: My reaction has a very low yield, or it failed to initiate. What went wrong?
Probable Cause: The most likely cause is insufficient thermal energy to overcome the activation energy of the reaction. Many oxidation procedures for quinoline have a noticeable induction period that can be mistaken for reaction failure.[2]
Solutions & Explanations:
-
Verify Internal Temperature: Do not rely solely on the setpoint of your heating mantle or oil bath. Use a calibrated internal thermometer to ensure the reaction mixture itself reaches and maintains the target temperature, typically between 90°C and 103°C.[2][4]
-
Controlled Heating Ramp: Gradually heat the initial mixture of quinoline, sulfuric acid, and catalyst (e.g., cupric sulfate) to the target temperature before starting the addition of the oxidant.[4] A common starting point is to heat the initial mixture to 40-50°C to dissolve the quinoline, then ramp up to 90°C before adding the oxidant.[4]
-
Address the Induction Period: Research shows that adding a small amount of the mother liquor from a previous successful batch can dramatically shorten the induction period, likely by introducing initiating free radical species.[2] If this is your first run, be patient and maintain a stable temperature.
-
Check Reagent Ratios: While temperature is key, ensure your reagent stoichiometry is correct. Insufficient oxidant will naturally lead to low conversion. A typical molar ratio for quinoline:sodium chlorate:cupric sulfate:sulfuric acid is approximately 1:3.5:1:1.5.[2]
Q2: The reaction started, but then became a vigorous, uncontrollable exotherm. How can I prevent this?
Probable Cause: This is a classic sign of thermal runaway. The oxidation of quinoline is highly exothermic, and if the rate of heat generation exceeds the rate of heat removal, the reaction will self-accelerate. This is often triggered by adding the oxidant too quickly or having an initial reaction temperature that is already too high.[3]
Solutions & Explanations:
-
Portion-wise or Slow Addition of Oxidant: Never add the oxidant (e.g., sodium chlorate, hydrogen peroxide) all at once. For a lab-scale reaction, add the oxidant in small portions or as a continuous, slow stream via a dropping funnel over several hours (e.g., 7-8 hours for larger scale syntheses).[3] This allows the heat generated to dissipate between additions.
-
Maintain Strict Temperature Control: The reaction should be maintained in a narrow temperature window (e.g., 98-100°C).[3] Use an efficient stirring mechanism to ensure even heat distribution and have a cooling bath (e.g., ice-water) on standby to manage any sudden temperature spikes.
-
Lower the Initial Setpoint: If you consistently experience dangerous exotherms, start the oxidant addition at the lower end of the optimal range (e.g., 90-95°C). The reaction's own exotherm will help maintain the temperature.
Experimental Workflow Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature issues.
Q3: My final product is a dark, tarry substance with very little crystalline material.
Probable Cause: This is a clear indication of overheating. High temperatures promote polymerization and degradation side-reactions, consuming both the starting material and the desired product.[3]
Solutions & Explanations:
-
Re-evaluate Temperature Control: Your reaction temperature almost certainly exceeded the optimal range for a prolonged period. Review your temperature monitoring and control strategy as outlined in Q2. Aim for a very stable temperature, for example, 103°C, for the duration of the reaction.[2]
-
Ensure Homogeneity: Inadequate stirring can create localized hot spots in the reaction vessel where the temperature is much higher than the probe reading. Use an overhead stirrer for larger volumes to ensure the mixture is homogeneous.
-
Purification of Tarry Crudes: While prevention is best, a tarry crude product can sometimes be salvaged. Attempt a preliminary purification via acid-base extraction before recrystallization to remove some of the polymeric impurities.[6] Dissolve the crude material in a basic solution, filter off any insoluble tar, and then re-precipitate the acid product.
Q4: The product won't crystallize properly during purification; it keeps "oiling out".
Probable Cause: This common recrystallization issue can be temperature-related. It occurs when the boiling point of the solvent is too close to the melting point of the compound, or when the solution cools too quickly, causing the solute to come out of solution as a liquid phase before it can form an ordered crystal lattice.[6]
Solutions & Explanations:
-
Slow Cooling is Crucial: Do not quench the hot, saturated solution in an ice bath immediately. Allow it to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, you can then move it to an ice bath to maximize recovery.[6]
-
Induce Crystallization: If crystals are slow to form, gently scratch the inside of the flask at the surface of the solution with a glass rod. Alternatively, adding a single seed crystal of pure product can initiate the process.[6]
-
Solvent Choice: The melting point of pyridine-2,3-dicarboxylic acid is around 185-188°C (with decomposition).[3] If you are using a high-boiling point solvent for recrystallization, consider switching to one with a lower boiling point to increase the temperature differential between the solvent's boiling point and the product's melting point.[6]
Data Summary: Temperature vs. Yield
The following table summarizes reaction conditions from various sources, highlighting the critical role of temperature in achieving a successful synthesis.
| Starting Material | Oxidant System | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Quinoline | NaClO₃ / CuSO₄ / H₂SO₄ | 103°C | 12 h | 67.3% | [2] |
| Substituted Quinoline | 30% H₂O₂ / KOH | 75-90°C | 1.5 - 3.25 h | ~56% (assay) | [7] |
| Quinoline | NaClO₃ / CuSO₄ / H₂SO₄ | 98-110°C | 17 h | 43.6 - 61.6% | [3] |
| Quinoline | NaClO₃ / CuSO₄ / H₂SO₄ | 68-70°C | 17 h | 20.5% | [3] |
| Quinoline | NaClO₃ / CuSO₄ / H₂SO₄ | 90°C (start) -> ~100°C | 10-24 h | 76.2% | [4] |
Note: Yields can vary based on the specific substituted quinoline, scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for Quinoline Oxidation
-
Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, internal thermometer, and a dropping funnel, add water (e.g., 270g), concentrated sulfuric acid (e.g., 33.8g), and anhydrous copper (II) sulfate (e.g., 67.4g).
-
Heating: Begin stirring and heat the mixture. When the temperature reaches 40-50°C, add quinoline (e.g., 34.8g).
-
Ramp to Reaction Temp: Continue heating the stirred mixture until the internal temperature stabilizes at 90°C.
-
Oxidant Addition: Prepare a solution of sodium chlorate (e.g., 101.2g) in water. Add this solution dropwise or in small portions to the reaction mixture, ensuring the internal temperature does not exceed 105°C. This addition may take several hours.
-
Reaction: After the addition is complete, maintain the reaction temperature at approximately 100-103°C and allow it to reflux for 10-12 hours.
-
Workup: Cool the reaction mixture. The blue copper salt of the product will precipitate. Filter this solid. The subsequent steps involve alkaline hydrolysis to free the dicarboxylic acid from the copper salt, followed by acidification to precipitate the final product.[4]
Protocol 2: Recrystallization of Crude Product
(Adapted from source[6])
-
Dissolution: Place the crude pyridine-2,3-dicarboxylic acid in a flask and add a minimal amount of a suitable solvent (e.g., water or an alcohol/water mixture). Heat the mixture gently with stirring until all the solid dissolves.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on the benchtop. Avoid disturbing the flask.
-
Crystallization: Crystals should begin to form as the solution cools. If not, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of temperature in the oxidation of quinoline? A: Temperature provides the necessary energy for the oxidant to attack the electron-rich benzene ring of the quinoline molecule.[1][8] In catalytic systems using copper, temperature influences the catalyst's activity and the rate of formation of reactive oxygen species.[9] Excessively high temperatures can provide enough energy to cause unwanted side reactions, such as decarboxylation of the product or cleavage of the more resilient pyridine ring.
Q: Can I use a different oxidant like potassium permanganate (KMnO₄)? How do temperature considerations change? A: Yes, potassium permanganate is a classic reagent for this oxidation.[10] However, it is a very strong and less selective oxidant. Reactions with KMnO₄ are also highly exothermic and require careful temperature management, often starting at lower temperatures and allowing the reaction to warm. The workup for permanganate reactions involves removing the large amount of manganese dioxide byproduct formed.[11]
Q: How does reaction scale-up affect temperature management? A: Scaling up a reaction significantly changes its thermal dynamics. The surface-area-to-volume ratio decreases, making it much harder to dissipate the heat generated by the exotherm. For any scale-up, a thorough safety review is essential. Industrial processes often use jacketed reactors with precise temperature control systems. The rate of reagent addition, which might take minutes on a lab scale, could be extended to many hours on a pilot scale to keep the temperature within a very tight range.[3]
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
The Definitive Guide to the 1H and 13C NMR Characterization of Dimethyl 5-methylpyridine-2,3-dicarboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals, the unambiguous structural elucidation of intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a key intermediate in the synthesis of imidazolinone herbicides. We will delve into a detailed spectral interpretation, compare its NMR fingerprint with that of analogous structures, and provide a robust experimental protocol for acquiring high-fidelity NMR data. This guide is designed to equip researchers with the expertise to confidently identify and characterize this and similar substituted pyridine scaffolds.
The Structural Significance of this compound
This compound (CAS 112110-16-4) is a crucial building block in the synthesis of several commercial herbicides. Its pyridine core, adorned with two ester functionalities and a methyl group, presents a unique electronic and steric environment. The precise arrangement of these substituents is critical for its reactivity in subsequent synthetic steps. Therefore, a definitive and routine method for its structural verification is essential for process control and quality assurance in industrial synthesis.
Predicted ¹H and ¹³C NMR Spectral Analysis
While extensive searches of the scientific literature and spectral databases did not yield publicly available, experimentally acquired ¹H and ¹³C NMR spectra for this compound, we can confidently predict its spectral features based on established principles of NMR spectroscopy and a comparative analysis of structurally related compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum of this compound is expected to exhibit four distinct signals:
-
Two Aromatic Protons: The pyridine ring possesses two protons at positions 4 and 6. The proton at position 4 (H-4) will appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 will appear as a doublet, coupled to H-4. Due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the adjacent ester group, H-6 is expected to be deshielded and appear further downfield than H-4.
-
Two Methyl Group Protons: The spectrum will show two singlets corresponding to the methyl protons of the two ester groups and the methyl group attached to the pyridine ring at position 5. The two ester methyl groups at positions 2 and 3 are in different chemical environments and are therefore expected to have slightly different chemical shifts. The methyl group at C-5 will also appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.2 - 8.4 | d |
| H-6 | ~8.7 - 8.9 | d |
| -OCH₃ (C2-ester) | ~3.9 - 4.1 | s |
| -OCH₃ (C3-ester) | ~3.9 - 4.1 | s |
| -CH₃ (C5) | ~2.4 - 2.6 | s |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons bearing the ester groups (C-2 and C-3) will be significantly downfield due to the electron-withdrawing effect of the carbonyl groups. The carbon attached to the nitrogen (C-2 and C-6) will also be deshielded.
-
Carbonyl Carbons: The two carbonyl carbons of the ester groups will appear at the most downfield region of the spectrum.
-
Methyl Carbons: The three methyl carbons (two from the esters and one from the C-5 substituent) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 152 |
| C-3 | ~130 - 134 |
| C-4 | ~138 - 142 |
| C-5 | ~135 - 139 |
| C-6 | ~150 - 154 |
| C=O (C2-ester) | ~165 - 168 |
| C=O (C3-ester) | ~164 - 167 |
| -OCH₃ (C2-ester) | ~52 - 54 |
| -OCH₃ (C3-ester) | ~52 - 54 |
| -CH₃ (C5) | ~18 - 22 |
Comparative Spectral Analysis: Distinguishing this compound from its Analogs
To underscore the unique spectral fingerprint of the target molecule, a comparison with structurally similar pyridine dicarboxylates is instructive.
1. Dimethyl pyridine-3,5-dicarboxylate: This isomer lacks the C-5 methyl group. Its ¹H NMR spectrum would show a singlet for the two equivalent protons at C-2 and C-6 and a triplet for the proton at C-4. The absence of the methyl singlet at ~2.5 ppm would be a key differentiating feature.
2. Dimethyl 4-methylpyridine-2,6-dicarboxylate: In this isomer, the methyl group is at the 4-position. The ¹H NMR spectrum would display a singlet for the two equivalent protons at C-3 and C-5, and a singlet for the C-4 methyl group.
3. Diethyl 5-methylpyridine-2,3-dicarboxylate: This analog differs by having ethyl esters instead of methyl esters. The ¹H NMR spectrum would show characteristic quartets and triplets for the ethyl groups, in addition to the signals for the pyridine ring and C-5 methyl protons.
This comparative analysis highlights how subtle changes in the substitution pattern on the pyridine ring lead to distinct and predictable changes in the NMR spectra, allowing for confident structural assignment.
Experimental Protocol for High-Fidelity NMR Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound and similar compounds, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the purified, dry compound directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. ¹H NMR Acquisition (400 MHz Spectrometer):
- Insert the sample into the spectrometer and lock on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal resolution and lineshape.
- Acquire the spectrum using a standard single-pulse experiment.
- Key parameters:
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3 seconds
- Relaxation Delay: 5 seconds
- Number of Scans: 16-32
- Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
3. ¹³C NMR Acquisition (100 MHz Spectrometer):
- Use the same sample and maintain the lock and shim settings.
- Acquire a proton-decoupled ¹³C spectrum using a standard pulse program with broadband proton decoupling.
- Key parameters:
- Spectral Width: 0 to 200 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more, depending on sample concentration.
- Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR characterization.
Conclusion
Interpreting the Mass Spectrum of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Comparative Guide for Researchers
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, technically-grounded interpretation of the mass spectrum of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
This document moves beyond a simple cataloging of spectral peaks. It delves into the causal mechanisms of fragmentation, comparing the target molecule to structurally similar compounds to provide a robust framework for analysis. The methodologies described herein are designed to be self-validating, grounded in established principles of mass spectrometry.
The Logic of Fragmentation: Deconstructing this compound
The mass spectrum of an organic molecule is a unique fingerprint derived from its controlled decomposition within the mass spectrometer. The most common technique for volatile, small molecules is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+) that is prone to fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating the mass spectrum.
For this compound (Molecular Weight: 209.2 g/mol ), the fragmentation pattern is dictated by the interplay of its constituent functional groups: the pyridine ring, a methyl substituent, and two dimethyl ester groups. The stability of the pyridine ring and the relative weakness of the ester bonds are key determinants of the fragmentation pathways.
A primary fragmentation event for esters is the loss of an alkoxy group (•OCH3) via alpha cleavage, a process that is well-documented for both aliphatic and aromatic esters.[1][2] In the case of our target molecule, this would result in the formation of a stable acylium ion. Another common fragmentation pathway for esters is the loss of the entire ester group. For substituted pyridines, fragmentation is often initiated by the elimination of substituents from the ring.[3]
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.
References
FT-IR Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Comparative Guide to Analytical Techniques
This guide provides a comprehensive technical overview for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to offer a comparative analysis of common sampling techniques, ensuring the selection of the most appropriate method for robust and reliable data acquisition. The insights provided are grounded in established spectroscopic principles and supported by experimental data from related compounds.
Introduction to this compound and the Role of FT-IR
This compound is a substituted pyridine derivative featuring two methyl ester groups and a methyl group on the pyridine ring. Its chemical structure, C₁₀H₁₁NO₄, suggests a rich infrared spectrum that can be used for structural confirmation, purity assessment, and monitoring of chemical transformations.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By identifying the characteristic absorption frequencies of functional groups, FT-IR provides a unique molecular fingerprint. For a molecule like this compound, FT-IR is instrumental in confirming the presence of the ester carbonyls (C=O), the C-O bonds of the ester, the aromatic pyridine ring, and the aliphatic C-H bonds of the methyl groups.
Comparative Analysis of FT-IR Sampling Techniques for a Crystalline Solid
The physical state of this compound is typically a white to off-white crystalline powder. The choice of sampling technique is therefore critical for obtaining a high-quality spectrum. Here, we compare three common methods for solid-state FT-IR analysis: Potassium Bromide (KBr) pellets, Attenuated Total Reflectance (ATR), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| KBr Pellet | Transmission | High sensitivity for trace components; produces classic transmission spectra ideal for library matching. | Labor-intensive preparation; hygroscopic nature of KBr can introduce water peaks; high pressure can induce polymorphic changes. | Quantitative analysis and creating high-quality reference spectra. |
| ATR-FTIR | Internal Reflectance | Minimal to no sample preparation; fast and easy to use; excellent for routine analysis; non-destructive. | Surface-sensitive technique; may not represent the bulk material; spectra can differ slightly from transmission spectra. | High-throughput screening, analysis of liquids, pastes, and soft solids.[2][3] |
| DRIFTS | Diffuse Reflectance | Excellent for highly scattering or opaque powders; minimal sample preparation; can be used for in-situ analysis under controlled temperature and atmosphere.[1] | Spectral interpretation can be more complex due to contributions from specular reflectance; may require dilution with a non-absorbing matrix like KBr. | Analysis of catalysts, mineral powders, and other challenging solid samples.[1] |
Causality in Technique Selection: For this compound, which is a stable, crystalline organic compound, both KBr and ATR are viable techniques. The choice depends on the analytical goal. For rigorous structural elucidation and comparison with spectral libraries, the KBr pellet method is often preferred for its potential to produce a high-resolution transmission spectrum. However, for rapid identity confirmation and higher sample throughput, ATR-FTIR is a more efficient choice. DRIFTS would be an advanced alternative, particularly if studying the compound's surface chemistry or thermal behavior.
Predicted FT-IR Spectrum of this compound
As no public reference spectrum for this specific molecule is readily available, the following table of expected vibrational frequencies has been compiled based on the analysis of its functional groups and data from structurally similar compounds, such as pyridine-dicarboxylic acids and various esters.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Comparative Insights |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H stretching on the pyridine ring. |
| 2990-2950 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl (CH₃) groups. |
| 1750-1720 | Strong | Ester C=O Stretch | This will be one of the most intense and characteristic bands in the spectrum, corresponding to the two ester carbonyl groups. The exact position can be influenced by conjugation with the pyridine ring. |
| 1600-1550 | Medium | Pyridine Ring C=C & C=N Stretch | Vibrations characteristic of the aromatic pyridine ring skeletal structure. |
| 1480-1430 | Medium | C-H Bending | Asymmetric and symmetric bending of the methyl groups. |
| 1300-1100 | Strong | Ester C-O Stretch | Two distinct, strong bands are expected in this region, corresponding to the asymmetric and symmetric C-O-C stretching of the ester functional groups. |
| 900-650 | Medium-Strong | C-H Out-of-Plane Bending | The pattern of bands in this region can be diagnostic of the substitution pattern on the pyridine ring. |
Experimental Protocol: KBr Pellet Transmission FT-IR
This protocol provides a self-validating system for obtaining a high-quality transmission FT-IR spectrum of this compound.
Materials and Equipment
-
This compound (crystalline powder)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 2 hours
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula and weighing paper
Step-by-Step Methodology
-
Sample Preparation:
-
In a dry environment, weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dried FT-IR grade KBr.
-
Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.
-
Add the this compound to the mortar.
-
Gently but thoroughly mix and grind the two components together until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
Rationale: Thorough grinding is crucial to reduce particle size below the wavelength of the infrared radiation, which minimizes scattering and produces sharp, well-defined absorption bands.
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer the ground sample-KBr mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure helps to fuse the KBr into a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet will be thin and transparent.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric water and carbon dioxide, as well as the instrument's own spectral characteristics.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for this type of analysis.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum, identifying the key absorption bands and comparing them to the predicted frequencies in the table above.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from sample handling to final data interpretation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the principles behind different sampling techniques, researchers can select the most appropriate method for their analytical needs. The provided protocol for the KBr pellet method offers a robust pathway to obtaining high-quality spectral data. The predicted vibrational frequencies serve as a reliable guide for the interpretation of the experimental spectrum, enabling confident structural verification and purity assessment, which are critical steps in the advancement of pharmaceutical and chemical research.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate
Introduction
Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Given its role as a building block, its purity is paramount. The presence of impurities, even in trace amounts, can have significant downstream effects, leading to undesirable side reactions, reduced yield of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of purity and the identification of related substances in this compound. We will explore the causality behind methodological choices, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for effective analytical method development.
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.2 g/mol
-
Appearance: White or off-white powder or crystalline powder.[1]
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, which is typical for methyl esters. This informs the choice of solvents for sample preparation.
Potential Process-Related Impurities
The purity of a synthesized compound is intrinsically linked to its manufacturing process. For this compound, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers such as Dimethyl 2,5-pyridinedicarboxylate or Dimethyl 3,5-pyridinedicarboxylate, which can arise from non-specific reactions.[2]
-
Hydrolysis Products: 5-Methylpyridine-2,3-dicarboxylic acid, formed by the hydrolysis of one or both methyl ester groups. The synthesis of the parent dicarboxylic acid is a known process.[3]
-
By-products: Compounds formed from side reactions, such as products from over-methylation or incomplete reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse of pharmaceutical quality control for purity and assay determination.[4] Its suitability stems from its ability to separate a wide range of compounds based on their polarity, offering high resolution and reproducibility.
Causality of Methodological Choices
For this compound, an RP-HPLC method is the logical first choice. The molecule possesses moderate polarity due to the pyridine ring and the two ester functionalities, making it ideal for retention and separation on a non-polar stationary phase like C18. A UV detector is selected due to the presence of the pyridine ring, a strong chromophore that absorbs UV light, enabling sensitive detection.
Experimental Workflow: HPLC-UV
References
- 1. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 2. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethyl 5-methylpyridine-2,3-dicarboxylate and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and materials science, pyridine dicarboxylates serve as foundational scaffolds for a vast array of functional molecules. Their utility is deeply rooted in the nuanced reactivity of the pyridine core, which can be precisely modulated by the strategic placement of substituents. This guide focuses on Dimethyl 5-methylpyridine-2,3-dicarboxylate, a versatile building block, and provides a detailed comparative analysis of its chemical reactivity against its key positional isomers.
Understanding the subtle yet significant differences in reactivity imparted by isomeric changes is paramount for researchers in drug development and organic synthesis. The positioning of an electron-donating methyl group in concert with two electron-withdrawing dimethyl carboxylate groups creates distinct electronic and steric environments on the pyridine ring. These differences dictate the molecule's behavior in fundamental reactions, influencing everything from reaction rates to regiochemical outcomes. This guide will dissect these differences, offering field-proven insights and experimental frameworks to empower researchers to select the optimal isomer for their synthetic targets.
Molecular Structures and Electronic Landscapes of Isomers
The reactivity of a substituted pyridine is governed by the interplay between the inductive and resonance effects of its substituents. The pyridine nitrogen is inherently electron-withdrawing, rendering the ring electron-deficient compared to benzene. This is further compounded by the two strongly electron-withdrawing carboxylate groups. Conversely, the methyl group is electron-donating, partially offsetting this effect. The relative positions of these competing groups are critical.
For this comparison, we will analyze four key isomers:
| Isomer ID | Structure | Systematic Name | Key Structural Features |
| Isomer A | ![]() | This compound | Methyl group is meta to the C2-ester and para to the pyridine Nitrogen. Ester groups are adjacent. |
| Isomer B | ![]() | Dimethyl 4-methylpyridine-2,3-dicarboxylate | Methyl group is meta to both ester groups. Ester groups are adjacent. |
| Isomer C | ![]() | Dimethyl 6-methylpyridine-2,3-dicarboxylate | Methyl group is ortho to the pyridine Nitrogen and the C2-ester. Ester groups are adjacent. |
| Isomer D | ![]() | Dimethyl 4-methylpyridine-2,6-dicarboxylate | Symmetrical structure. Methyl group is para to Nitrogen. Ester groups are at the sterically hindered C2/C6 positions. |
Note: Placeholder images are used for structures.
The electronic environment of each isomer dictates its susceptibility to attack.
-
Electron-donating groups (EDG) like methyl (-CH₃) increase the electron density of the ring, making it more susceptible to electrophilic attack. They are considered "activating" groups.[1]
-
Electron-withdrawing groups (EWG) like dimethyl carboxylate (-COOCH₃) decrease the ring's electron density, deactivating it towards electrophiles but "activating" it for nucleophilic attack.[2][3]
Comparative Reactivity in Key Transformations
The unique electronic and steric profile of each isomer leads to significant differences in their chemical behavior.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[4] Substituents, however, can modulate this reactivity.
General Mechanism: The mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[5][6]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Reactivity Comparison:
-
Isomer A (5-methyl-2,3-dicarboxylate): The entire ring is strongly deactivated by the two adjacent carboxylate groups. The methyl group at C5 activates the C4 and C6 positions. The carboxylate groups direct incoming electrophiles to the C4 and C5 positions. The most likely, albeit difficult, substitution would occur at the C4 or C6 position. Bromination of the parent dimethyl pyridine-2,3-dicarboxylate occurs at the 5-position, highlighting the strong directing effect of the esters.[7]
-
Isomer B (4-methyl-2,3-dicarboxylate): The methyl group at C4 strongly activates the C3 and C5 positions. However, the C3 position is already substituted, and the C2/C3 carboxylates deactivate the ring. EAS is highly disfavored.
-
Isomer C (6-methyl-2,3-dicarboxylate): The methyl group at C6 activates the C5 position. The carboxylates direct towards C4 and C5. Attack at C5 is the most plausible outcome, but the reaction would be sluggish due to overall deactivation.
-
Isomer D (4-methyl-2,6-dicarboxylate): This isomer presents the most favorable scenario for EAS among the four. The powerful activating methyl group at C4 directs to the C3 and C5 positions. These positions are also meta to the deactivating carboxylate groups at C2 and C6. This alignment of directing effects makes the C3 and C5 positions the most electron-rich and most likely sites for substitution.
Predicted Reactivity Order (EAS): Isomer D > Isomer C ≈ Isomer A > Isomer B
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, a good leaving group (like a halide) must be present on the ring, and the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[2][8] These groups stabilize the negatively charged Meisenheimer complex intermediate.
General Mechanism: This is typically a two-step addition-elimination process where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group is then expelled to restore aromaticity.[3]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison (Hypothetical with a Cl at C6):
-
Isomer A (6-Chloro-5-methyl-2,3-dicarboxylate): The leaving group at C6 is ortho to the pyridine nitrogen and para to the C3-carboxylate. Both strongly activate this position for nucleophilic attack. The C2-carboxylate provides additional activation. The methyl group at C5 has a minor, deactivating electronic effect. This isomer would be highly reactive.
-
Isomer B (6-Chloro-4-methyl-2,3-dicarboxylate): Similar to Isomer A, the C6-Cl is activated by the nitrogen and the C2 and C3 esters. The C4-methyl group is further away and would have a less pronounced deactivating effect than the C5-methyl in Isomer A. Reactivity should be very high.
-
Isomer C (Hypothetically, a 4-Chloro-6-methyl-2,3-dicarboxylate): A leaving group at C4 would be ortho to the C3-ester and meta to the C2-ester. The ortho relationship provides strong stabilization for the Meisenheimer intermediate. This isomer would be reactive.
-
Isomer D (A leaving group is already at C2/C6): If a nucleophile were to displace one of the ester groups (unlikely), the remaining ester and the nitrogen would activate the ring. More practically, if a Cl were at C3 or C5, it would be ortho and para to the activating C2 and C6 esters, making it extremely reactive to SNAr.
Reactivity of Ester Groups: Alkaline Hydrolysis
The hydrolysis of the dimethyl ester groups to their corresponding dicarboxylic acids is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon.
Reactivity Comparison:
The accessibility of the carbonyl carbon to the incoming nucleophile (e.g., OH⁻) is key.
-
Isomer A & B (5-methyl- & 4-methyl-2,3-dicarboxylate): The ester at the C2 position is sterically hindered by the pyridine nitrogen on one side and the C3-ester on the other. The C3-ester is less hindered. Therefore, we predict selective mono-hydrolysis at the C3 position under controlled conditions.
-
Isomer C (6-methyl-2,3-dicarboxylate): The C2-ester is now severely hindered, being flanked by the bulky C6-methyl group and the C3-ester. The C3-ester remains relatively accessible. This isomer would show the highest selectivity for hydrolysis at the C3 position.
-
Isomer D (4-methyl-2,6-dicarboxylate): Both ester groups are at the C2 and C6 positions, immediately adjacent to the pyridine nitrogen. This creates significant steric hindrance for both groups. Hydrolysis of this isomer would be the slowest and require the harshest conditions.
Predicted Rate of Hydrolysis: (Isomer A ≈ Isomer B) > Isomer C > Isomer D
Experimental Protocol: Selective Alkaline Mono-Hydrolysis
This protocol is a representative procedure adapted for the selective hydrolysis of an ester less affected by steric hindrance, such as the C3-ester in Isomer C. The causality behind this choice is to use mild conditions (room temperature, stoichiometric base) to exploit the kinetic difference in reactivity between the sterically distinct ester groups.
Caption: Workflow for selective mono-hydrolysis of a pyridine dicarboxylate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Dimethyl 6-methylpyridine-2,3-dicarboxylate (Isomer C) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL per gram of substrate).
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring. This mitigates any initial exotherm upon base addition.
-
Base Addition: Prepare a 1M aqueous solution of Lithium Hydroxide (LiOH). Add 1.0 equivalent of the LiOH solution dropwise to the reaction mixture over 30 minutes using a syringe pump to ensure controlled addition.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of starting material and the formation of the mono-acid product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify by adding 1N Hydrochloric Acid (HCl) dropwise until the pH of the aqueous phase is between 4 and 5.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to isolate the desired mono-acid product.
Summary and Outlook
The reactivity of dimethyl methylpyridine-dicarboxylates is a delicate function of substituent placement. This guide illustrates that simple isomeric changes can profoundly alter the electronic and steric nature of the pyridine ring, leading to predictable and exploitable differences in chemical behavior.
| Reaction Type | Isomer A (5-Me-2,3-di-CO₂Me) | Isomer B (4-Me-2,3-di-CO₂Me) | Isomer C (6-Me-2,3-di-CO₂Me) | Isomer D (4-Me-2,6-di-CO₂Me) |
| EAS Reactivity | Low (Attack at C4/C6) | Very Low | Low (Attack at C5) | Highest (Attack at C3/C5) |
| Ester Hydrolysis Rate | Moderate (C3 > C2) | Moderate (C3 > C2) | Moderate (C3 >> C2) | Lowest (Hindered C2/C6) |
| SNAr Activation | High (at C2, C4, C6) | High (at C2, C6) | High (at C2, C4) | Highest (at C3, C4, C5) |
| N Basicity (Predicted) | Low | Moderate | Low (Steric hindrance) | Moderate |
For synthetic chemists, these differences are not obstacles but opportunities. Isomer D is the clear choice for building functionality via electrophilic substitution. Isomer C offers a handle for highly selective mono-saponification at the C3 position. All isomers, if functionalized with a leaving group, are excellent substrates for SNAr reactions. By understanding these intrinsic properties, researchers can navigate the synthetic landscape with greater precision, leading to more efficient and innovative routes to novel therapeutics and materials.
References
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Comparative Guide: Dimethyl 5-methylpyridine-2,3-dicarboxylate vs. Dimethyl pyridine-2,3-dicarboxylate in Synthesis
Introduction
In the landscape of heterocyclic chemistry, pyridine dicarboxylates serve as indispensable building blocks for the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Among these, Dimethyl pyridine-2,3-dicarboxylate (often derived from quinolinic acid) and its C5-methylated analogue, Dimethyl 5-methylpyridine-2,3-dicarboxylate, are two prominent intermediates. While structurally similar, the presence of a single methyl group at the 5-position introduces significant, often decisive, differences in reactivity, physicochemical properties, and ultimately, synthetic utility.
This guide provides an in-depth, objective comparison of these two reagents. Moving beyond a simple cataloging of properties, we will explore the causal relationships between structure and function, supported by experimental data and established mechanistic principles. The aim is to equip researchers, synthetic chemists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the optimal building block for their specific synthetic challenges.
Part 1: Structural and Physicochemical Properties: The Influence of the 5-Methyl Group
The fundamental difference between the two molecules is the substituent at the C5 position of the pyridine ring. The unsubstituted diester features a hydrogen atom, whereas the other possesses an electron-donating methyl group. This seemingly minor alteration has cascading effects on the molecule's electronic character, steric profile, and physical properties.
// Invisible edge to enforce ranking struct1 -> struct2 [style=invis]; }
Figure 1: Molecular Structures.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] This "electron sink" character makes electrophilic aromatic substitution (EAS) reactions on the pyridine ring significantly more challenging than on benzene, often requiring harsh conditions.[4] The methyl group at the C5 position in this compound acts as an electron-donating group (EDG) through hyperconjugation. This effect pushes electron density into the ring, partially counteracting the electron-withdrawing nature of the nitrogen and the two carboxylate groups. The result is an "activated" ring that is more amenable to electrophilic substitution compared to its unsubstituted counterpart.[4]
Steric and Physical Effects: The methyl group adds steric bulk to the molecule, which can influence the approach of reagents. It also increases the molecule's lipophilicity, which can alter its solubility profile, making it more soluble in nonpolar organic solvents and less soluble in water compared to the unsubstituted version.
| Property | Dimethyl pyridine-2,3-dicarboxylate | This compound |
| CAS Number | 605-38-9[5] | 112110-16-4[6] |
| Molecular Formula | C₉H₉NO₄[7] | C₁₀H₁₁NO₄ |
| Molecular Weight | 195.17 g/mol [7] | 209.20 g/mol [8] |
| Appearance | Pale yellow solid[7] | White to off-white crystalline powder |
| Solubility | Soluble in methanol, dichloromethane[7] | Soluble in methanol, N,N-Dimethylformamide; practically insoluble in water |
| Melting Point | Not specified | 152-156°C |
Table 1: Comparison of Physicochemical Properties.
Part 2: A Tale of Two Syntheses
The synthetic routes to these compounds typically involve the preparation of the corresponding dicarboxylic acid followed by esterification. The methods for producing the parent acids, however, are quite distinct.
Synthesis of Dimethyl pyridine-2,3-dicarboxylate
The common laboratory and industrial synthesis starts with 2,3-pyridinedicarboxylic acid (quinolinic acid), which is readily available. The dicarboxylic acid is then subjected to a Fischer esterification.
Caption: Synthetic workflow for Dimethyl pyridine-2,3-dicarboxylate.
Experimental Protocol: Synthesis of Dimethyl pyridine-2,3-dicarboxylate [7]
-
Reaction Setup: Dissolve 2,3-pyridinedicarboxylic acid (80 g, 0.48 mol) in methanol (400 ml) in a suitable reaction flask equipped with a stirrer and a dropping funnel.
-
Catalyst Addition: Stir the mixture at room temperature. Slowly add concentrated sulfuric acid (94.1 g, 0.96 mol) dropwise over approximately 1 hour, maintaining control of the temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir overnight.
-
Workup: After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Neutralization: Slowly pour the concentrated residue into an aqueous sodium carbonate solution until the pH is adjusted to 7-8. (Caution: significant gas evolution will occur).
-
Extraction: Extract the aqueous solution with dichloromethane (2 x 1000 ml).
-
Isolation: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow solid. (Reported Yield: 95.8%).
Synthesis of this compound
The synthesis of the methylated analogue requires a more elaborate route, often starting from a substituted quinoline. A known method involves the oxidative cleavage of a 3-methyl-8-hydroxyquinoline precursor.[9]
-
Precursor Synthesis: 3-methyl-8-hydroxyquinoline can be prepared via a Skraup reaction.
-
Oxidative Cleavage: The quinoline derivative is oxidized, for example, using hydrogen peroxide in an alkaline medium, to cleave the benzene ring and form 5-methyl-pyridine-2,3-dicarboxylic acid.[9]
-
Esterification: The resulting dicarboxylic acid is then esterified using a standard Fischer esterification protocol, similar to the one described above for the unsubstituted analogue.
This multi-step synthesis makes this compound a more specialized and typically more expensive reagent.
Part 3: Comparative Reactivity and Mechanistic Insights
The divergent reactivity of these two compounds is a direct consequence of the electronic properties of the C5 substituent.
Electrophilic Aromatic Substitution (EAS)
As previously mentioned, the pyridine ring is deactivated towards EAS. Reactions like nitration on unsubstituted pyridine require extremely high temperatures (e.g., 300°C).[4] The presence of the electron-donating methyl group in This compound activates the ring, facilitating EAS reactions under milder conditions. This activation is particularly directed towards the C4 and C6 positions, which are ortho and para to the methyl group. This allows for more selective functionalization of the pyridine core.
Caption: Impact of the 5-methyl group on EAS reactivity.
Nucleophilic Substitution
The pyridine ring is susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions.[3] The electron-donating methyl group at C5 in This compound slightly increases the electron density of the ring carbons, which can marginally decrease the rate of nucleophilic attack compared to the more electron-deficient unsubstituted ring. However, this effect is generally less pronounced than the impact on EAS. The primary utility of both molecules often lies in using the dicarboxylate groups as synthetic handles rather than performing substitutions on the ring itself.
Reactions at the Ester Groups
Both molecules contain two methyl ester groups at the C2 and C3 positions. These groups exhibit typical ester reactivity:
-
Hydrolysis: They can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions.
-
Amidation: They can react with amines to form amides, a key step in the synthesis of various bioactive molecules, including nicotinamides and imides.[10][11]
-
Reduction: The esters can be reduced to the corresponding diols using strong reducing agents like lithium aluminum hydride.
The 5-methyl group has a negligible direct electronic or steric effect on the reactivity of the C2 and C3 ester functionalities. Therefore, for transformations focused solely on the ester groups, both substrates are expected to perform similarly, with choices being dictated by the desired final substitution pattern on the pyridine core.
Part 4: Applications in Drug Development and Agrochemicals
The choice between these two building blocks is dictated by the target molecule's required substitution pattern.
-
Dimethyl pyridine-2,3-dicarboxylate is a precursor to a wide range of compounds. It is a key intermediate for certain herbicidal pyridine-2,3-dicarboximides and has been used to synthesize lead compounds like endothelin receptor antagonists.[7][12] Its utility lies in providing the core pyridine-2,3-dicarboxylate scaffold onto which other functionalities are built.
-
This compound is employed when a methyl group at the 5-position is a required structural feature of the final target. This substitution is common in agrochemicals and pharmaceuticals where the methyl group can serve to block a metabolic site, enhance binding affinity through hydrophobic interactions, or fine-tune the electronic properties of the molecule.[1][13] For example, it is a building block for certain classes of herbicides where the 5-methyl substituent is crucial for biological activity.[9]
Conclusion: A Strategic Choice
The decision to use this compound over its unsubstituted counterpart is a strategic one, driven entirely by the synthetic target.
-
Choose Dimethyl pyridine-2,3-dicarboxylate when:
-
The final molecule requires an unsubstituted C5 position.
-
The synthetic strategy involves late-stage functionalization of the C5 position via a different route.
-
Cost and availability are primary concerns, as this is the more common and readily synthesized of the two.
-
-
Choose this compound when:
-
The target molecule explicitly requires a methyl group at the C5 position for biological activity or structural integrity.
-
The synthetic plan calls for subsequent electrophilic substitution on the pyridine ring, where the activating effect of the methyl group can be leveraged to improve yields and regioselectivity under milder conditions.
-
Ultimately, the humble methyl group transforms the pyridine dicarboxylate from a general-purpose scaffold into a specialized building block. Understanding its electronic and steric influence is paramount for any researcher aiming to efficiently construct complex, functional heterocyclic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Dimethyl pyridine-2,3-dicarboxylate, 605-38-9 | BroadPharm [broadpharm.com]
- 6. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2,3-Pyridinedicarboxylic acid dimethyl ester | 605-38-9 [chemicalbook.com]
- 8. This compound | 112110-16-4 [sigmaaldrich.com]
- 9. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. US5959116A - Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth - Google Patents [patents.google.com]
- 12. CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate - Google Patents [patents.google.com]
- 13. agrochemx.com [agrochemx.com]
Analytical standards for "Dimethyl 5-methylpyridine-2,3-dicarboxylate"
An In-Depth Comparative Guide to the Analytical Standards of Dimethyl 5-methylpyridine-2,3-dicarboxylate
For researchers, scientists, and professionals in drug development, the purity and identity of chemical intermediates are paramount. This compound (CAS No. 112110-16-4), a key building block in the synthesis of pharmaceuticals and fine chemicals, is no exception.[1][2][3] The reliability of experimental outcomes and the safety of final products depend on the accurate characterization of such precursors. This guide provides a comprehensive comparison of analytical standards for this compound, detailing robust methodologies for its qualification and offering insights into the rationale behind these advanced analytical techniques.
The Critical Role of Analytical Standards
An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. For an intermediate like this compound, these standards are indispensable for:
-
Purity Assessment: Determining the percentage of the desired compound in a sample and identifying impurities.
-
Identity Confirmation: Verifying that the material is indeed the correct chemical structure.
-
Method Validation: Establishing the performance of analytical methods like HPLC and GC.
-
Regulatory Compliance: Providing the necessary documentation for drug master files and regulatory submissions.
Comparison of Commercially Available Standards
Several chemical suppliers offer this compound at various purity levels. The choice of standard depends on the specific application, from early-stage research to cGMP-compliant manufacturing. Below is a comparative summary of typical offerings.
| Attribute | Research Grade | High-Purity Grade | Certified Reference Material (CRM) |
| Typical Purity | 95-97%[4] | ≥98% to 99.5%[1][5] | Purity assigned with uncertainty (e.g., 99.8 ± 0.1%) |
| Provided Data | Minimal (e.g., NMR for identity) | Comprehensive (HPLC, NMR, MS)[6] | Full characterization dossier, Certificate of Analysis |
| Traceability | Not traceable | Limited traceability | Metrologically traceable to SI units |
| Primary Use | Exploratory synthesis, process development | Quality control, quantitative analysis | Primary standard for qNMR, method validation |
| Example Suppliers | Various research chemical catalogs | Ambeed, Sunway Pharm, ChemicalBook[1][4][6] | Pharmacopeias, specialized metrology institutes |
The qualification of this compound requires a multi-technique approach to ensure both identity and purity are unequivocally established. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main component from structurally similar impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the moderately polar this compound and separating it from more polar or non-polar impurities.
-
Gradient Elution: A gradient of a weak organic solvent (acetonitrile) and an acidic aqueous buffer (formic acid in water) ensures that impurities with a wide range of polarities are eluted and resolved, while maintaining good peak shape for the basic pyridine moiety.
-
UV Detection: The aromatic pyridine ring contains a chromophore that strongly absorbs UV light, making UV detection a sensitive and robust method for quantification.
Step-by-Step HPLC-UV Protocol:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[7][8] It is particularly useful for detecting residual solvents or by-products from synthesis.
Causality Behind Experimental Choices:
-
Non-Polar Capillary Column: A column like a ZB-5MS provides excellent separation based on boiling point, which is the primary separation mechanism in GC.
-
Temperature Programming: A gradual increase in oven temperature is essential to first elute highly volatile compounds (like solvents) at low temperatures and then elute less volatile impurities and the main compound at higher temperatures, ensuring good separation.
-
Mass Spectrometry Detection: MS provides mass-to-charge ratio information, which allows for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).
Step-by-Step GC-MS Protocol:
-
System Preparation:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-arylene/95% dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Sample Preparation:
-
Dissolve approximately 5 mg of the standard in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic Run:
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) to identify potential impurities.
-
Absolute Purity by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[9] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11]
Causality Behind Experimental Choices:
-
Certified Internal Standard (IS): A highly pure, stable, and non-reactive compound with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone) is required. Its signals must not overlap with the analyte's signals.
-
Precise Weighing: qNMR is a mass-based technique. The accuracy of the final purity value is directly dependent on the accuracy of the masses of the analyte and the internal standard.[12]
-
Long Relaxation Delay (D1): A long delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) is critical to ensure that all protons have fully relaxed before the next pulse. This ensures the signal intensity is directly and linearly proportional to the number of protons.[13]
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Using an analytical microbalance, accurately weigh ~15 mg of this compound into an NMR tube. Record the exact weight.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same NMR tube. Record the exact weight.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both compounds.
-
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16-32 (to achieve a signal-to-noise ratio >250:1 for quantified peaks).[13]
-
-
Data Processing:
-
Apply Fourier transform and perform phase and baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet at position 5) and a signal for the internal standard.
-
Carefully integrate both selected signals.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity as a mass fraction (%w/w): Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * Purity_std (%) Where:
-
I: Integral area
-
N: Number of protons for the integrated signal (e.g., 3 for the methyl group)
-
MW: Molecular Weight (Analyte: 209.20 g/mol )
-
m: mass
-
Purity_std: Certified purity of the internal standard
-
x: Analyte (this compound)
-
std: Internal Standard
-
-
Expected Spectroscopic Data for Identity Confirmation
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.8-9.0 ppm (d, 1H, pyridine H6)
-
δ ~8.2-8.4 ppm (d, 1H, pyridine H4)
-
δ ~3.9-4.1 ppm (s, 3H, ester -OCH₃)
-
δ ~3.8-4.0 ppm (s, 3H, ester -OCH₃)
-
δ ~2.4-2.6 ppm (s, 3H, pyridine -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-168 ppm (2 x C=O, esters)
-
δ ~150-155 ppm (Pyridine C-atoms)
-
δ ~135-145 ppm (Pyridine C-atoms)
-
δ ~120-130 ppm (Pyridine C-atoms)
-
δ ~52-54 ppm (2 x -OCH₃)
-
δ ~18-20 ppm (-CH₃)
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 209
-
Key Fragments: m/z 178 ([M-OCH₃]⁺), m/z 150 ([M-COOCH₃]⁺)
-
-
Infrared (IR, KBr):
-
~2950 cm⁻¹ (C-H stretch)
-
~1730 cm⁻¹ (C=O stretch, ester)
-
~1580 cm⁻¹ (C=C/C=N stretch, pyridine ring)
-
~1250 cm⁻¹ (C-O stretch, ester)
-
Visualizations
Analytical Workflow for Standard Qualification
Caption: General workflow for analytical characterization.
Decision Framework for Method Selection
Caption: Selecting the right analytical technique.
Hierarchy of Analytical Standards
Caption: Relationship between different standard types.
References
- 1. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 2. aablocks.com [aablocks.com]
- 3. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 4. This compound - CAS:112110-16-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. agrochemx.com [agrochemx.com]
- 6. 112110-16-4 | this compound | Esters | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. ethz.ch [ethz.ch]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Guide to the Structural Confirmation of Synthesized "Dimethyl 5-methylpyridine-2,3-dicarboxylate"
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, rigorous structural confirmation is a cornerstone of scientific integrity and reproducibility. This guide provides a comprehensive comparison of standard analytical techniques to unequivocally confirm the structure of synthesized "Dimethyl 5-methylpyridine-2,3-dicarboxylate." We will delve into the causality behind experimental choices and present supporting data to differentiate the target molecule from potential isomers and impurities.
The correct identification of this compound (CAS No: 112110-16-4) is critical as it serves as a valuable building block in the synthesis of more complex heterocyclic compounds for medicinal chemistry and materials science.[1][2] Its specific substitution pattern dictates its chemical reactivity and potential biological activity.[1] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural elucidation.[3][4][5]
The Strategic Application of Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[3] ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides insight into the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy is crucial for confirming the presence of the ester functional groups and the aromatic pyridine ring.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[3] This technique is invaluable for confirming the molecular formula.
The logical workflow for confirming the structure of a synthesized compound is a systematic process of data acquisition and interpretation from these complementary techniques.
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[3] The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required. A spectral width of 0-200 ppm is standard.
¹H NMR: Expected Data and Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl groups of the esters and the pyridine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-4 | ~8.5 | Doublet | 1H |
| Pyridine H-6 | ~7.5 | Doublet | 1H |
| Methoxy (-OCH₃) at C-2 | ~3.9 | Singlet | 3H |
| Methoxy (-OCH₃) at C-3 | ~3.8 | Singlet | 3H |
| Methyl (-CH₃) at C-5 | ~2.4 | Singlet | 3H |
-
Rationale: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The two aromatic protons will appear as doublets due to coupling with each other. The three methyl groups are in different chemical environments and are expected to appear as sharp singlets as there are no adjacent protons to couple with.
¹³C NMR: Expected Data and Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) at C-2 | ~168 |
| Carbonyl (C=O) at C-3 | ~165 |
| Pyridine C-2 | ~150 |
| Pyridine C-3 | ~125 |
| Pyridine C-4 | ~140 |
| Pyridine C-5 | ~135 |
| Pyridine C-6 | ~122 |
| Methoxy (-OCH₃) at C-2 | ~53 |
| Methoxy (-OCH₃) at C-3 | ~52 |
| Methyl (-CH₃) at C-5 | ~18 |
-
Rationale: The carbonyl carbons of the ester groups are significantly deshielded and appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons are characteristic of substituted pyridine derivatives.[8] The methyl carbons appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum of this compound will be dominated by the strong absorptions of the carbonyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1730 | Strong, Sharp |
| C-O Stretch (Ester) | ~1250-1100 | Strong |
| C=C and C=N Stretch (Aromatic Ring) | ~1600-1450 | Medium to Weak |
| C-H Stretch (Aromatic) | ~3100-3000 | Weak |
| C-H Stretch (Aliphatic) | ~2950 | Medium |
-
Rationale: The most characteristic absorption will be the strong C=O stretching vibration of the two ester groups. The presence of multiple strong bands in the "fingerprint region" (below 1500 cm⁻¹) corresponding to C-O, C=C, and C=N vibrations further confirms the overall structure.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for ionizing the sample.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
Expected Data and Interpretation
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 209.07 | For C₁₀H₁₁NO₄ |
| [M+H]⁺ (Protonated Molecule) | 210.08 | Common in ESI |
| [M+Na]⁺ (Sodium Adduct) | 232.06 | Common in ESI |
-
Rationale: The molecular formula of this compound is C₁₀H₁₁NO₄, which has a monoisotopic mass of 209.0688 g/mol .[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern can also provide structural information. For example, the loss of a methoxy group (-OCH₃) would result in a fragment at m/z 178.
Comparative Analysis: Differentiating from Alternatives
The true power of this multi-technique approach lies in its ability to distinguish the target compound from plausible alternatives, such as positional isomers.
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. sydney.edu.au [sydney.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
A Comparative Guide to Purity Assessment of Dimethyl 5-methylpyridine-2,3-dicarboxylate: Titration vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical and chemical research, the purity of intermediates like Dimethyl 5-methylpyridine-2,3-dicarboxylate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key building block, with a primary focus on classical titration techniques juxtaposed with modern chromatographic and spectroscopic methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
The Central Role of Purity in Synthesis
This compound, a substituted pyridine derivative, is a versatile intermediate in organic synthesis. The presence of impurities, whether unreacted starting materials, by-products, or degradation products, can have significant downstream consequences. Therefore, the selection of an appropriate analytical method for purity determination is a cornerstone of process development and quality control.
Purity by Titration: A Fundamental Approach
Titrimetric analysis, a cornerstone of chemical quantification, offers a cost-effective and often highly accurate method for purity assessment. For a diester and a weak base like this compound, two primary titrimetric strategies can be employed: saponification titration for the ester moieties and non-aqueous acid-base titration for the pyridine nitrogen.
Saponification Titration: Quantifying the Ester Content
This method relies on the hydrolysis of the two ester groups with a known excess of a strong base, followed by back-titration of the unreacted base with a standardized acid.[1] The ester value, which is the number of milligrams of potassium hydroxide required to saponify the esters in one gram of the substance, can be calculated from the saponification and acid values.[2][3]
-
Sample Preparation: Accurately weigh approximately 1.5-2 g of this compound into a 250-mL flask.[4]
-
Saponification: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide to the flask. Attach a reflux condenser and heat the mixture on a steam bath for 30-90 minutes to ensure complete saponification.[4]
-
Titration: Cool the solution and add 1 mL of phenolphthalein indicator. Titrate the excess potassium hydroxide with standardized 0.5 N hydrochloric acid until the pink color disappears.[4]
-
Blank Determination: Perform a blank titration under the same conditions, omitting the sample.[4]
-
Calculation: The saponification value is calculated using the formula: Saponification Value = (56.11 * (VB - VT) * N) / W where:
-
VB = volume of HCl consumed in the blank (mL)
-
VT = volume of HCl consumed in the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
56.11 is the molecular weight of KOH.[4]
-
The purity can then be calculated based on the theoretical saponification value.
Non-Aqueous Acid-Base Titration: Targeting the Pyridine Moiety
The basic nitrogen atom of the pyridine ring can be titrated in a non-aqueous solvent with a strong acid.[5] Water is avoided as it can compete with the weak base, leading to a less sharp endpoint.[5] Glacial acetic acid is a common solvent as it enhances the basicity of the pyridine.[6]
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.
-
Titrant: Use a standardized solution of perchloric acid in glacial acetic acid.
-
Indicator: A visual indicator such as crystal violet is commonly used. The endpoint is indicated by a color change from violet to yellowish-green.[7] Alternatively, a potentiometric endpoint can be used for greater accuracy.
-
Titration: Titrate the sample solution with the standardized perchloric acid until the endpoint is reached.
-
Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
Modern Alternatives: A Comparative Overview
While titration is a robust technique, it can be susceptible to interferences from acidic or basic impurities and may not be suitable for detecting low-level impurities. Modern analytical techniques offer higher specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture.[8] For this compound, a reversed-phase HPLC method with UV detection is highly suitable. This technique allows for the separation of the main compound from its impurities, providing a detailed impurity profile. The purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds.[8] Given that this compound is an ester, it is amenable to GC analysis. A flame ionization detector (FID) is commonly used, which provides a response proportional to the mass of carbon, allowing for accurate quantification of impurities.[9]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination in the pharmaceutical industry.[10][11][12] A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard of a different compound is used. The purity is determined by comparing the integral of a specific proton signal from the analyte with that of the internal standard.[13]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the availability of instrumentation.
| Parameter | Titration (Saponification/Non-Aqueous) | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Chemical reaction and stoichiometry | Differential partitioning and UV absorption | Volatilization, separation, and flame ionization | Nuclear magnetic resonance signal intensity |
| Specificity | Moderate (can be affected by acidic/basic impurities) | High (separates individual components)[8] | High (separates volatile components)[8] | Very High (structure-specific signals)[10] |
| Sensitivity | Milligram level | Microgram to nanogram level | Microgram to picogram level | Milligram level |
| Precision (%RSD) | < 1% | < 2% | < 2% | < 1%[12] |
| Analysis Time | ~1-2 hours | 15-30 minutes per sample | 20-40 minutes per sample | ~15 minutes per sample |
| Instrumentation Cost | Low | High | High | Very High |
| Throughput | Low | High | High | Moderate |
| Reference Standard | Requires standardized titrant | Requires reference standard of the analyte | Requires reference standard of the analyte | Requires certified internal standard[13] |
Conclusion: A Multi-faceted Approach to Purity Assessment
For the purity assessment of this compound, a hierarchical approach is recommended. Titration serves as an excellent, cost-effective method for routine quality control and for establishing the purity of bulk material where high concentrations of the analyte are expected. However, for in-depth impurity profiling and the detection of trace impurities, chromatographic techniques like HPLC and GC are indispensable. Quantitative NMR stands out as a primary method for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.
Ultimately, the choice of method should be guided by the intended use of the analytical data, regulatory requirements, and the available resources. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the quality and integrity of their chemical intermediates.
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 4. drugfuture.com [drugfuture.com]
- 5. Nonaqueous_titration [chemeurope.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. sips.org.in [sips.org.in]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Pyridine Dicarboxylates for the Modern Researcher
Pyridine dicarboxylates are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of carboxylate groups on the pyridine ring profoundly influences the molecule's biological activity and physicochemical properties. Consequently, the efficient and selective synthesis of these compounds is a subject of enduring interest in the chemical sciences. This guide provides an in-depth comparative analysis of the principal synthetic routes to pyridine dicarboxylates, offering a blend of theoretical understanding and practical, field-proven insights to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Classical Condensation Reactions: The Bedrock of Pyridine Synthesis
For over a century, multicomponent condensation reactions have been the cornerstone of pyridine synthesis. These methods, revered for their elegance and atom economy, construct the pyridine ring from simple, acyclic precursors in a single transformative step.
The Hantzsch Pyridine Synthesis: A Timeless Classic
First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine dicarboxylate.[4] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[5]
Mechanism and Rationale:
The reaction proceeds through a series of condensation and addition reactions. One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl intermediate. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[5][6] The final aromatization step, often driven by an oxidizing agent, provides the thermodynamic driving force for the reaction.[2]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. THE MECHANISM OF THE HANTZSCH PYRIDINE SYNTHESIS: A STUDY BY 15N AND 13C NMR SPECTROSCOPY - Lookchem [lookchem.com]
A Researcher's Guide to the Spectroscopic Comparison of Pyridine Dicarboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Pyridine dicarboxylates, a class of compounds with significant applications in medicinal chemistry and materials science, exist as six structural isomers, each possessing unique physicochemical properties that influence their biological activity and material characteristics. Distinguishing between these isomers—quinolinic acid (2,3-), lutidinic acid (2,4-), isocinchomeronic acid (2,5-), dipicolinic acid (2,6-), cinchomeronic acid (3,4-), and dinicotinic acid (3,5-)—is a frequent analytical challenge. This guide provides an in-depth spectroscopic comparison, offering experimental data and theoretical insights to facilitate their unambiguous identification.
The Structural Landscape of Pyridine Dicarboxylate Isomers
The position of the two carboxylic acid groups on the pyridine ring dictates the molecule's symmetry, electronic distribution, and steric environment. These differences are the fundamental reasons for their distinct spectroscopic signatures.
Caption: The six structural isomers of pyridine dicarboxylic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) on the pyridine ring are exquisitely sensitive to the electron-withdrawing effects of the carboxylic acid groups and the nitrogen heteroatom.
¹H NMR Spectroscopy: Unraveling Proton Environments
The pyridine ring protons typically resonate in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom and the carboxylic acid groups are electron-withdrawing, which deshields the ring protons, causing them to appear at a lower field (higher ppm) compared to benzene (δ 7.26 ppm). The protons alpha to the nitrogen are the most deshielded.
Key Differentiating Features in ¹H NMR:
-
Symmetry: The symmetry of the isomer is readily apparent. For example, the highly symmetric 2,6- and 3,5-isomers will show simpler spectra with fewer unique proton signals than their asymmetric counterparts.
-
Chemical Shifts: The proximity of a proton to the electron-withdrawing carboxylic acid groups significantly influences its chemical shift. Protons ortho to a carboxyl group are more deshielded than those in meta or para positions.
-
Coupling Constants: The coupling patterns (splitting of signals) reveal the connectivity of the protons on the ring, providing further structural confirmation.
| Isomer | Proton Signals and Approximate Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 2,3- (Quinolinic Acid) | Three distinct aromatic protons. |
| 2,4- (Lutidinic Acid) | Three distinct aromatic protons. |
| 2,5- (Isocinchomeronic Acid) | Three distinct aromatic protons. For example, signals can be found around δ 9.19, 8.45, and 8.18 ppm.[2] |
| 2,6- (Dipicolinic Acid) | Due to symmetry, there are two equivalent protons at the 3 and 5 positions and one proton at the 4 position, resulting in two signals. For instance, signals can appear around δ 8.29 and 8.24 ppm.[3] |
| 3,4- (Cinchomeronic Acid) | Three distinct aromatic protons. |
| 3,5- (Dinicotinic Acid) | Two equivalent protons at the 2 and 6 positions and one proton at the 4 position, leading to two signals. |
Note: Chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide complementary information. The carbons directly attached to the nitrogen and the carboxylic acid groups are significantly deshielded.
Key Differentiating Features in ¹³C NMR:
-
Symmetry: As with ¹H NMR, the number of unique carbon signals reflects the symmetry of the isomer.
-
Chemical Shifts of Carboxyl Carbons: The chemical shifts of the carboxyl carbons typically appear in the range of 165-175 ppm. Their exact position can be influenced by intramolecular hydrogen bonding and steric effects.
-
Chemical Shifts of Ring Carbons: The positions of the carboxylic acid groups have a pronounced effect on the chemical shifts of the ring carbons.
| Isomer | Approximate ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 2,3- (Quinolinic Acid) | Six distinct ring carbon signals and two carboxyl signals. |
| 2,4- (Lutidinic Acid) | Six distinct ring carbon signals and two carboxyl signals. |
| 2,5- (Isocinchomeronic Acid) | Six distinct ring carbon signals and two carboxyl signals. |
| 2,6- (Dipicolinic Acid) | Due to symmetry, three unique ring carbon signals and one carboxyl signal. |
| 3,4- (Cinchomeronic Acid) | Six distinct ring carbon signals and two carboxyl signals. |
| 3,5- (Dinicotinic Acid) | Three unique ring carbon signals and one carboxyl signal. For example, ring carbons can be found around δ 140, 132, and 128 ppm, with the carboxyl carbon around 165 ppm. |
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra of pyridine dicarboxylate isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is excellent for confirming the presence of the key functional groups: the carboxylic acid O-H and C=O bonds, and the C=N and C=C bonds of the pyridine ring.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretch: A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption appears between 1680-1725 cm⁻¹. The exact position is sensitive to hydrogen bonding and conjugation with the aromatic ring. Isomers with carboxylic acid groups at the 2- and 6-positions may exhibit different C=O stretching frequencies due to potential intramolecular interactions with the ring nitrogen.
-
C=N and C=C Stretches: These absorptions from the pyridine ring are found in the 1400-1600 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions that is unique to each isomer, serving as a molecular "fingerprint."
| Isomer | Characteristic IR Absorption Bands (cm⁻¹) |
| 2,3- (Quinolinic Acid) | Broad O-H, strong C=O, and ring vibrations. |
| 2,4- (Lutidinic Acid) | Broad O-H, strong C=O, and characteristic fingerprint region. |
| 2,5- (Isocinchomeronic Acid) | Broad O-H, strong C=O, and distinct ring stretching modes. |
| 2,6- (Dipicolinic Acid) | Broad O-H, strong C=O (around 1689 cm⁻¹), and C-N/C-C-N vibrations (around 1572 and 1079 cm⁻¹).[4] |
| 3,4- (Cinchomeronic Acid) | Broad O-H, strong C=O, and a unique pattern in the fingerprint region. |
| 3,5- (Dinicotinic Acid) | Broad O-H, strong C=O, and characteristic ring deformation bands. |
Experimental Protocol for FTIR Spectroscopy
Caption: A standard procedure for obtaining an FTIR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For all pyridine dicarboxylate isomers, the nominal molecular weight is 167 g/mol .
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observed at m/z 167.
-
Fragmentation Pattern: The primary fragmentation pathways involve the loss of water (M-18), a hydroxyl radical (M-17), and a carboxyl group (M-45). The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting fragments. For example, isomers with a carboxyl group at the 2-position may show a prominent loss of CO₂ due to the "ortho effect," where the adjacent nitrogen atom can stabilize the resulting fragment.
Common Fragments Observed in the Mass Spectra of Pyridine Dicarboxylates:
| m/z | Possible Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 149 | [M - H₂O]⁺ |
| 150 | [M - OH]⁺ |
| 123 | [M - CO₂]⁺ or [M - COOH + H]⁺ |
| 122 | [M - COOH]⁺ |
| 105 | [M - CO₂ - H₂O]⁺ |
| 78 | Pyridine radical cation |
The derivatization of the carboxylic acid groups, for example, by forming trimethylsilyl (TMS) esters, can be used in conjunction with gas chromatography-mass spectrometry (GC-MS) for improved separation and analysis. However, it has been noted that the TMS derivatives of the 2,3-, 2,5-, and 2,6-isomers can rearrange to give identical mass spectra, which should be considered during analysis.[5]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: A simplified workflow for electron ionization mass spectrometry.
UV-Vis Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are influenced by the substitution pattern.
Key Differentiating Features in UV-Vis Spectroscopy:
-
Absorption Maxima (λmax): The isomers will likely have slightly different λmax values due to the varying effects of the carboxyl groups on the electronic structure of the pyridine ring. A study of all six isomers indicated that their UV absorption spectra are indeed distinct.[6] For example, the UV-Vis spectrum of 2,3-pyridinedicarboxylic acid shows a distinct absorption maximum.[2]
-
Molar Absorptivity (ε): The intensity of the absorption bands will also differ among the isomers.
-
Solvent and pH Effects: The UV-Vis spectra of these compounds can be sensitive to the solvent and the pH of the solution, as protonation of the pyridine nitrogen or deprotonation of the carboxylic acid groups will alter the electronic structure. For instance, the self-association of dipicolinic acid in aqueous solution at different pH values has been studied using UV spectroscopy, revealing changes in molar absorptivity.[7]
| Isomer | Approximate UV Absorption Maxima (λmax, nm) |
| 2,3- (Quinolinic Acid) | ~265 nm |
| 2,4- (Lutidinic Acid) | ~270 nm |
| 2,5- (Isocinchomeronic Acid) | ~275 nm |
| 2,6- (Dipicolinic Acid) | ~270 nm |
| 3,4- (Cinchomeronic Acid) | ~260 nm |
| 3,5- (Dinicotinic Acid) | ~260 nm |
Note: These are approximate values and can vary based on experimental conditions.
Conclusion
The six isomers of pyridine dicarboxylic acid, while sharing the same molecular formula, are distinct chemical entities with unique spectroscopic fingerprints. A multi-technique approach, combining NMR, IR, mass spectrometry, and UV-Vis spectroscopy, provides a robust and definitive means of identification. By carefully analyzing the symmetry, chemical shifts, coupling patterns, characteristic absorptions, and fragmentation patterns, researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their research and the quality of their products.
References
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 3. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 7. Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for Imidazolinone Herbicide Intermediates
Abstract
The synthesis of imidazolinone herbicides is a multi-step process where the purity and concentration of intermediates are critical determinants of final product yield and safety. Consequently, robust analytical oversight is not merely a quality control measure but a fundamental component of process optimization and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the characterization and quantification of imidazolinone herbicide intermediates. We will dissect the underlying principles of cornerstone techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and explain the causality behind experimental choices, from sample preparation to data analysis. This document is designed for researchers, process chemists, and quality assurance professionals seeking to implement and validate fit-for-purpose analytical systems grounded in scientific integrity and authoritative standards.
Introduction: The Analytical Imperative in Imidazolinone Synthesis
Imidazolinone herbicides function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, contributing to their low mammalian toxicity.[1] The synthesis of these complex molecules involves several intermediate compounds. Inadequate control over these intermediates can lead to impurity formation, reduced yield, and potential environmental concerns. Therefore, validated analytical methods are crucial for:
-
Process Monitoring: Tracking the consumption of reactants and the formation of intermediates and final products in real-time.
-
Purity Assessment: Quantifying impurities and byproducts that may affect product efficacy or toxicity.
-
Residue Analysis: Detecting trace levels of intermediates in environmental matrices like soil and water, which is essential for safety and regulatory adherence.[2][3]
This guide focuses on the practical application and comparative performance of the most effective analytical techniques employed for this purpose.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. Imidazolinones are generally polar, non-volatile, and thermally labile, which makes liquid chromatography the most suitable separation technique.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the routine quantitative analysis of imidazolinone intermediates during synthesis.[1] Its ability to separate components in a complex reaction mixture makes it ideal for assessing reaction progress and purity.[1]
-
Principle & Causality: Reversed-phase chromatography, typically using a C18 column, is the most common modality. The separation is based on the differential partitioning of analytes between the nonpolar stationary phase (C18) and a polar mobile phase. Since imidazolinones possess chromophores (light-absorbing chemical structures), a UV detector can be used for quantification, often set around 240-254 nm.[1][6] The pH of the mobile phase is a critical parameter, as the ionization state of imidazolinones affects their polarity and thus their retention time on the column.[4]
-
Strengths: Robust, cost-effective, and excellent for quantifying major components in relatively clean samples like reaction mixtures.
-
Limitations: Lacks the sensitivity and selectivity required for trace residue analysis in complex environmental or biological matrices. Co-eluting impurities can interfere with quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level detection and confirmation, LC-MS/MS is the gold standard. It couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[1]
-
Principle & Causality: After separation by LC, analytes are ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar molecules like imidazolinones.[7] The tandem mass spectrometer then isolates a specific parent ion (the molecular ion of the intermediate), fragments it, and detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, effectively filtering out background noise from the matrix and allowing for confident quantification at parts-per-billion (ppb) levels.[1][2]
-
Strengths: Unmatched sensitivity and selectivity, making it the definitive choice for residue analysis in soil, water, and food products.[3][4][8] It provides structural confirmation, adding a high degree of confidence to the results.
-
Limitations: Higher initial and operational costs compared to HPLC-UV. Method development can be more complex, and it is susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the target analyte.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for imidazolinones due to their low volatility, GC-MS can be employed, particularly after a derivatization step.
-
Principle & Causality: Derivatization (e.g., methylation) is required to convert the non-volatile imidazolinone molecules into more volatile compounds suitable for GC analysis.[2] Once volatilized, they are separated in the GC column and detected by a mass spectrometer.
-
Strengths: Offers high chromatographic resolution.
-
Limitations: The mandatory derivatization step adds complexity, time, and potential for error to the workflow, making LC-based methods a more direct and preferred approach.[2]
The Foundation of Trust: Analytical Method Validation
A method is only reliable if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[9] The core parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[10]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[10][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Caption: A typical workflow for analytical method validation based on ICH guidelines.
Performance Comparison of Validated Methods
The following table summarizes performance data from published, validated methods for the analysis of imidazolinone herbicides and their intermediates across various matrices. This allows for an objective comparison to guide method selection.
| Analyte(s) | Matrix | Analytical Technique | Recovery (%) | RSD (%) | LOQ | Reference |
| Imazapyr, Imazethapyr, etc. | Groundwater | LC-UV | >89% | 4.1 - 6.8% | 30-39 ng/L | [6] |
| Imazapyr, Imazethapyr, etc. | Groundwater | LC-MS | N/A | N/A | 4-7 ng/L | [6][14] |
| Imazapyr, Imazethapyr, etc. | Soil | LC-MS | 87 - 95% | N/A | 0.05-0.1 ng/g | [6][14] |
| Imazethapyr | Soil | LC-MS/MS | 92% (avg) | 9.7% | 1-50 ppb (fortified) | [2] |
| 7 Imidazolinones | Livestock Products | UHPLC-MS/MS | 76.1 - 110.6% | <20% | 0.01 mg/kg | [4][15][16] |
| Imazapic, Imazapyr, Imazethapyr | Soil | UHPLC-MS/MS | 70 - 93% | ≤17% | 5.0 µg/kg | [3] |
| 5 Imidazolinones | Sunflower & Soil | GC-MS | 89 - 105% | 0.5 - 3.5% | 0.03-0.46 µg/L | [17] |
| Imazapyr, Imazamox | Plant-based Milks | Capillary Electrophoresis | N/A (REP > 11%) | N/A | 1.00 µg/L | [18] |
N/A: Not Available in the cited source. RSD: Relative Standard Deviation. LOQ: Limit of Quantification. REP: Relative Error of Prediction.
Validated Experimental Protocols
Trustworthy data originates from meticulously executed protocols. The following sections provide detailed, step-by-step methodologies for the extraction and analysis of imidazolinone intermediates.
Protocol 1: Sample Preparation from Soil using SPE
This protocol is a robust method for extracting imidazolinone residues from complex soil matrices prior to LC-MS analysis. The causality behind this multi-step cleanup is the removal of humic acids and other interferences that can suppress ionization in the mass spectrometer.
Caption: Workflow for Solid-Phase Extraction (SPE) of imidazolinones from soil.
Methodology:
-
Extraction: Weigh 50 g of soil into a flask and extract with 0.5N NaOH solution.[19]
-
Acidification & Clarification: Take an aliquot of the extract and acidify it to precipitate humic acids. Centrifuge the mixture to pellet the solids.[19]
-
Initial Cleanup: Load the supernatant onto a preconditioned tC18 Solid-Phase Extraction (SPE) cartridge. Elute the analytes with ethyl acetate.[19]
-
Tandem SPE Cleanup: For further purification, use a tandem arrangement of a strong-anion-exchange (SAX) SPE cartridge followed by a strong-cation-exchange (SCX) SPE cartridge.[19]
-
Elution: Elute the target imidazolinone analytes from the SCX cartridge using a saturated solution of KCl in methanol.[19]
-
Desalting: Pass the eluate through an RP-102 SPE cartridge to remove salts, which can interfere with MS detection.[19]
-
Final Preparation: Evaporate the final eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol describes a standard method for monitoring the progress of a synthesis reaction. The choice of a C18 column and an acidic mobile phase is based on the physicochemical properties of typical imidazolinone compounds.[1]
Caption: General workflow for quantitative analysis by HPLC-UV.
Methodology:
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to a concentration within the expected calibration range. Filter through a 0.22 µm syringe filter.
-
HPLC System & Conditions:
-
Column: Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% formic or acetic acid to maintain a low pH (e.g., 2.8).[1] The acidic modifier ensures consistent protonation of the analytes, leading to sharp, reproducible peaks.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.[1]
-
-
Calibration: Prepare a series of calibration standards of the intermediate of interest in the mobile phase. Inject these standards from lowest to highest concentration to generate a calibration curve of peak area versus concentration.
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the prepared sample.
-
Quantification: Identify the peak corresponding to the intermediate by its retention time compared to a pure standard. Integrate the peak area and calculate the concentration in the sample using the linear regression equation from the calibration curve.[1]
Conclusion
The selection of an analytical method for imidazolinone herbicide intermediates is a critical decision that balances the need for sensitivity, selectivity, cost, and throughput. For routine in-process control where analyte concentrations are high, HPLC-UV offers a robust, reliable, and cost-effective solution. For applications demanding the highest sensitivity and confirmatory identification, such as trace residue analysis in environmental or food matrices, LC-MS/MS is unequivocally the superior technique. While GC-MS is a viable option, the requirement for derivatization makes it less direct than LC-based approaches. The foundation for any chosen method is a thorough validation protocol, adhering to international standards like those from ICH, which ensures the data is scientifically sound and defensible. By understanding the principles behind each technique and the rationale for specific experimental parameters, researchers can confidently develop and deploy analytical methods that are truly fit for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A simple and efficient method for imidazolinone herbicides determination in soil by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. publications.iupac.org [publications.iupac.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pfigueiredo.org [pfigueiredo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combining capillary electrophoresis and chemometric tools for the straightforward determination of imidazolinone herbicides in plant-based milks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Multiresidue Determination and Confirmation of Imidazolinone Herbicides in Soil by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Impurity Profiling and Identification of Dimethyl 5-methylpyridine-2,3-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of Dimethyl 5-methylpyridine-2,3-dicarboxylate, a key building block in the synthesis of various pharmaceutical agents. Adhering to the principles of scientific integrity, this document outlines not just the "how," but the critical "why" behind experimental choices, grounded in established regulatory frameworks and field-proven insights.
The Imperative of Impurity Profiling in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][2][3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][4][5] Therefore, a robust impurity profiling strategy is not merely a quality control measure but a fundamental component of the drug development process.
This compound, as a pyridine derivative, can be susceptible to various process-related and degradation impurities. A thorough understanding of its impurity profile is essential to ensure the quality and consistency of the final API.
Anticipating Impurities: A Synthesis and Degradation Perspective
A logical starting point for impurity profiling is to understand the potential sources of impurities. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.
While specific proprietary synthesis routes for this compound may vary, pyridine dicarboxylates are often synthesized via reactions such as the Hantzsch pyridine synthesis or oxidation of corresponding quinoline precursors.[6] Potential process-related impurities could include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents.
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
By-products: Resulting from side reactions inherent to the synthetic chemistry.
-
Isomers: Positional isomers of the methyl and carboxylate groups on the pyridine ring.
Forced degradation studies are a critical tool to predict and identify potential degradation products that may form under various stress conditions.[7][8][9] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11] For this compound, potential degradation pathways could involve hydrolysis of the ester groups to the corresponding carboxylic acids or degradation of the pyridine ring itself.
A Multi-faceted Analytical Approach: The Experimental Workflow
A comprehensive impurity profiling strategy relies on a combination of high-resolution separation techniques and sensitive detection methods. The following workflow provides a robust framework for the identification and quantification of impurities in this compound.
Figure 1: A comprehensive workflow for the impurity profiling of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and resolution for impurity detection. Here, we compare the three most relevant techniques for this application.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical impurity analysis due to its versatility and robustness.
Experimental Protocol: RP-HPLC-UV Method
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Rationale: The C18 stationary phase provides excellent retention for the moderately polar this compound and its potential impurities. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Phosphoric acid is used as a mobile phase modifier to improve peak shape and resolution. UV detection at 270 nm is chosen based on the chromophoric nature of the pyridine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides molecular weight information and fragmentation patterns crucial for structural elucidation.
Experimental Protocol: LC-MS Method
-
LC System: Utilize the same HPLC conditions as the RP-HPLC-UV method.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ESI mode is typically suitable for pyridine compounds.
-
Mass Range: Scan from m/z 50 to 1000.
-
Fragmentation: Perform tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns.
Rationale: High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities, significantly narrowing down the possibilities for their chemical structures. The fragmentation data from MS/MS provides the final pieces of the puzzle for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may not be amenable to LC-MS analysis. This can include residual solvents and certain low molecular weight by-products.
Experimental Protocol: GC-MS Method
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary for polar impurities.
Rationale: The temperature program allows for the separation of compounds with a range of boiling points. EI at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Performance Comparison of Analytical Techniques
The following table provides a comparative summary of the performance of the described analytical techniques for the impurity profiling of this compound. The data presented is based on typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC-UV | LC-MS | GC-MS |
| Primary Application | Quantification of known and unknown impurities | Identification of unknown impurities | Analysis of volatile and semi-volatile impurities |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.001% (for suitable analytes) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.003% (for suitable analytes) |
| Linearity (R²) | >0.999 | >0.995 | >0.995 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Specificity | Good, but co-elution is possible | Excellent, based on mass-to-charge ratio | Excellent, based on mass-to-charge ratio |
| Identification Capability | Limited (based on retention time) | Excellent (molecular weight and fragmentation) | Excellent (fragmentation patterns and library matching) |
Logical Framework for Impurity Identification
The identification of an unknown impurity is a systematic process that integrates data from multiple analytical techniques.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. mca.gm [mca.gm]
- 6. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jddtonline.info [jddtonline.info]
- 11. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of Pyridine Dicarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the single-crystal X-ray diffraction analysis of pyridine dicarboxylate (PDC) derivatives. This guide moves beyond simple procedural lists to delve into the causal relationships between molecular structure, experimental choices, and crystallographic outcomes. Pyridine dicarboxylic acids are a fundamentally important class of compounds, acting as versatile building blocks in coordination chemistry, the development of metal-organic frameworks (MOFs), and as key scaffolds in pharmaceuticals.[1] Understanding their three-dimensional structure at the atomic level is paramount to harnessing their full potential.
This guide is structured to provide a comparative analysis, focusing on how the seemingly subtle change in carboxylate group positioning (isomerism) dramatically influences supramolecular assembly. We will examine the distinct behaviors of key isomers, provide field-tested experimental protocols, and offer insights to help you navigate the path from powder to a publication-quality crystal structure.
Part 1: The Decisive Role of Isomerism in Crystal Engineering
The defining characteristic of a pyridine dicarboxylic acid is the position of its two carboxylate groups on the pyridine ring. This arrangement dictates the molecule's geometry, its potential as a ligand for metal ions, and the hydrogen bonding motifs it can form. These factors, in turn, govern the entire crystal packing and the resulting solid-state architecture. To illustrate this, we will compare two of the most studied isomers: 2,6-pyridinedicarboxylic acid (dipicolinic acid) and 3,5-pyridinedicarboxylic acid.
2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid): The Pincer Ligand
Dipicolinic acid is perhaps the most well-known isomer, characterized by its two carboxylate groups flanking the nitrogen atom.
-
Structural Causality: This C2v symmetric arrangement creates a powerful tridentate "pincer" or chelating site involving the nitrogen and two carboxylate oxygens.[2] When coordinating to a metal center, it readily forms stable, five-membered chelate rings. This predictable coordination behavior makes it a favorite in the design of discrete molecular complexes and coordination polymers.[3][4]
-
Hydrogen Bonding & Packing: In its hydrated, non-coordinated form, the molecule arranges in layers. Each molecule is linked to its neighbors through hydrogen bonds to form chains, and these chains are further linked by water molecules that hydrogen-bond to the pyridine nitrogen.[2] The bulky nature of the adjacent carboxyl groups can sterically hinder the nitrogen atom, influencing which potential hydrogen bond acceptors are utilized.[2]
3,5-Pyridinedicarboxylic Acid: The Rigid Linker
In contrast, the 3,5-isomer presents a completely different geometric and electronic profile.
-
Structural Causality: The carboxylate groups are positioned opposite each other, creating a rigid, linear-type linker. It cannot chelate a single metal ion in the same pincer fashion as dipicolinic acid. Instead, it typically acts as a bridging ligand, using its carboxylate groups to connect two different metal centers. This property is extensively exploited in the construction of extended 2D and 3D metal-organic frameworks.[5][6][7]
-
Supramolecular Networks: The divergent nature of the carboxylate groups promotes the formation of infinite networks. For example, in a copper-imidazole complex, the 3,5-pyridinedicarboxylate ligand bridges copper atoms to form a 2D layered structure.[5][6] The final dimensionality and topology of these networks can be further influenced by the choice of metal ion and the presence of other ancillary ligands.[8][9]
Comparative Crystallographic Data
The structural differences dictated by isomerism are clearly reflected in their crystallographic parameters. The table below summarizes typical findings for the uncoordinated acids and representative metal complexes, demonstrating the profound impact of substituent position.
| Parameter | 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid) | 3,5-Pyridinedicarboxylic Acid | Causality & Expert Insight |
| Typical Role | Tridentate Chelator | Bridging Linker | The ortho positioning in 2,6-PDA facilitates pincer-like coordination to a single metal center. The meta positioning in 3,5-PDA creates divergent coordination vectors, ideal for building extended networks. |
| Resulting Structure | Discrete molecules or 1D chains[4] | 2D or 3D MOFs/Coordination Polymers[5][7][8] | Chelation often leads to saturated coordination spheres, limiting dimensionality. Bridging ligands naturally propagate the structure in multiple dimensions. |
| Example Space Group | P2₁2₁2₁ (for monohydrate)[2] | Pnma (for a Cu-Imidazole complex)[5][6] | The inherent symmetry of the molecule and the dominant intermolecular forces (e.g., hydrogen bonding vs. coordination bonds) guide the selection of the most stable packing arrangement, reflected in the space group. |
| Key Interactions | Intramolecular H-bonding, chelation | Intermolecular coordination, π-π stacking | In 2,6-PDA, the proximity of the groups allows for intramolecular interactions. In 3,5-PDA, the rigid, planar structure is more conducive to intermolecular π-π stacking between pyridine rings in the extended lattice. |
Part 2: From Powder to Structure: A Self-Validating Experimental Workflow
Obtaining a high-quality crystal structure is the ultimate validation of experimental technique. Each step, from crystallization to data processing, must be performed with a clear understanding of the underlying principles. A flawed crystal or poor data collection strategy cannot be salvaged by even the most powerful software.[10][11]
The Foundational Step: Growing High-Quality Single Crystals
The single most critical bottleneck in any crystallographic study is the growth of a suitable crystal.[12] The ideal crystal for diffraction should be a single, well-formed entity, free of cracks and inclusions, typically between 0.1 and 0.3 mm in size.[13] The goal of any crystallization method is to bring a solution to a state of supersaturation slowly and controllably, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.[14]
Below are two trusted, field-proven protocols. The key to success is patience and minimizing mechanical disturbances.[15]
This is the simplest and most common method for compounds that are stable and have moderate solubility.[13][14]
-
Principle of Causality: This technique relies on gradually increasing the concentration of the solute past its saturation point as the solvent slowly evaporates. The slow pace is crucial to allow for the formation of a few nucleation sites, which then grow into large, well-ordered crystals.[14]
-
Step-by-Step Methodology:
-
Purity First: Ensure your compound is as pure as possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[16]
-
Solvent Screening: In a series of small vials, test the solubility of your compound (a few mg) in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.[15]
-
Prepare a Near-Saturated Solution: Dissolve the compound in the chosen solvent, warming gently if necessary to achieve full dissolution.
-
Filter: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.[15]
-
Cover and Wait: Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This restricts the rate of evaporation.
-
Isolate: Place the vial in a quiet, vibration-free location (e.g., a separate cupboard, not next to a vacuum pump) and leave it undisturbed for several days to weeks.[13][15]
-
This is arguably the most successful method, especially when only small amounts of material are available.[13][16]
-
Principle of Causality: This method uses two solvents: a "solvent" in which your compound is soluble, and a miscible "anti-solvent" or "precipitant" in which it is insoluble.[14][16] The anti-solvent has a higher vapor pressure and slowly diffuses into the solution of your compound, reducing the compound's solubility and inducing crystallization.
-
Step-by-Step Methodology:
-
Prepare the Inner Vial: Dissolve your compound in a minimal amount of the "solvent" (e.g., THF, chloroform, methanol) in a small, open vial (e.g., 2 mL).
-
Prepare the Outer Chamber: Place this inner vial inside a larger jar or beaker (the "chamber"). Add a larger volume of the "anti-solvent" (e.g., pentane, diethyl ether, hexane) to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.[16]
-
Seal and Wait: Seal the outer chamber tightly. The volatile anti-solvent will slowly diffuse into the inner vial's solution.
-
Observe: Over time, crystals should form in the inner vial as the solvent system becomes less favorable for your compound. This process can be slowed down by placing the entire apparatus in a refrigerator.[16]
-
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, the next phase is to analyze it using a diffractometer. Single-crystal XRD is a powerful technique that provides precise details about the three-dimensional arrangement of atoms.[17][18]
-
Principle of Causality: A crystal is a three-dimensional lattice of atoms. When a beam of X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Because the atoms are in a regular, repeating array, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots.[17][19] The geometry and intensity of these spots contain all the information needed to determine the atomic arrangement.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop. Cryo-cooling (typically to 100 K) is standard practice to minimize atomic vibrations and radiation damage during data collection.[19]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer, which allows it to be rotated with high precision. An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[17]
-
Data Collection: The crystal is slowly rotated while being irradiated. A detector (like a CCD or IP detector) collects a series of diffraction images at different rotation angles.[10][19] A complete dataset consists of hundreds of these images, capturing the diffraction pattern from all possible crystal orientations.
-
Data Processing: Specialized software is used to process the raw images.[11][17] This involves:
-
Indexing: Determining the unit cell dimensions and crystal lattice type from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each diffraction spot on every image.[19]
-
Scaling and Merging: Correcting the intensities for experimental variations and merging data from multiple images to create a final reflection file.[11]
-
-
Structure Solution and Refinement: The final data file is used with programs like SHELXL or Olex2 to solve the phase problem, build an atomic model of the molecule, and refine this model against the experimental data to achieve the best possible fit.[17]
Conclusion
The crystallographic analysis of pyridine dicarboxylate derivatives is a powerful demonstration of structure-property relationships. The choice of isomer is not a trivial detail; it is the primary design element that dictates the potential for chelation versus network formation, ultimately controlling the supramolecular architecture. For the researcher, success hinges not only on understanding these design principles but also on the meticulous application of experimental protocols. By carefully controlling crystallization conditions to favor slow, ordered growth and by employing a systematic approach to data collection and processing, one can reliably translate a white powder into a detailed, three-dimensional atomic map, unlocking insights crucial for materials science and drug development.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 15. How To [chem.rochester.edu]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. rigaku.com [rigaku.com]
- 19. xtal.iqf.csic.es [xtal.iqf.csic.es]
Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of Dimethyl 5-methylpyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted pyridine derivatives is a cornerstone of medicinal chemistry and drug development. Among these, Dimethyl 5-methylpyridine-2,3-dicarboxylate stands as a valuable building block for more complex molecular architectures. The efficiency of its synthesis directly impacts the feasibility and cost-effectiveness of downstream applications. This guide provides a comparative analysis of synthetic routes to this key intermediate, offering a deep dive into a classical multi-step approach and exploring modern, more streamlined alternatives.
Introduction
This compound, with its specific substitution pattern, offers multiple reactive sites for further chemical transformations. Its utility as a precursor in the synthesis of novel therapeutic agents necessitates the development of efficient and scalable synthetic methodologies. This guide will dissect a traditional and robust two-step synthesis involving the oxidation of a quinoline precursor followed by esterification. We will then contrast this with emerging one-pot and catalytic strategies that promise improved atom economy, reduced reaction times, and milder conditions.
Classical Two-Step Synthesis: Oxidation and Esterification
A well-established and reliable method for the synthesis of the target molecule's core structure, 5-methylpyridine-2,3-dicarboxylic acid, involves the oxidative cleavage of a substituted quinoline. This is followed by a classical Fischer esterification to yield the desired dimethyl ester.
Method 1: Synthesis of 5-Methylpyridine-2,3-dicarboxylic Acid via Nitric Acid Oxidation
This method relies on the potent oxidizing power of nitric acid to break open the benzene ring of a quinoline derivative, yielding the pyridine dicarboxylic acid.
Causality of Experimental Choices: The choice of 3-methyl-8-hydroxyquinoline as the starting material is strategic. The electron-donating hydroxyl group activates the quinoline system towards oxidation, while the methyl group at the 3-position ultimately becomes the methyl substituent at the 5-position of the resulting pyridine ring. Nitric acid is a strong and cost-effective oxidizing agent suitable for this transformation. The reaction temperature is carefully controlled to ensure complete oxidation while minimizing side reactions and decomposition.
Detailed Experimental Protocol:
-
In a suitable reaction vessel, 3-methyl-8-hydroxyquinoline (15.9 g, 0.10 mol) is dissolved in dichloromethane.
-
This solution is slowly added dropwise to 70% nitric acid (126 g, 1.8 mol) at a temperature maintained between 80°C and 100°C over a period of 1 hour with continuous stirring.[1]
-
The generated gases are safely scrubbed and vented.
-
The reaction mixture is then heated at 100°C to 105°C for 4 hours.[1]
-
After cooling to 85°C, the mixture is treated with 88% formic acid for 20 minutes and heating is continued at 85°C to 95°C for an additional 30 minutes.[1]
-
The reaction solution is cooled to 0°C, stirred for 1 hour, and then filtered.
-
The collected solid is washed with acetone and dried to yield 5-methylpyridine-2,3-dicarboxylic acid.
Quantitative Data:
Method 2: Fischer Esterification to this compound
The di-acid obtained from the oxidation step is then converted to the corresponding dimethyl ester via Fischer esterification, a classic acid-catalyzed reaction with an alcohol.
Causality of Experimental Choices: Fischer esterification is an equilibrium-driven process.[2][3][4] To favor the formation of the ester, a large excess of the alcohol (methanol in this case) is typically used. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4][5] The removal of water, a byproduct of the reaction, can also be employed to drive the equilibrium towards the product.[5]
Detailed Experimental Protocol:
-
To a solution of 5-methylpyridine-2,3-dicarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated at reflux for a specified period, typically several hours, to allow the reaction to reach equilibrium.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Expected Quantitative Data (based on general Fischer Esterification):
-
Yield: Typically ranges from moderate to high, depending on the specific conditions and the efficiency of water removal.
-
Purity: Can be high after purification.
Modern Synthetic Approaches: Towards Greener and More Efficient Syntheses
While the classical two-step method is robust, it involves harsh reagents like nitric acid and can be time-consuming. Modern organic synthesis strives for more efficient, environmentally friendly, and atom-economical processes. One-pot multicomponent reactions and novel catalytic systems are at the forefront of these efforts.
Alternative 1: One-Pot Multicomponent Synthesis of Substituted Pyridines
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts.[6][7][8] While a specific one-pot synthesis for this compound is not extensively detailed in the literature, related methodologies for polysubstituted pyridines provide a blueprint for potential development.
Conceptual Experimental Protocol (Hypothetical, based on related literature):
A one-pot reaction could potentially involve the condensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source in an alcoholic solvent.[9] This approach, a modification of the Bohlmann-Rahtz reaction, can proceed under mild conditions without the need for a strong acid catalyst.[6][9]
Potential Advantages:
-
Increased Efficiency: Combines multiple steps into a single operation.
-
Atom Economy: Incorporates a larger proportion of the starting materials into the final product.
-
Milder Conditions: Often avoids the use of harsh acids and high temperatures.
Challenges:
-
Regioselectivity: Controlling the precise arrangement of substituents can be challenging in MCRs.
-
Substrate Scope: The reaction may not be general for all desired substitution patterns.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Two-Step Synthesis | Modern One-Pot Synthesis (Projected) |
| Starting Materials | 3-methyl-8-hydroxyquinoline, Nitric Acid, Methanol | Simple acyclic precursors (e.g., dicarbonyls, alkynones) |
| Number of Steps | Two distinct synthetic operations | One-pot reaction |
| Reaction Conditions | Harsh (conc. nitric acid, high temp.) | Generally milder |
| Yield | Moderate to good (e.g., ~58% for the di-acid) | Potentially high, but substrate-dependent |
| Atom Economy | Lower due to the use of a stoichiometric strong oxidant | Higher |
| Environmental Impact | Use of corrosive and hazardous reagents | Potentially greener, depending on catalysts and solvents |
| Scalability | Established, but may require specialized equipment for safety | Potentially scalable, but may require optimization |
Experimental Workflows and Diagrams
To visualize the synthetic pathways, the following diagrams are provided in DOT language.
Caption: Classical two-step synthesis of this compound.
Caption: Conceptual one-pot synthesis of this compound.
Conclusion and Future Outlook
The classical two-step synthesis of this compound via oxidation of a quinoline precursor followed by Fischer esterification remains a viable and well-documented method. It offers good yields and high purity for the intermediate dicarboxylic acid. However, the use of harsh reagents and the multi-step nature of the process present drawbacks in terms of safety, environmental impact, and overall efficiency.
The development of modern synthetic methodologies, particularly one-pot multicomponent reactions, holds significant promise for a more streamlined and sustainable synthesis of this important pyridine derivative. While a specific, optimized one-pot protocol for the title compound is yet to be widely reported, the principles demonstrated in related syntheses provide a clear direction for future research. Further investigation into novel catalytic systems and the refinement of multicomponent strategies will undoubtedly lead to more efficient, cost-effective, and environmentally benign routes to this compound and other valuable polysubstituted pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of Dimethyl 5-methylpyridine-2,3-dicarboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are grounded in established safety principles for pyridine derivatives and regulatory standards for hazardous waste management.
Hazard Assessment: Understanding the Risk Profile
Pyridine and its derivatives are generally characterized by their potential flammability, toxicity, and irritant properties.[2] The SDS for the close analog, Dimethyl pyridine-2,3-dicarboxylate, identifies it as a hazardous chemical that causes skin and serious eye irritation.[1] Therefore, it is imperative to handle this compound and any associated waste with a high degree of caution.
Key Hazard Considerations:
| Hazard Category | Associated Risk | Rationale |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Pyridine derivatives can be toxic.[2] |
| Irritation | Causes skin and serious eye irritation. | Based on data for analogous compounds.[1][3] |
| Flammability | Potential for flammability, especially in solution. | Pyridine itself is a flammable liquid.[4][5] |
| Environmental | Potential for environmental harm if not disposed of correctly. | Pyridine waste is considered hazardous.[6] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Disposal must always be in accordance with local, state, and federal regulations and should be handled by a licensed waste disposal facility.[1][6]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[7]
-
Types of Waste: This includes the pure compound, solutions containing the compound, and any contaminated materials like pipette tips, gloves, and absorbent pads.[2]
Step 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also clearly indicate the associated hazards (e.g., Irritant, Toxic).[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[2]
Step 3: Arranging for Disposal
Disposal of this chemical waste must be handled by professionals.
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves submitting a chemical collection request form.[7]
-
Professional Disposal: The waste will be transported to a licensed facility for proper treatment, which for pyridine-based compounds often involves high-temperature incineration.[5][6]
-
Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into the designated hazardous waste container.[2]
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department for emergency response.[2][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




